H-Val-Thr-Cys-Gly-OH
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N4O6S/c1-6(2)10(15)13(23)18-11(7(3)19)14(24)17-8(5-25)12(22)16-4-9(20)21/h6-8,10-11,19,25H,4-5,15H2,1-3H3,(H,16,22)(H,17,24)(H,18,23)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFIBKCXTPLSHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)O)C(=O)NC(CS)C(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10413460 | |
| Record name | Valylthreonylcysteinylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10413460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131204-46-1 | |
| Record name | Valylthreonylcysteinylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10413460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Comprehensive Physicochemical & Stability Profiling of H-Val-Thr-Cys-Gly-OH
Technical Guide for Peptide Chemists & Drug Development Scientists
Part 1: Executive Summary
The tetrapeptide H-Val-Thr-Cys-Gly-OH (VTCG) represents a bioactive fragment frequently identified in protein hydrolysates of marine origin (e.g., Thunnus dark muscle). While structurally compact, its physicochemical behavior is dominated by the interplay between the hydrophobic N-terminal Valine and the highly reactive, redox-sensitive Cysteine residue at position 3.
This guide provides a rigorous analysis of VTCG’s physicochemical properties, synthesis challenges, and stability protocols. It is designed to move beyond basic sequence analysis into the causal factors affecting experimental reproducibility—specifically the control of thiol-disulfide exchange and solubility-pH dependence.
Part 2: Molecular Architecture & Physicochemical Profile
Structural Composition
The sequence Val-Thr-Cys-Gly presents a distinct amphiphilic gradient:
-
N-Terminus (Val): Introduces steric bulk (isopropyl side chain) and local hydrophobicity.
-
Core (Thr-Cys): The Threonine provides hydrogen-bonding capability (secondary -OH), while Cysteine acts as the nucleophilic and redox center.
-
C-Terminus (Gly): Provides rotational freedom, minimizing steric clash at the acid terminus.
Quantitative Properties
Data derived from standard residue constants at pH 7.0.
| Property | Value / Description | Technical Note |
| Sequence | H-Val-Thr-Cys-Gly-OH | One-Letter: VTCG |
| Molecular Formula | C₁₄H₂₆N₄O₆S | - |
| Molecular Weight | 378.44 g/mol | Monoisotopic Mass: 378.1573 |
| Theoretical pI | ~5.1 - 5.5 | Net charge is zero in slightly acidic media.[1] |
| Net Charge (pH 7) | -0.1 to -0.2 | Partial ionization of Cys-SH (pKa ~8.3) and C-term (pKa ~3.5). |
| Hydrophobicity | Moderate | Valine is hydrophobic; Cys/Thr/Gly are polar/neutral. |
| Instability Index | High | Due to Cys oxidation susceptibility. |
Solubility & pH Dependence
Unlike simple hydrophilic peptides, VTCG exhibits a solubility profile dictated by the protonation state of the thiol and the carboxylate.
-
pH < 4.0 (Recommended): The peptide is positively charged (N-term NH₃⁺) and the thiol is protonated (SH). Solubility is maximal , and oxidation rates are minimal.
-
pH 5.0 - 6.0 (Isoelectric Zone): Risk of aggregation due to net neutral charge (zwitterionic form). Avoid purification or storage in this range.
-
pH > 7.5 (Danger Zone): The thiol group begins to deprotonate (S⁻), becoming a potent nucleophile. This triggers rapid dimerization to the disulfide species (VTCG-S-S-GCTV).
Part 3: The Cysteine Factor – Redox & Stability
The presence of Cysteine (Cys3) is the single most critical variable in handling VTCG. Without strict anaerobic or reducing conditions, the peptide exists in a dynamic equilibrium with its dimer.
Redox Mechanism
In aerobic, neutral-to-basic environments, trace metals (Cu²⁺, Fe³⁺) catalyze the oxidation of the thiolate anion to a thiyl radical, which couples to form a disulfide bridge.
Figure 1: Redox cycling of VTCG. The transition from active monomer to oxidized dimer is pH-dependent and reversible with reducing agents.
Stability Protocol (Self-Validating)
To ensure experimental integrity, follow this "Redox-Lock" protocol:
-
Solvent: Dissolve lyophilized peptide in degassed 0.1% TFA (pH ~2) or 10 mM HCl .
-
Reduction: If the solution pH must be raised >6.0 for assay, add 1-5 mM TCEP (Tris(2-carboxyethyl)phosphine) . Unlike DTT, TCEP is stable in acidic and neutral pH and does not interfere with most metal chelation assays.
-
Validation: Use Ellman’s Reagent (DTNB) to quantify free thiols.
-
Expectation: Absorbance at 412 nm should correspond to >95% molar equivalence of free -SH.
-
Failure Mode: Low absorbance indicates dimerization.
-
Part 4: Synthesis & Purification Strategy
Synthesizing VTCG requires preventing racemization of Cysteine and ensuring complete deprotection of the sterically hindered Valine and Threonine.
Solid Phase Peptide Synthesis (SPPS) Parameters
-
Resin: Wang Resin (0.4–0.6 mmol/g loading). Low loading prevents aggregation.
-
Coupling Reagents: DIC/Oxyma Pure (Superior to HBTU/DIEA for Cys to prevent racemization).
-
Protecting Groups:
-
Val: Fmoc-Val-OH
-
Thr: Fmoc-Thr(tBu)-OH
-
Cys: Fmoc-Cys(Trt)-OH (Trityl protection is essential).
-
Gly: Fmoc-Gly-OH
-
Cleavage Cocktail (The "Reagent K" Variant)
Standard TFA/Water cleavage is insufficient for Cys peptides. The trityl cation released from Cys can re-attach to the sulfur or alkylate the Tryptophan (if present, though not here).
Required Cocktail:
-
TFA (Trifluoroacetic acid): 92.5%
-
EDT (1,2-Ethanedithiol): 2.5% (Crucial scavenger for Cys protection)
-
Water: 2.5%
-
TIS (Triisopropylsilane): 2.5%
Note: EDT is malodorous. DODT (3,6-dioxa-1,8-octanedithiol) is a less smelly, equally effective alternative.
Figure 2: Optimized SPPS workflow emphasizing the critical Cys protection and EDT scavenging steps.
Part 5: Analytical Profiling
HPLC Method
-
Column: C18 Reverse Phase (e.g., Phenomenex Jupiter), 5 µm, 300 Å.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 0% to 30% B over 20 minutes. (VTCG is relatively polar; it will elute early).
-
Detection: 214 nm (Peptide bond) & 280 nm (Minimal signal, Cys has weak absorbance).
Mass Spectrometry (ESI-MS)
-
Monoisotopic Mass: 378.16 Da
-
Expected Ion [M+H]⁺: 379.17 m/z
-
Dimer Ion [2M-2H+H]⁺: ~757.3 m/z (Presence indicates oxidation).
Part 6: Bioactivity Context (Antioxidant & Chelation)
The physicochemical properties of VTCG directly dictate its biological function, particularly in oxidative stress models.
-
Radical Scavenging (HAT Mechanism): The sulfhydryl group of Cys donates a hydrogen atom to neutralize free radicals (e.g., DPPH, ABTS). This transforms the peptide into a thiyl radical, which dimerizes (termination step).
-
Implication: Efficacy is stoichiometric. Once dimerized, antioxidant capacity drops unless regenerated by cellular reductases (e.g., Glutathione Reductase).
-
-
Metal Chelation: The N-terminal amine (Val) and the Cys thiol can form bidentate or tridentate complexes with transition metals (Cu²⁺, Fe²⁺), preventing Fenton reaction chemistry.
-
Reference: Similar Cys-containing peptides from tuna hydrolysates show strong Fe²⁺ chelating ability due to this specific coordination geometry.
-
References
-
Solid-Phase Peptide Synthesis Standards
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link
-
-
Cysteine Handling & Oxidation
-
Tuna Hydrolysate Bioactivity (Context for VTCG)
-
Je, J. Y., et al. (2007). Purification and characterization of antioxidant peptides from enzymatic hydrolysates of tuna backbone protein. Food Chemistry, 105(4), 1316-1324. Link
-
-
Ellman's Assay (Validation Protocol)
-
Fmoc-SPPS of Cys Peptides
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link
-
Sources
An In-depth Technical Guide to the Thermodynamic Stability of the H-Val-Thr-Cys-Gly-OH Tetrapeptide
Introduction: The Critical Role of Thermodynamic Stability in Peptide-Based Therapeutics
In the realm of drug development, particularly concerning peptide-based therapeutics, thermodynamic stability is a cornerstone of efficacy, safety, and shelf-life. A peptide's native three-dimensional conformation is intrinsically linked to its biological activity. The loss of this structure, whether through denaturation or chemical degradation, can lead to a decrease in or complete loss of function. This guide provides a comprehensive analysis of the thermodynamic stability of the tetrapeptide H-Val-Thr-Cys-Gly-OH, offering insights into the intrinsic and extrinsic factors that govern its structural integrity. For researchers and drug development professionals, a thorough understanding of these principles is paramount for the rational design of stable and effective peptide-based drugs.
Deconstructing the H-Val-Thr-Cys-Gly-OH Tetrapeptide: An Analysis of Amino Acid Contributions
The thermodynamic stability of a peptide is profoundly influenced by the physicochemical properties of its constituent amino acids.[1][2][3] The sequence H-Val-Thr-Cys-Gly-OH presents a unique combination of hydrophobic, polar, and reactive residues, each contributing to the overall stability profile.
Table 1: Physicochemical Properties of Constituent Amino Acids
| Amino Acid | 3-Letter Code | 1-Letter Code | Side Chain Polarity | Side Chain Charge (at pH 7) | Special Properties |
| Valine | Val | V | Nonpolar, Aliphatic | Neutral | Promotes hydrophobic interactions |
| Threonine | Thr | T | Polar, Uncharged | Neutral | Contains a hydroxyl group capable of hydrogen bonding; target for O-glycosylation and phosphorylation[4] |
| Cysteine | Cys | C | Polar, Uncharged | Neutral | Contains a thiol group, capable of forming disulfide bonds[5] |
| Glycine | Gly | G | Nonpolar, Aliphatic | Neutral | The simplest amino acid, provides conformational flexibility |
Data sourced from Sigma-Aldrich Amino Acids Reference Chart and other biochemical resources.[6]
Valine (Val): The Hydrophobic Anchor
Valine, with its bulky, nonpolar side chain, contributes to the peptide's stability primarily through hydrophobic interactions. In an aqueous environment, the hydrophobic side chains of valine residues will tend to cluster, minimizing their contact with water and thereby stabilizing the peptide structure.
Threonine (Thr): A Hub for Polar Interactions
The hydroxyl group on the threonine side chain is a key player in forming intramolecular and intermolecular hydrogen bonds.[4] These interactions can significantly stabilize the peptide's conformation. Furthermore, the hydroxyl group can be a site for post-translational modifications, such as phosphorylation or glycosylation, which can alter the peptide's stability and biological activity.
Cysteine (Cys): The Potential for Covalent Stabilization
The thiol group of cysteine is a critical determinant of the peptide's stability due to its ability to form a disulfide bond (S-S) with another cysteine residue through oxidation.[5][7][8] In the context of the H-Val-Thr-Cys-Gly-OH monomer, this would involve intermolecular disulfide bond formation, leading to dimerization. This covalent linkage provides significant thermodynamic stability to the resulting dimeric structure.[5][8] However, the free thiol group is also susceptible to oxidation, which can be a degradation pathway.[9][10]
Glycine (Gly): Conferring Conformational Flexibility
As the smallest amino acid with only a hydrogen atom for its side chain, glycine imparts a high degree of conformational flexibility to the peptide backbone. While this flexibility can be advantageous for receptor binding, it can also contribute to a less defined and potentially less stable structure in the absence of other stabilizing interactions.
Potential Degradation Pathways and Instabilities
The stability of H-Val-Thr-Cys-Gly-OH can be compromised by both chemical and physical degradation pathways.[9][11]
Chemical Instability
-
Oxidation: The cysteine residue is particularly susceptible to oxidation, which can lead to the formation of sulfenic, sulfinic, or sulfonic acids, or the formation of disulfide bonds.[9][10] While disulfide bond formation can be stabilizing, uncontrolled oxidation can lead to a heterogeneous mixture of products with altered biological activity.
-
Hydrolysis: The peptide bonds linking the amino acids can be susceptible to hydrolysis, especially at extreme pH values and elevated temperatures.[10] This leads to the cleavage of the peptide chain and loss of activity.
-
Deamidation and Racemization: While this specific peptide does not contain asparagine or glutamine, which are prone to deamidation, it's a common degradation pathway in other peptides. Racemization, the conversion of L-amino acids to D-amino acids, can also occur under harsh conditions, affecting the peptide's bioactivity.[10]
Physical Instability
-
Aggregation: Peptides can self-associate to form aggregates, which can range from soluble oligomers to insoluble fibrils.[1][9] Aggregation is often driven by hydrophobic interactions and can be influenced by factors such as concentration, pH, and temperature.
-
Adsorption: Peptides can adsorb to surfaces, such as the walls of storage containers, which can lead to a loss of the product.[10]
Methodologies for Assessing Thermodynamic Stability
A multi-faceted approach, combining experimental and computational methods, is essential for a comprehensive evaluation of the thermodynamic stability of H-Val-Thr-Cys-Gly-OH.
Experimental Approaches
CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.[12][13] By measuring the differential absorption of left and right circularly polarized light, one can obtain a characteristic spectrum that provides information on the presence of α-helices, β-sheets, and random coil structures.[12] Thermal or chemical denaturation studies monitored by CD can be used to determine the melting temperature (Tm) or the concentration of denaturant at the midpoint of the unfolding transition (Cm), which are direct measures of thermodynamic stability.
Experimental Protocol: Thermal Denaturation Monitored by Circular Dichroism
-
Sample Preparation: Dissolve the H-Val-Thr-Cys-Gly-OH peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 0.1-0.2 mg/mL.
-
Instrument Setup: Use a calibrated CD spectrometer equipped with a Peltier temperature controller.
-
Data Acquisition:
-
Record a baseline spectrum of the buffer at the starting temperature (e.g., 20°C).
-
Record the CD spectrum of the peptide sample in the far-UV region (e.g., 190-260 nm) at the starting temperature.
-
Increase the temperature in a stepwise manner (e.g., 2°C increments) with an equilibration time at each step.
-
Record a CD spectrum at each temperature.
-
-
Data Analysis:
-
Monitor the change in the CD signal at a specific wavelength (e.g., 222 nm for α-helical content) as a function of temperature.
-
Fit the resulting sigmoidal curve to a two-state unfolding model to determine the melting temperature (Tm).
-
DSC is a technique that directly measures the heat absorbed or released by a sample as it is heated or cooled.[14][15][16] This allows for the determination of the melting temperature (Tm) and the enthalpy of unfolding (ΔH), providing a comprehensive thermodynamic profile of the peptide's stability.[15][17]
Experimental Protocol: Differential Scanning Calorimetry Analysis
-
Sample Preparation: Prepare a concentrated solution of the H-Val-Thr-Cys-Gly-OH peptide (e.g., 1-2 mg/mL) and a matching buffer solution for the reference cell.
-
Instrument Setup: Use a high-sensitivity differential scanning calorimeter.
-
Data Acquisition:
-
Load the sample and reference solutions into their respective cells.
-
Scan the temperature over a desired range (e.g., 20°C to 100°C) at a constant scan rate (e.g., 1°C/min).
-
-
Data Analysis:
-
The resulting thermogram will show a peak corresponding to the heat absorbed during unfolding.
-
The temperature at the apex of the peak is the Tm.
-
The area under the peak is proportional to the enthalpy of unfolding (ΔH).
-
Reversed-phase HPLC (RP-HPLC) is an essential tool for assessing the chemical stability of peptides.[18] By separating the intact peptide from its degradation products, one can quantify the rate of degradation under various stress conditions (e.g., high temperature, extreme pH, oxidative stress).
Workflow: HPLC-Based Stability Assessment
Caption: Workflow for assessing peptide chemical stability using RP-HPLC.
Computational Approaches
Computational methods provide valuable insights into the structural dynamics and stability of peptides at an atomic level.
MD simulations model the movement of atoms in a peptide over time, providing a dynamic picture of its conformational landscape.[19] By simulating the peptide in different environments (e.g., varying temperature or solvent), one can predict its structural stability and identify potential unfolding pathways.
Several computational tools and algorithms have been developed to predict peptide stability based on their amino acid sequence and other physicochemical properties.[20][21] These methods can be used for in silico screening of peptide variants with potentially improved stability.
Factors Influencing the Stability of H-Val-Thr-Cys-Gly-OH
The thermodynamic stability of this tetrapeptide is not solely dependent on its primary sequence but is also significantly influenced by extrinsic factors.[9][10]
-
pH: The ionization state of the N-terminal amino group and the C-terminal carboxyl group will change with pH, affecting the overall charge and potential for electrostatic interactions. The optimal pH for stability will need to be determined experimentally.
-
Temperature: As with all peptides, elevated temperatures will increase the rate of chemical degradation and can lead to thermal denaturation.[9][10]
-
Solvent and Excipients: The choice of solvent and the inclusion of excipients such as buffers, salts, and stabilizers can have a profound impact on stability.[10] For instance, antioxidants may be included to prevent the oxidation of the cysteine residue.
Strategies for Enhancing Stability
Should the intrinsic stability of H-Val-Thr-Cys-Gly-OH be insufficient for a particular application, several strategies can be employed to enhance it:
-
Dimerization via Disulfide Bond Formation: Promoting the formation of a dimer through the oxidation of the cysteine residues will introduce a covalent linkage, significantly increasing the thermodynamic stability.
-
Amino Acid Substitution: Replacing a residue with a more stabilizing one (e.g., substituting glycine with a more rigid amino acid like proline) can reduce conformational flexibility and enhance stability. However, any substitution must be carefully evaluated for its impact on biological activity.
-
Chemical Modification: Modifications such as N-terminal acetylation or C-terminal amidation can protect against enzymatic degradation and alter the overall charge and stability of the peptide.
Conclusion
The thermodynamic stability of the tetrapeptide H-Val-Thr-Cys-Gly-OH is a complex interplay of the intrinsic properties of its constituent amino acids and the influence of its surrounding environment. The presence of a hydrophobic valine residue, a polar threonine capable of hydrogen bonding, a reactive cysteine with the potential for disulfide bond formation, and a flexible glycine residue creates a unique stability profile. A comprehensive assessment of this stability requires a combination of experimental techniques, such as Circular Dichroism, Differential Scanning Calorimetry, and HPLC, alongside computational methods like Molecular Dynamics simulations. For drug development professionals, a deep understanding of these factors and analytical approaches is crucial for formulating a stable and efficacious peptide therapeutic.
References
-
Allied Academies. (2023, April 25). Improving peptide stability: Strategies and applications. [Link]
-
R&D Guide for Success. Peptide Stability in Formulations. [Link]
-
PubMed Central. Predicting unfolding thermodynamics and stable intermediates for alanine-rich helical peptides with the aid of coarse-grained molecular simulation. [Link]
-
PMC. Amino acid-dependent phase equilibrium and material properties of tetrapeptide condensates. [Link]
-
Mtoz Biolabs. Thermal Stability (DSC, DSF) Analysis of Peptide Drugs. [Link]
-
Wikipedia. Tetrapeptide. [Link]
-
Reddit. Peptide bond thermodynamics and kinetics?![Link]
-
ACS Publications. Assessment and Prediction of Human Proteotypic Peptide Stability for Proteomics Quantification. [Link]
-
PMC. Factors affecting the physical stability (aggregation) of peptide therapeutics. [Link]
-
PMC. Cysteines and Disulfide Bonds as Structure-Forming Units: Insights From Different Domains of Life and the Potential for Characterization by NMR. [Link]
-
NIH. Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus‐Like Nanoparticles for Nucleic Acid Delivery. [Link]
-
NCBI Bookshelf. (2024, April 30). Biochemistry, Essential Amino Acids. [Link]
-
Journal of Pharmaceutical Research International. (2024, June 27). Differential Scanning Calorimetry: A Powerful and Versatile Tool for Analyzing Proteins and Peptides. [Link]
-
MDPI. Peptides of a Feather: How Computation Is Taking Peptide Therapeutics under Its Wing. [Link]
-
bioRxiv. (2024, October 22). Complementary evaluation of computational methods for predicting single residue effects on peptide binding specificities. [Link]
-
PubMed. Circular dichroism of peptides. [Link]
-
ACS Pharmacology & Translational Science. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. [Link]
-
PubMed. The Contribution of Differential Scanning Calorimetry for the Study of Peptide/Lipid Interactions. [Link]
-
Encyclopedia.pub. (2023, March 29). Instability of Peptide and Possible Causes of Degradation. [Link]
-
Effect of Amino Acid Type on Peptide Structure. (2012, June 14). [Link]
-
AMSbiopharma. (2025, December 11). Stability-indicating methods for peptide drug analysis. [Link]
-
Portland Press. (2021, March 26). Beginners guide to circular dichroism. [Link]
-
The Rockefeller University. Two-step selective formation of three disulfide bridges in the synthesis of the C-terminal epidermal growth factor-like domain. [Link]
-
PubMed. Thermodynamic stability of beta-peptide helices and the role of cyclic residues. [Link]
-
Wikipedia. Amino acid. [Link]
-
Biology LibreTexts. (2024, March 20). 2.2: Structure & Function - Amino Acids. [Link]
-
Mtoz Biolabs. Peptide Circular Dichroism Spectroscopy. [Link]
-
CD ComputaBio. Peptide Stability Analysis Service. [Link]
-
Biology LibreTexts. (2026, January 20). 3.1: Amino Acids and Peptides. [Link]
-
Royal Society Publishing. (1993, October 15). Microcalorimetry and the molecular recognition of peptides and proteins. [Link]
-
MedlinePlus. (2025, January 21). Amino acids. [Link]
-
RSC Publishing. Some peculiarities of synthesis of cysteine-containing peptides. [Link]
-
Frontiers. (2022, October 20). Towards rational computational peptide design. [Link]
-
Digital Commons @ Southern University and A&M College. Conformational analysis of small peptides by circular dichroism. [Link]
-
PMC. (2022, October 19). Strategies for Improving Peptide Stability and Delivery. [Link]
-
Evaluating protocols and analytical methods for peptide adsorption experiments. [Link]
-
The Journal of Immunology. (1993, April 15). Amino acid changes in the peptide binding site have structural consequences at the surface of class I glycoproteins. [Link]
-
CD Formulation. Proteins & Peptides Stability and Thermal Denaturation Analysis. [Link]
Sources
- 1. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus‐Like Nanoparticles for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sites.engineering.ucsb.edu [sites.engineering.ucsb.edu]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. bachem.com [bachem.com]
- 6. Amino acid - Wikipedia [en.wikipedia.org]
- 7. Cysteines and Disulfide Bonds as Structure-Forming Units: Insights From Different Domains of Life and the Potential for Characterization by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Some peculiarities of synthesis of cysteine-containing peptides - Russian Chemical Reviews (RSC Publishing) [pubs.rsc.org]
- 9. alliedacademies.org [alliedacademies.org]
- 10. pepdoopeptides.com [pepdoopeptides.com]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 13. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thermal Stability (DSC, DSF) Analysis of Peptide Drugs | MtoZ Biolabs [mtoz-biolabs.com]
- 15. journaljpri.com [journaljpri.com]
- 16. The Contribution of Differential Scanning Calorimetry for the Study of Peptide/Lipid Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. royalsocietypublishing.org [royalsocietypublishing.org]
- 18. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 19. Peptides of a Feather: How Computation Is Taking Peptide Therapeutics under Its Wing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. biorxiv.org [biorxiv.org]
An In-Depth Technical Guide to the Analysis of the H-Val-Thr-Cys-Gly-OH Peptide Sequence
Introduction
The tetrapeptide H-Val-Thr-Cys-Gly-OH, hereafter referred to as VTCG, represents a fascinating subject for detailed biochemical analysis. Comprising four distinct amino acid residues—hydrophobic Valine, polar Threonine, reactive Cysteine, and structurally simple Glycine—this peptide encapsulates a range of physicochemical properties that necessitate a multi-faceted analytical approach. The presence of a free N-terminal amine (H-) and a C-terminal carboxylic acid (-OH) makes it a classic example of a simple peptide, yet the thiol (-SH) group in the Cysteine residue introduces significant complexity, primarily through its propensity for oxidation and disulfide bond formation.[1][2][3][4]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously characterize the VTCG peptide. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that each analytical step contributes to a holistic and validated understanding of the molecule. The protocols described herein are designed as self-validating systems, incorporating internal checks and expected outcomes to ensure data integrity and trustworthiness. Our exploration will cover the foundational physicochemical properties, definitive sequence verification through mass spectrometry, and deeper structural and functional characterization, all grounded in authoritative scientific principles.
Part 1: Foundational Physicochemical Characterization
A thorough analysis of any peptide begins with understanding its fundamental physicochemical properties. These values, both theoretical and empirical, inform downstream experimental design, from selecting appropriate solvent systems to designing purification strategies.
Theoretical Properties Profile
Before commencing wet-lab experiments, calculating the theoretical properties of VTCG provides a critical baseline for comparison with empirical data. These calculations are derived from the sum of the properties of the constituent amino acid residues, adjusted for the loss of water during peptide bond formation.[5][6][7]
Table 1: Theoretical Physicochemical Properties of H-Val-Thr-Cys-Gly-OH
| Property | Value | Significance & Rationale |
|---|---|---|
| Molecular Formula | C₁₄H₂₆N₄O₆S | Defines the elemental composition, essential for high-resolution mass spectrometry confirmation. |
| Monoisotopic Mass | 378.1573 Da | The exact mass of the molecule with the most abundant isotopes; the primary value for verification by high-resolution mass spectrometry.[6] |
| Average Mass | 378.44 Da | The mass calculated using the weighted average of all natural isotopes of each element; useful for lower-resolution mass spectrometry.[6] |
| Isoelectric Point (pI) | 5.53 | The pH at which the peptide has a net zero charge.[8][9][10] This is calculated from the pKa values of the N-terminal amine, C-terminal carboxyl, and the Cysteine side chain. It is crucial for developing ion-exchange chromatography and electrophoretic methods. |
| GRAVY Score | -0.125 | The Grand Average of Hydropathicity indicates the peptide is slightly hydrophilic, suggesting good solubility in aqueous solutions.[11] |
| Extinction Coefficient | 0 M⁻¹cm⁻¹ | The peptide lacks chromophoric residues (Tryptophan, Tyrosine), so UV absorbance at 280 nm is not a viable method for concentration determination. Alternative methods like a BCA or Lowry assay would be necessary. |
Calculations performed using the ExPASy Compute pI/Mw tool.[12]
Workflow for Empirical Characterization
The following diagram outlines the logical flow for the initial empirical assessment of a synthesized VTCG sample.
Caption: Initial workflow for VTCG sample assessment.
Experimental Protocol: Purity Analysis by Reverse-Phase HPLC (RP-HPLC)
Rationale: RP-HPLC is the gold standard for assessing the purity of synthetic peptides. It separates the target peptide from impurities based on hydrophobicity. For VTCG, we expect a primary peak corresponding to the monomer and potential secondary peaks for impurities or the oxidized dimer.
Methodology:
-
Sample Preparation: Accurately weigh ~1 mg of lyophilized VTCG and dissolve in 1 mL of aqueous buffer (e.g., 0.1% Trifluoroacetic Acid (TFA) in water) to create a 1 mg/mL stock solution.
-
Instrumentation:
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm (for peptide backbone) and 280 nm (as a control).
-
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: Linear gradient from 5% to 50% B.
-
25-27 min: Linear gradient from 50% to 95% B (column wash).
-
27-30 min: Hold at 95% B.
-
30-32 min: Return to 5% B.
-
32-40 min: Re-equilibration at 5% B.
-
-
Data Analysis:
-
Self-Validation: A pure sample should yield a single, sharp peak.[13] The presence of multiple peaks indicates impurities or peptide variants (e.g., the disulfide-linked dimer, which will be more hydrophobic and elute later).
-
Purity Calculation: Integrate the area of all peaks. Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Part 2: Definitive Sequence Verification by Mass Spectrometry
Mass spectrometry (MS) is indispensable for peptide analysis, providing an exact mass measurement that confirms elemental composition and fragmentation data that validates the amino acid sequence.[14]
High-Resolution Mass Spectrometry (HRMS)
Rationale: HRMS provides a highly accurate mass-to-charge (m/z) measurement (typically <5 ppm error). Comparing this experimental mass to the theoretical monoisotopic mass of VTCG (378.1573 Da) provides definitive confirmation of the peptide's elemental formula (C₁₄H₂₆N₄O₆S).[15]
Protocol:
-
Sample Preparation: Dilute the HPLC-purified VTCG sample to ~1-10 µM in a suitable solvent for electrospray ionization (ESI), typically 50:50 Acetonitrile:Water with 0.1% formic acid.
-
Instrumentation: Utilize an ESI source coupled to a high-resolution mass analyzer such as an Orbitrap or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer.
-
Data Acquisition: Acquire spectra in positive ion mode. The primary ion expected will be the protonated molecule, [M+H]⁺, at an m/z of 379.1646. Also, look for other adducts like [M+Na]⁺.
-
Data Analysis:
-
Self-Validation: The measured m/z of the [M+H]⁺ ion must match the theoretical value within the instrument's mass accuracy tolerance (e.g., ± 5 ppm). This validates the elemental composition.
-
Tandem Mass Spectrometry (MS/MS) for de novo Sequencing
Rationale: To confirm the precise order of amino acids, the [M+H]⁺ ion is isolated and fragmented. Collision-Induced Dissociation (CID) or Higher-Energy C-trap Dissociation (HCD) are common methods that break the peptide bonds, producing a predictable series of fragment ions (b- and y-ions).[16][17][18][19] Analyzing the mass differences between these fragments allows for the reconstruction of the peptide sequence.
Caption: Fragmentation of VTCG yielding b- and y-ions.
Protocol:
-
Instrumentation: Use a tandem mass spectrometer (e.g., Q-TOF, Triple Quadrupole, or Orbitrap).
-
Method Setup:
-
Perform a full scan (MS1) to identify the [M+H]⁺ precursor ion (m/z 379.16).
-
Create a targeted MS/MS (or data-dependent acquisition) method to isolate m/z 379.16 and fragment it using CID or HCD. Optimize collision energy to achieve a rich fragmentation spectrum.
-
-
Data Analysis:
-
Identify the series of b- and y-ions in the resulting spectrum.
-
Self-Validation: The mass difference between adjacent b-ions or y-ions should correspond to the mass of a single amino acid residue. For example, the difference between the m/z of b₃ and b₂ should equal the residue mass of Cysteine (103.01 Da). The sum of the masses of a complementary b- and y-ion pair (e.g., b₂ + y₂) should equal the mass of the precursor ion.
-
Table 2: Theoretical Monoisotopic m/z Values for VTCG Fragment Ions ([M+H]⁺)
| Fragment | Sequence | m/z | Fragment | Sequence | m/z |
|---|---|---|---|---|---|
| b₁ | Val | 100.0762 | y₁ | Gly | 76.0393 |
| b₂ | Val-Thr | 201.1239 | y₂ | Cys-Gly | 179.0485 |
| b₃ | Val-Thr-Cys | 304.1331 | y₃ | Thr-Cys-Gly | 280.0962 |
| b₄ | Val-Thr-Cys-Gly | 361.1546 | y₄ | Val-Thr-Cys-Gly | 379.1646 |
Part 3: Structural and Reactivity Characterization
Beyond sequence, the behavior of VTCG in solution is dictated by its structure and the chemical reactivity of its side chains, particularly the Cysteine thiol.
Cysteine Reactivity and Dimerization
Rationale: The thiol group of Cysteine is susceptible to oxidation, leading to the formation of a disulfide bond between two VTCG molecules.[1][2][20] This creates a homodimer with a distinct molecular weight and chromatographic behavior. It is critical to quantify the monomer-dimer ratio as it can impact biological activity and shelf-life.
Caption: Oxidation of two VTCG monomers to form a homodimer.
Experimental Protocol: Quantification of Free Thiols via Ellman's Test
Rationale: Ellman's reagent (DTNB) reacts specifically with free thiol groups to produce a yellow-colored compound (TNB²⁻) that absorbs strongly at 412 nm.[21][22][23][24][25] This allows for the direct quantification of the reduced, monomeric form of VTCG.
Methodology:
-
Reagent Preparation:
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.
-
DTNB Solution: 4 mg/mL DTNB in the Reaction Buffer.
-
-
Standard Curve: Prepare a standard curve using a known concentration of L-Cysteine (e.g., 0 to 1.5 mM) to correlate absorbance with thiol concentration.
-
Assay Procedure:
-
To 950 µL of Reaction Buffer, add 50 µL of the DTNB solution.
-
Add a known concentration of the VTCG peptide solution (e.g., 10-50 µL).
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm using a spectrophotometer.
-
-
Data Analysis:
-
Self-Validation: A blank control (no peptide) should have zero absorbance. The standard curve must be linear (R² > 0.99).
-
Calculation: Determine the concentration of free thiols in the VTCG sample by comparing its absorbance to the standard curve. The molar concentration of free thiols should equal the molar concentration of the monomeric peptide. Any discrepancy indicates the presence of the oxidized dimer or other modifications.
-
Conclusion
The comprehensive analysis of the H-Val-Thr-Cys-Gly-OH peptide is a systematic process that builds a pyramid of knowledge, from foundational physicochemical properties to definitive sequence and structural integrity. By integrating theoretical calculations with empirical data from orthogonal techniques—RP-HPLC for purity, HRMS for elemental composition, MS/MS for sequence, and Ellman's Test for redox state—a complete and validated profile of the VTCG molecule is achieved. This rigorous, multi-faceted approach ensures the highest degree of scientific integrity, providing the trustworthy data essential for advanced research and drug development applications.
References
-
Andre, F., et al. (2009). Combining low- and high-energy tandem mass spectra for optimized peptide quantification with isobaric tags. Journal of Proteome Research. Available at: [Link]
-
Chemistry LibreTexts. (2024). 26.6: Peptide Sequencing- The Edman Degradation. Available at: [Link]
-
EurekAlert!. (2018). Synthesis of tetrapeptides and screening of their antioxidant properties. Available at: [Link]
-
Fiehn Laboratory, UC Davis. (n.d.). Protein Identification with a Single Accurate Mass of a Cysteine-Containing Peptide and Constrained Database Searching. Available at: [Link]
-
GenScript. (n.d.). Peptide Molecular Weight Calculator. Available at: [Link]
-
Interchim. (n.d.). Quantitation of sulfhydryls DTNB, Ellman's reagent. Available at: [Link]
-
Mascot. (n.d.). Peptide fragmentation. Available at: [Link]
-
MetwareBio. (n.d.). Edman Degradation: A Classic Protein Sequencing Technique. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Mass spectrometry of cysteine-containing peptides. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Disulfide bond formation in peptides. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Formation of Disulfide Bonds in Synthetic Peptides. Available at: [Link]
-
OpenStax. (2023). 26.6 Peptide Sequencing: The Edman Degradation. Organic Chemistry. Available at: [Link]
-
Oxford Academic. (2024). Uniform Design-Embedded Predictions of (Tetra-)Peptide Physicochemical Properties. Bioinformatics. Available at: [Link]
-
ResearchGate. (2024). Uniform Design-Embedded Predictions of (Tetra-)Peptide Physicochemical Properties | Request PDF. Available at: [Link]
-
University of Utah. (n.d.). A Protocol for the Determination of Free Thiols. Available at: [Link]
-
Wang, J., et al. (2024). Amino Acid-Dependent Material Properties of Tetrapeptide Condensates. Journal of the American Chemical Society. Available at: [Link]
-
Wikipedia. (n.d.). Proteinogenic amino acid. Available at: [Link]
-
Wikipedia. (n.d.). Collision-induced dissociation. Available at: [Link]
Sources
- 1. Disulfide bond formation in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Formation of Disulfide Bonds in Synthetic Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 4. Disulfide bond formation in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. Proteinogenic amino acid - Wikipedia [en.wikipedia.org]
- 7. Peptide and Protein Molecular Weight Calculator | AAT Bioquest [aatbio.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. aklectures.com [aklectures.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Expasy - Compute pI/Mw tool [web.expasy.org]
- 13. Synthesis of tetrapeptides and screening of their antioxidant properties | EurekAlert! [eurekalert.org]
- 14. Mass spectrometry of cysteine-containing peptides [pubmed.ncbi.nlm.nih.gov]
- 15. fiehnlab.ucdavis.edu [fiehnlab.ucdavis.edu]
- 16. Energy dependence of HCD on peptide fragmentation: Stepped collisional energy finds the sweet spot - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mascot help: Peptide fragmentation [matrixscience.com]
- 18. Dissociation Technique Technology Overview | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 20. biotage.com [biotage.com]
- 21. broadpharm.com [broadpharm.com]
- 22. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]
- 23. researchgate.net [researchgate.net]
- 24. bmglabtech.com [bmglabtech.com]
- 25. interchim.fr [interchim.fr]
The VTCG Motif: Therapeutic Potential & Bioengineering Applications of H-Val-Thr-Cys-Gly-OH
Executive Summary
The tetrapeptide H-Val-Thr-Cys-Gly-OH (VTCG) represents a critical bioactive motif derived from the type 1 repeats of Thrombospondin-1 (TSP-1) , an extracellular matrix glycoprotein. While often studied within the context of the larger hexapeptide sequence CSVTCG, the VTCG core has emerged as a distinct entity in bioengineering and drug development. Its primary utility lies in biomaterial functionalization for cell adhesion, CD36 receptor targeting , and as a structural template for anti-angiogenic peptidomimetics.
This technical guide analyzes the physicochemical properties, signaling mechanisms, and experimental protocols required to utilize VTCG in therapeutic research. It addresses the nuance of its bioactivity—specifically distinguishing between its role as an immobilized adhesive ligand versus a soluble signaling molecule.
Chemical Profile & Stability
Understanding the physicochemical constraints of VTCG is prerequisite to experimental design. The presence of a cysteine residue introduces reactivity that dictates handling and storage.
| Property | Specification |
| Sequence | H-Val-Thr-Cys-Gly-OH |
| Formula | C₁₄H₂₆N₄O₆S |
| Molecular Weight | 378.44 g/mol |
| Isoelectric Point (pI) | ~5.5 |
| Solubility | Water, DMSO, DMF |
| Stability Concern | High susceptibility to oxidative dimerization via Cys-Cys disulfide bonding. |
| Storage | -20°C, desiccated, under Argon/Nitrogen. |
Structural Considerations
-
The Cysteine Thiol: The thiol (-SH) group at position 3 is the nucleophilic center. In solution, it rapidly oxidizes to form the dimer (VTCG-S-S-GCTV). For applications requiring the monomeric form (e.g., receptor binding), reducing agents like TCEP or DTT are mandatory during assay preparation.
-
Steric Factors: The Valine (V) and Threonine (T) residues provide a bulky, hydrophobic/polar N-terminal cap, which influences how the peptide docks into the CD36 receptor cleft.
Mechanisms of Action
The therapeutic potential of VTCG is grounded in its origin as a matricellular signaling motif.
The Thrombospondin-1 (TSP-1) Axis
VTCG is the conserved adhesive core of the TSP-1 type 1 repeats. Its biological activity is mediated primarily through interaction with CD36 (Cluster of Differentiation 36), a scavenger receptor expressed on endothelial cells, platelets, and macrophages.
-
Adhesion Modulation: Immobilized VTCG promotes the attachment of endothelial cells and melanoma cells. This adhesion is distinct from RGD-integrin binding; it is widely considered to be CD36-dependent and sulfated proteoglycan-dependent.
-
Angiogenic Signaling: Soluble TSP-1 is a potent inhibitor of angiogenesis. While the hexapeptide CSVTCG retains this activity, the truncated VTCG tetrapeptide often requires flanking residues or cyclization to maintain the conformation necessary for potent soluble anti-angiogenic signaling. However, it remains the essential pharmacophore for binding.
Malaria Parasite Adhesion
The VTCG motif is also present in the Circumsporozoite (CS) protein of Plasmodium falciparum.[1] It facilitates the adhesion of the parasite to host cells (specifically T-cells and hepatocytes). This makes VTCG a target for blocking parasite entry or designing competitive inhibitors.
Figure 1: Signaling and interaction network of the VTCG motif. Note the dual role in host cell adhesion and parasite mimicry.
Therapeutic & Bioengineering Applications[2][3]
Biomaterial Functionalization (Tissue Engineering)
This is the most "field-proven" application of the VTCG tetrapeptide. Unlike soluble drug delivery, where rapid clearance and conformational flexibility reduce efficacy, surface immobilization locks VTCG into an active conformation.
-
Application: Hydrogels or synthetic polymer scaffolds (e.g., PEG, PLGA) functionalized with VTCG.
-
Outcome: Promotes the attachment of endothelial cells without triggering the inflammatory response sometimes associated with larger proteins.
-
Mechanism: The peptide acts as a "hook," engaging CD36 on the surface of circulating progenitor cells.
Anti-Angiogenic Peptidomimetics
While native H-Val-Thr-Cys-Gly-OH has a short half-life, it serves as the lead compound for developing stable anti-cancer drugs.
-
Strategy: To treat solid tumors by starving them of blood supply.
-
Modifications: Researchers synthesize Retro-Inverso analogs (using D-amino acids in reverse order) or Cyclic analogs (disulfide bridging Cys to a flanking Cys) to improve metabolic stability and potency.
Malaria Intervention
VTCG analogs can serve as competitive antagonists . By flooding the system with soluble, non-infectious VTCG analogs, researchers aim to saturate the host receptors, preventing the Plasmodium sporozoites from docking and entering cells.
Experimental Protocols
Solid Phase Peptide Synthesis (SPPS) of VTCG
Objective: Synthesize high-purity H-Val-Thr-Cys-Gly-OH using Fmoc chemistry.
Materials:
-
Resin: Wang Resin or 2-Chlorotrityl Chloride Resin (pre-loaded with Glycine).
-
Coupling Reagents: HBTU/HOBt or DIC/Oxyma.
-
Deprotection: 20% Piperidine in DMF.
-
Cleavage Cocktail: TFA/TIS/H₂O/EDT (94:1:2.5:2.5). Note: EDT (Ethane dithiol) is critical to scavenge cations and prevent Cysteine oxidation.
Workflow:
-
Swelling: Swell resin in DMF for 30 min.
-
Deprotection: Remove Fmoc from Gly-Resin using 20% Piperidine (2 x 10 min).
-
Coupling (Cys): Activate Fmoc-Cys(Trt)-OH (3 eq) with HBTU (3 eq) and DIPEA (6 eq). React for 45-60 min.
-
Repeat: Sequential coupling of Fmoc-Thr(tBu)-OH and Fmoc-Val-OH.
-
Cleavage: Incubate resin in Cleavage Cocktail for 2-3 hours.
-
Precipitation: Filter resin, drop filtrate into cold diethyl ether. Centrifuge to pellet peptide.
-
Purification: Reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
Figure 2: Standard Fmoc-SPPS workflow for VTCG synthesis. EDT scavenger is required in the cleavage step to protect the Cysteine thiol.
Cell Adhesion Assay (Validation)
Objective: Verify the bioactivity of VTCG by testing its ability to support cell attachment.
-
Coating: Dissolve VTCG in PBS (10-50 µg/mL). Coat 96-well non-tissue culture treated plates. Incubate overnight at 4°C.
-
Blocking: Wash wells and block with 1% BSA for 1 hour to prevent non-specific binding.
-
Seeding: Seed Endothelial Cells (e.g., HUVEC) or Melanoma cells (e.g., G361) at 2x10⁴ cells/well.
-
Incubation: Incubate for 1-2 hours at 37°C.
-
Fixation/Staining: Wash away non-adherent cells. Fix adherent cells with 4% paraformaldehyde. Stain with Crystal Violet or DAPI.
-
Quantification: Measure absorbance (570 nm) or count nuclei.
-
Control: BSA-coated wells (Negative), Fibronectin-coated wells (Positive).
-
References
-
Prater, C. A., et al. (1991).[2] The cell binding activity of the thrombospondin type 1 repeats is mediated by the CSVTCG sequence.[2] Journal of Cell Biology. Link
-
Tuszynski, G. P., et al. (1992).[2][3] Thrombospondin sequence motif (CSVTCG) is responsible for CD36 binding.[3] Biochemical and Biophysical Research Communications. Link
-
Rich, K. A., et al. (1990).[2][4] Cell-adhesive motif in region II of malarial circumsporozoite protein. Science. Link
-
Dawson, D. W., et al. (1997). CD36 mediates the In vitro inhibitory effects of thrombospondin-1 on endothelial cell proliferation. Journal of Cell Biology. Link
-
MedChemExpress. (n.d.). H-Val-Thr-Cys-Gly-OH Product Datasheet.[3][5] MedChemExpress. Link
Sources
Hydrophobicity Profile & Physicochemical Characterization of H-Val-Thr-Cys-Gly-OH
Executive Summary
The tetrapeptide H-Val-Thr-Cys-Gly-OH (VTCG) presents a complex hydrophobicity profile defined by its "chameleon-like" behavior. While the sequence contains hydrophobic elements (Valine) and a neutral linker (Glycine), its net physicochemical behavior is dominated by two critical factors: terminal ionization and redox state .
Unlike long polypeptides where side-chain averaging (e.g., Kyte-Doolittle GRAVY scores) is predictive, VTCG is a short oligopeptide. Its solubility and lipophilicity are governed by the zwitterionic termini at physiological pH and the high reactivity of the Cysteine thiol. In a reduced state, VTCG is amphipathic with high water solubility (pI ≈ 5.3). Under oxidative stress, it dimerizes to (VTCG)₂-Cystine , significantly altering its hydrodynamic radius and hydrophobicity profile.
This guide details the theoretical indices, pH-dependent charge states, and experimental protocols required to accurately profile VTCG in drug development and biochemical applications.
Part 1: Molecular Architecture & Theoretical Hydrophobicity
To understand the hydrophobicity of VTCG, we must first decouple its sequence into constituent contributions. The peptide consists of an N-terminal Valine (Aliphatic/Hydrophobic), a Threonine (Polar/Hydrophilic), a Cysteine (Redox-active/Polar), and a C-terminal Glycine (Flexible/Neutral).
Residue-Specific Hydrophobicity Indices
The table below aggregates data from the Kyte-Doolittle (KD) scale (hydropathy) and the Wimley-White (WW) scale (interfacial partitioning).
| Position | Residue | Side Chain Class | Kyte-Doolittle Score* | Wimley-White Octanol ΔG (kcal/mol)** |
| 1 (N-Term) | Valine (Val) | Hydrophobic / Branched | +4.2 | -0.46 |
| 2 | Threonine (Thr) | Polar / Uncharged | -0.7 | +0.25 |
| 3 | Cysteine (Cys) | Polar / Thiol | +2.5 | -0.24 |
| 4 (C-Term) | Glycine (Gly) | Unique / Hydrogen | -0.4 | +0.01 |
| Net Sequence | VTCG | Amphipathic | Avg: +1.4 | Sum: -0.44 |
-
Note on KD: Positive values indicate hydrophobicity.[1][2][3][4] Valine is the dominant hydrophobic anchor.
-
Note on WW: Negative ΔG values indicate favorable transfer from water to octanol (hydrophobicity). Valine and Cysteine drive the partition potential.
The "Short Peptide" Correction
Standard GRAVY (Grand Average of Hydropathy) calculations suggest VTCG is hydrophobic (Avg +1.4). However, this is misleading. For a tetrapeptide, the charged N-terminus (
Part 2: pH-Dependent Solubility & Charge Profile
The hydrophobicity of VTCG is not static; it is a function of pH. The ionization of the termini and the Cysteine thiol creates distinct charge states that alter the peptide's ability to cross lipid membranes (LogD).
pKa Constants
Isoelectric Point (pI) Calculation
The pI is the pH at which the net charge is zero. For VTCG, the neutral zwitterion exists between the deprotonation of the carboxyl group and the deprotonation of the thiol.
Charge State Pathway
The following diagram illustrates the species transition across the pH scale.
Figure 1: Stepwise deprotonation of VTCG. The peptide is most hydrophobic (lowest solubility) near pH 5.26.
Part 3: The Cysteine Factor (Redox Modulation)
The presence of Cysteine at position 3 is the most critical variable in the hydrophobicity profile. In oxidative environments (e.g., extracellular space, DMSO stock solutions), VTCG spontaneously oxidizes to form a disulfide-linked dimer: H-VTCG-OH / HO-GCTV-H .
Impact on Hydrophobicity
-
Loss of Polarity: The formation of the disulfide bond removes two polar thiol hydrogens.
-
Size Doubling: The dimer has double the hydrophobic surface area (two Valines).
-
Retention Shift: In Reversed-Phase HPLC (RP-HPLC), the dimer elutes significantly later than the monomer, indicating higher hydrophobicity.
Critical Handling Note: When determining LogP/LogD experimentally, you must add a reducing agent (e.g., TCEP or DTT) to maintain the monomeric state, or explicitly state that you are profiling the equilibrium mixture.
Part 4: Experimental Determination Protocol
To empirically validate the hydrophobicity profile, RP-HPLC is the gold standard method. It correlates retention time (
Protocol: Hydrophobicity Mapping via RP-HPLC
Objective: Determine the Relative Hydrophobicity Index (RHI) of VTCG.
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Ion-pairing agent masks terminal charges).
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
Column: C18 stationary phase (e.g., Agilent Zorbax 300SB-C18), 5µm, 4.6 x 150mm.
-
Standards: A mixture of 5 standard peptides with known hydrophobicity (e.g., Gly-Gly-Gly to Phe-Phe-Phe).
Workflow:
-
Equilibration: Flow rate 1.0 mL/min, 95% A / 5% B.
-
Sample Prep: Dissolve VTCG (1 mg/mL) in Mobile Phase A.
-
Branch A (Reduced): Add 5mM TCEP to keep monomer.
-
Branch B (Oxidized): Incubate with 1%
for 30 mins.
-
-
Gradient: Linear ramp from 5% B to 65% B over 30 minutes.
-
Detection: UV Absorbance at 214 nm (peptide bond) and 280 nm (minimal signal, as VTCG lacks Trp/Tyr/Phe).
Experimental Logic Diagram
Figure 2: Differential profiling of VTCG redox states. The shift in retention time confirms the hydrophobicity change upon dimerization.
Part 5: Implications for Drug Development[7]
Permeability & ADME
-
Oral Bioavailability: Low. As a tetrapeptide with a pI of 5.3, VTCG is charged at gastric pH (positive) and intestinal pH (negative). It will not passively diffuse through the gut wall.
-
LogD (pH 7.4): Estimated to be <-2.0 . This indicates high aqueous solubility and poor lipid bilayer penetration.
-
Strategy: To improve permeability, the N- and C-termini must be capped (e.g., Acetyl-VTCG-Amide) to neutralize the terminal charges, allowing the Valine side chain to drive interaction with membranes.
Formulation Stability
The "hydrophobicity profile" is actually a stability marker. If RP-HPLC analysis shows a "creeping" increase in retention time over days, it indicates uncontrolled oxidation to the dimer.
-
Recommendation: Formulate in degassed buffers with EDTA (to chelate metals that catalyze Cys oxidation) or at pH < 4 where the thiol is less reactive.
References
-
Kyte, J., & Doolittle, R. F. (1982). A simple method for displaying the hydropathic character of a protein.[6] Journal of Molecular Biology.
-
Wimley, W. C., & White, S. H. (1996). Experimentally determined hydrophobicity scale for proteins at membrane interfaces.[6] Nature Structural Biology.[6][7]
-
Krokhin, O. V., et al. (2004). Use of Peptide Retention Time Prediction for Protein Identification by off-line Reversed-Phase HPLC-MALDI MS/MS.[8] Analytical Chemistry.
-
Boc Sciences. Lipophilicity Assays (LogP/LogD) and Shake-flask Methodologies.[]
Sources
- 1. home.hiroshima-u.ac.jp [home.hiroshima-u.ac.jp]
- 2. resources.qiagenbioinformatics.com [resources.qiagenbioinformatics.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. 氨基酸参照表 [sigmaaldrich.com]
- 6. Amino Acid Hydrophobicity [cgl.ucsf.edu]
- 7. Experimentally determined hydrophobicity scale for proteins at membrane interfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholar.google.com [scholar.google.com]
metal binding affinity of H-Val-Thr-Cys-Gly-OH
An In-Depth Technical Guide to the Metal Binding Affinity of H-Val-Thr-Cys-Gly-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrapeptide H-Val-Thr-Cys-Gly-OH (VTCG) represents a fascinating model system for studying peptide-metal interactions, a cornerstone of bioinorganic chemistry and metalloprotein design. Its sequence, though short, contains a rich array of potential donor groups, headlined by the highly reactive thiol of the cysteine residue. This guide provides a comprehensive analysis of the structural features governing the metal binding affinity of VTCG, the key physicochemical factors that modulate these interactions, and the state-of-the-art methodologies for their characterization. By integrating theoretical principles with practical, field-proven experimental protocols, this document serves as a foundational resource for researchers aiming to harness or mitigate the effects of metal-peptide complexation in biological and therapeutic contexts.
Introduction: The Significance of Peptide-Metal Interactions
Metal ions are indispensable to life, serving as critical cofactors in nearly half of all enzymes, stabilizing protein structures, and participating in vital signaling pathways.[1][2] The specific coordination of these ions is orchestrated by the amino acid residues within proteins and peptides.[3][4] Understanding the affinity and selectivity of these interactions is paramount for:
-
Drug Development: Designing novel therapeutic agents, such as chelators for heavy metal detoxification or metallodrugs for targeted therapies.[3]
-
Biocatalysis: Engineering metalloenzymes with enhanced or novel catalytic activities.[4]
-
Neuroscience: Elucidating the role of metal dysregulation in neurodegenerative diseases like Alzheimer's and Parkinson's.[5]
-
Materials Science: Creating new biomaterials and sensors based on metal-peptide self-assembly.
The tetrapeptide H-Val-Thr-Cys-Gly-OH is an exemplary model for this field. It is a bioactive molecule known to be involved in cell adhesion, and its structure offers a perfect microcosm of the competitive and cooperative interactions that dictate metal coordination in much larger biomolecules.[6]
Molecular Architecture and Potential Coordination Sites
The metal binding behavior of H-Val-Thr-Cys-Gly-OH is dictated by the availability and spatial arrangement of its electron-donating functional groups. A thorough analysis of its primary structure reveals multiple potential ligation points.
Key Functional Groups for Metal Ligation
-
N-Terminal Amine (-NH₂): The free amino group of the N-terminal Valine is a primary coordination site, particularly for transition metals, with its availability being highly pH-dependent.
-
C-Terminal Carboxylate (-COOH): The carboxyl group of the C-terminal Glycine provides a hard oxygen donor, capable of coordinating with a variety of metal ions. Its protonation state is also governed by pH.
-
Cysteine Thiol/Thiolate (-SH / -S⁻): This is unequivocally the most significant and potent metal binding site within the peptide.[7] The soft sulfur atom of the Cysteine side chain has a very high affinity for soft and borderline metal ions such as Cu(I), Cu(II), Zn(II), Cd(II), Hg(II), and Pb(II).[7][8] The deprotonated thiolate form (S⁻), which becomes increasingly prevalent as the pH rises above its pKa (~8-9), is a vastly superior nucleophile and ligand.[9]
-
Peptide Backbone Amides: The carbonyl oxygens can act as weak donors. More significantly, under specific conditions (typically neutral to alkaline pH) and with certain metal ions (e.g., Cu²⁺, Ni²⁺), the amide nitrogen can be deprotonated to become a powerful coordinating anion.[10]
-
Threonine Hydroxyl (-OH): The side chain hydroxyl group of Threonine is a potential, albeit weak, ligand. It is generally a poor competitor against the other available sites.
-
Non-Coordinating Side Chains (Valine, Glycine): The alkyl side chain of Valine is hydrophobic and does not participate in coordination. The single hydrogen side chain of Glycine provides significant conformational flexibility to the peptide backbone.[11][12] This flexibility can be crucial, allowing the peptide to fold and arrange its donor atoms in an optimal geometry to chelate a metal ion, thereby enhancing binding affinity.
// Positioning nodes for clarity N_term [pos="0,1.5!"]; Thr_side [pos="2,2.5!"]; Cys_side [pos="3.5,2.5!"]; C_term [pos="6,1.5!"]; Gly_backbone [pos="4.5,0!"];
// Edges from donor sites to the peptide d1 -> N_term [color="#EA4335", arrowhead=vee, constraint=false]; d2 -> Thr_side [color="#EA4335", arrowhead=vee, constraint=false]; d3 -> Cys_side [color="#EA4335", arrowhead=vee, constraint=false, style=bold]; d4 -> C_term [color="#EA4335", arrowhead=vee, constraint=false]; d5 -> Gly_backbone [label="Backbone Amides", fontcolor="#34A853", color="#34A853", arrowhead=vee, constraint=false]; } enddot Caption: Potential metal coordination sites on H-Val-Thr-Cys-Gly-OH.
Physicochemical Principles Governing Binding Affinity
The interaction between H-Val-Thr-Cys-Gly-OH and a metal ion is not static; it is a dynamic equilibrium governed by several key factors.
The Chelate Effect
The presence of multiple donor atoms allows the peptide to act as a multidentate ligand, wrapping around a single metal ion to form one or more stable ring structures.[13] This phenomenon, known as the chelate effect, results in a complex that is significantly more stable (i.e., has a higher binding affinity) than complexes formed with analogous monodentate ligands. The increased stability is primarily due to a favorable entropic contribution upon binding.[13]
// Invisible edges to form the peptide chain representation edge [style=invis]; N_term -> Backbone_N -> Cys_S; } enddot Caption: A simplified chelate ring formed by the peptide and a metal ion.
pH Dependence
Solution pH is arguably the most critical variable. It directly controls the protonation state of the ionizable groups: the N-terminus (pKa ≈ 9-10), C-terminus (pKa ≈ 2-3), and the Cysteine thiol (pKa ≈ 8-9). Metal ions compete with protons for these binding sites. Therefore, at low pH, the groups are protonated and unavailable for coordination. As the pH increases, these groups deprotonate, dramatically increasing the peptide's binding affinity. The deprotonation of the cysteine thiol to the thiolate is particularly crucial for high-affinity binding.
Hard and Soft Acids and Bases (HSAB) Principle
The HSAB principle provides a framework for predicting binding preferences.
-
Hard Acids: Metal ions with high charge density (e.g., Fe³⁺, Ca²⁺, Mg²⁺). They prefer to bind to hard bases (donors like oxygen from carboxylates/hydroxyls and nitrogen from amines).
-
Soft Acids: Metal ions with low charge density (e.g., Hg²⁺, Cd²⁺, Pb²⁺, Cu⁺). They strongly prefer binding to soft bases , with the Cysteine thiolate (sulfur) being a classic example.
-
Borderline Acids: Ions like Zn²⁺, Cu²⁺, and Ni²⁺ have intermediate character and can bind effectively to both nitrogen and sulfur donors.
Based on HSAB, H-Val-Thr-Cys-Gly-OH is expected to show the highest affinity for soft and borderline metal ions due to the presence of the Cysteine residue.
Metal Ion Coordination Geometry
The intrinsic conformational flexibility of a short, linear peptide may not perfectly match the preferred coordination geometry of a metal ion (e.g., tetrahedral, square planar, octahedral).[5][14] This potential mismatch can result in lower binding affinity compared to a pre-organized binding site in a folded protein.[5][14] However, the presence of glycine can mitigate this by allowing the backbone to adopt a wider range of conformations.[11]
Experimental Determination of Binding Affinity
Quantifying the thermodynamic parameters of metal-peptide interactions is essential for a complete understanding. Several robust techniques are available, each with its own strengths.
Isothermal Titration Calorimetry (ITC)
Expertise & Experience: ITC stands as the gold standard because it provides a complete thermodynamic profile of the binding event in a single, model-free experiment. It directly measures the heat released (exothermic) or absorbed (endothermic) upon complex formation. From the resulting binding isotherm, one can directly determine the binding affinity (Kₐ) or dissociation constant (K₋), the binding stoichiometry (n), and the enthalpy change (ΔH). The entropy change (ΔS) can then be calculated, providing deep insight into the forces driving the interaction.
An ITC experiment's integrity relies on precise concentration determination and proper control experiments. The stoichiometry value (n) serves as an internal validation point; a value near 1.0 for a 1:1 interaction confirms the accuracy of the active concentrations of both peptide and metal.
-
Preparation:
-
Accurately determine the concentrations of the peptide stock solution and the metal salt stock solution using methods like quantitative amino acid analysis (for the peptide) and ICP-MS (for the metal).
-
Prepare both the peptide and metal solutions in the exact same buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4). Degas both solutions thoroughly to prevent air bubbles.
-
Causality: Using the identical buffer batch is critical to minimize large heats of dilution that can obscure the binding signal.
-
-
Instrument Setup:
-
Load the peptide solution (e.g., 20-50 µM) into the sample cell.
-
Load the metal solution (e.g., 200-500 µM, typically 10-fold higher concentration) into the injection syringe.
-
-
Titration:
-
Set the experimental temperature (e.g., 25 °C).
-
Perform a series of small, precisely controlled injections (e.g., 1-2 µL) of the metal solution into the peptide solution while stirring.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of metal to peptide.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to extract K₋, n, and ΔH.
-
Spectroscopic Techniques
Spectroscopic methods are powerful for detecting complex formation and can be used in competition assays to determine affinity.
-
UV-Visible Spectroscopy: The formation of a complex between the peptide's thiolate group and certain metal ions (like Cu²⁺ or Pb²⁺) can give rise to intense Ligand-to-Metal Charge Transfer (LMCT) bands in the UV-Vis spectrum. Monitoring the absorbance change at the LMCT wavelength as a function of metal concentration allows for the determination of the binding constant.
-
Circular Dichroism (CD) Spectroscopy: CD is highly sensitive to the chiral environment of the peptide backbone. Metal binding often induces a conformational change, leading to a distinct change in the CD spectrum. This spectral change can be titrated to quantify binding affinity.
Potentiometric Titration
This classical technique determines stability constants by measuring changes in pH as a metal ion and peptide interact, displacing protons. It is particularly effective for systems where proton displacement is a key part of the coordination process, as is the case for VTCG. However, data analysis can be complex for multi-protonation systems, and it cannot resolve the contributions of numerous exchangeable protons in proteins.[1]
Computational Analysis of Metal Binding
In parallel with experimental work, computational chemistry offers powerful predictive and interpretive tools.
-
Density Functional Theory (DFT): DFT calculations can be used to model the geometry of the metal-peptide complex, predict the most stable coordination modes, and calculate theoretical binding energies.[8][15] This approach is invaluable for understanding the contribution of individual donor atoms and the electronic structure of the complex.[15] A study on metal ion interactions with cysteine found that the preferred binding mode for Zn²⁺ is bidentate (N,S), while metals like Mg²⁺ and Ca²⁺ prefer sulfur-free binding sites.[8]
-
Molecular Dynamics (MD) Simulations: MD simulations can explore the conformational landscape of the peptide in the presence of a metal ion in a simulated aqueous environment, providing insights into the dynamic nature of the complex and the role of solvent.
Predicted Binding Profile and Quantitative Data Summary
Based on the principles outlined, a predicted binding profile for H-Val-Thr-Cys-Gly-OH can be established. This peptide will exhibit a strong preference for soft and borderline metal ions, with binding affinity being highly dependent on pH.
Table 1: Predicted Affinity and Key Interacting Groups for Selected Metal Ions
| Metal Ion | HSAB Class | Predicted K₋ Range | Primary Donor Groups | Secondary Donor Groups |
| Cu²⁺ | Borderline | Nanomolar (nM) | Cys (-S⁻), N-Term (-NH₂), Amide (-N⁻) | C-Term (-COO⁻) |
| Zn²⁺ | Borderline | Low Micromolar (µM) | Cys (-S⁻), N-Term (-NH₂) | C-Term (-COO⁻), Thr (-OH) |
| Cd²⁺ | Soft | High Nanomolar (nM) | Cys (-S⁻) | N-Term (-NH₂), C-Term (-COO⁻) |
| Pb²⁺ | Soft | High Nanomolar (nM) | Cys (-S⁻) | C-Term (-COO⁻) |
| Ni²⁺ | Borderline | Micromolar (µM) | N-Term (-NH₂), Amide (-N⁻), Cys (-S⁻) | C-Term (-COO⁻) |
| Ca²⁺ | Hard | Millimolar (mM) | C-Term (-COO⁻) | Thr (-OH), Backbone (=O) |
Note: These are estimated ranges. Actual values must be determined experimentally and are highly dependent on buffer conditions (pH, ionic strength). Studies on cysteine-containing peptides have shown that stability for several divalent metals follows the order Ni(II) < Zn(II) < Pb(II) < Cd(II).[7]
Conclusion and Future Directions
The tetrapeptide H-Val-Thr-Cys-Gly-OH serves as a powerful and accessible model for investigating the fundamental principles of metal coordination in biological systems. Its high affinity for specific metal ions, driven primarily by the cysteine thiol and augmented by chelation involving the N-terminus and backbone amides, makes it a subject of great interest. The experimental and computational workflows detailed in this guide provide a robust framework for the comprehensive characterization of its metal binding properties.
Future research should focus on expanding the range of metal ions studied, including those of toxicological and radiological concern. Furthermore, exploring the impact of post-translational modifications (e.g., phosphorylation of the threonine residue) on metal affinity could reveal novel regulatory mechanisms, as phosphorylation is known to modulate metal binding in proteins.[4] Ultimately, a deep understanding of simple systems like H-Val-Thr-Cys-Gly-OH provides the critical foundation needed to design the next generation of peptide-based therapeutics, catalysts, and advanced materials.
References
-
Remelli, M., et al. (2021). Metal Binding Ability of Small Peptides Containing Cysteine Residues. PMC. Available at: [Link]
-
Jenner, W. (n.d.). Metal Binding Proteins. MDPI. Available at: [Link]
-
Shen, Y., et al. (2022). Studying Peptide-Metal Ion Complex Structures by Solution-State NMR. PMC. Available at: [Link]
-
Jackson, G. S., et al. (n.d.). Location and properties of metal-binding sites on the human prion protein. PMC. Available at: [Link]
-
Konetski, D., et al. (2020). Metal- and Affinity-Specific Dual Labeling of Cysteine-Rich Proteins for Identification of Metal-Binding Sites. ACS Publications. Available at: [Link]
-
Wikipedia. (n.d.). Amino acid. Available at: [Link]
-
Sauser, L., & Shoshan, M. S. (n.d.). Enhancing Metal-binding with Noncanonical Coordinating Amino Acids. CHIMIA. Available at: [Link]
-
Page, M. J., et al. (2024). Synthesis of metal-binding amino acids. Royal Society of Chemistry. Available at: [Link]
-
Shen, Y., et al. (2022). Studying Peptide-Metal Ion Complex Structures by Solution-State NMR. MDPI. Available at: [Link]
-
Xiao, Z., & Wedd, A. G. (n.d.). Principles and practice of determining metal–protein affinities. PMC. Available at: [Link]
-
Wallace, G. G., & Clark, H. R. (n.d.). Electrochemical Metal Ion Sensors. Exploiting Amino Acids and Peptides as Recognition Elements. MDPI. Available at: [Link]
-
Wang, J., et al. (2022). Interaction Structure and Affinity of Zwitterionic Amino Acids with Important Metal Cations (Cd2+, Cu2+, Fe3+, Hg2+, Mn2+, Ni2+ and Zn2+) in Aqueous Solution: A Theoretical Study. MDPI. Available at: [Link]
-
NCERT. (n.d.). Biomolecules Chapter 9. Available at: [Link]
-
Mehdi, Z., et al. (2024). Transforming a Fragile Protein Helix into an Ultrastable Scaffold via a Hierarchical AI and Chemistry Framework. eLife. Available at: [Link]
-
Wikipedia. (n.d.). Chelation. Available at: [Link]
-
Kumar, P., et al. (n.d.). Role of Conserved Glycine in Zinc-dependent Medium Chain Dehydrogenase/Reductase Superfamily. NIH. Available at: [Link]
-
Lång, J., et al. (2009). Density Functional Complexation Study of Metal Ions with Cysteine. ACS Publications. Available at: [Link]
-
Wikipedia. (n.d.). Glycine. Available at: [Link]
-
Várnagy, K., et al. (n.d.). STRUCTURAL DIVERSITY OF TRANSITION METAL COMPLEXES OF PEPTIDES CONTAINING CYSTEINE RESIDUE. Available at: [Link]
-
ResearchGate. (n.d.). Cysteine's side chain reactivity. (a) Thiol ionization and (b) nucleophilic substitution. Available at: [Link]
Sources
- 1. Principles and practice of determining metal–protein affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ncert.nic.in [ncert.nic.in]
- 3. chimia.ch [chimia.ch]
- 4. Synthesis of metal-binding amino acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01326C [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Metal Binding Ability of Small Peptides Containing Cysteine Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Role of Conserved Glycine in Zinc-dependent Medium Chain Dehydrogenase/Reductase Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glycine - Wikipedia [en.wikipedia.org]
- 13. Chelation - Wikipedia [en.wikipedia.org]
- 14. Studying Peptide-Metal Ion Complex Structures by Solution-State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Methodological & Application
Application Note: High-Fidelity Solid Phase Synthesis of H-Val-Thr-Cys-Gly-OH
[1]
Strategic Overview & Chemical Logic
The synthesis of H-Val-Thr-Cys-Gly-OH presents two distinct chemical challenges that distinguish it from routine peptide synthesis:
-
Cysteine Racemization & Oxidation: The presence of Cysteine (Cys) requires strict control over coupling conditions to prevent racemization (conversion of L-Cys to D-Cys) and oxidation (disulfide bridge formation).[1] Standard base-driven coupling (e.g., HBTU/DIEA) poses a higher risk of racemization for Cys than carbodiimide-driven methods.[1]
-
Steric Hindrance (Val-Thr Junction): The coupling of Valine (Val) to Threonine (Thr) involves two
-branched amino acids.[1] This creates significant steric bulk around the nucleophilic amine of the Thr residue, often leading to incomplete coupling (deletion sequences) if standard protocols are not modified.
This protocol utilizes an Fmoc/tBu strategy on Wang Resin , employing DIC/Oxyma Pure activation.[1] This coupling system is chosen specifically because it offers the highest suppression of Cys racemization while maintaining high coupling efficiency for hindered junctions.[1]
Materials & Reagents
Solid Support[1][2][3]
-
Resin: Fmoc-Gly-Wang Resin[1]
-
Loading: Recommended 0.3 – 0.6 mmol/g.[1]
-
Why: Lower loading reduces "pseudo-dilution" effects and aggregation, critical for the difficult Val-Thr coupling.[1]
-
Alternative: 2-Chlorotrityl Chloride (2-CTC) resin can be used if a super-acid sensitive cleavage is required, but Wang is robust and cost-effective for this C-terminal Glycine sequence.[1]
-
Amino Acids[1][2][3][4][5][6][7][8][9][10][11][12]
-
Fmoc-Cys(Trt)-OH: Trityl (Trt) protection is essential for Cys to prevent S-alkylation during synthesis.[1]
-
Fmoc-Thr(tBu)-OH: t-Butyl protection for the hydroxyl group.[1]
-
Fmoc-Val-OH: No side-chain protection needed.
Reagents
-
Coupling: Diisopropylcarbodiimide (DIC) and Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).
-
Cleavage: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (
), 3,6-Dioxa-1,8-octanedithiol (DODT). -
Solvent: DMF (Peptide synthesis grade, amine-free).[1]
Experimental Protocol
Phase 1: Resin Preparation[1]
-
Weigh an amount of Fmoc-Gly-Wang resin corresponding to 0.1 mmol scale (e.g., if loading is 0.5 mmol/g, use 200 mg).[1]
-
Swelling: Add DMF (5 mL) and swell for 30 minutes. Drain.
Phase 2: Elongation Cycle (Iterative)
Perform the following cycle for each amino acid in reverse order: Cys
Step A: Fmoc Deprotection[1][4][5]
-
Add 20% Piperidine/DMF (5 mL).
-
Agitate for 3 minutes . Drain.
-
Add fresh 20% Piperidine/DMF (5 mL).
-
Agitate for 12 minutes . Drain.
-
Wash: DMF (5 x 1 min). Critical: Ensure all piperidine is removed to prevent premature Fmoc removal of the incoming AA.
Step B: Activation & Coupling (DIC/Oxyma)
Standard Coupling (for Cys and Thr):
-
Dissolve Amino Acid (0.5 mmol, 5 eq) and Oxyma Pure (0.5 mmol, 5 eq) in minimal DMF (approx. 2-3 mL).
-
Add DIC (0.5 mmol, 5 eq).
-
Pre-activation: Allow to react for 2 minutes (solution turns yellow/orange).
-
Agitate for 60 minutes at Room Temperature (RT).
Modified Coupling (Critical for Val
-
Double Couple: Perform the standard coupling step twice.
-
Couple 1: 60 mins. Drain. Do not wash extensively.[1]
-
Couple 2: Fresh reagents. 60 mins.
-
-
Temperature (Optional): If available, heat to 50°C only for this step. Note: Never heat Cys coupling steps.
Step C: Monitoring (Kaiser Test)
-
Perform a Kaiser test (Ninhydrin) after each coupling.[1]
-
Colorless beads: Coupling complete.
-
Blue beads: Incomplete coupling
Repeat Step B.
Phase 3: Final Fmoc Removal
After coupling Valine, the N-terminal Fmoc group must be removed.[1]
-
Repeat Step A (Deprotection).[1]
-
Wash extensively with DMF (5x), then DCM (5x).[1]
-
Dry resin under Nitrogen flow.[1]
Phase 4: Cleavage & Global Deprotection
Safety Note: Perform in a fume hood.[1] DODT has a pungent odor (though better than EDT).
-
Prepare Cocktail:
-
92.5% TFA (Acidolysis)[7]
-
2.5% DODT (Scavenger for Trt/tBu cations; protects Cys sulfur)
-
2.5% TIS (Scavenger for carbocations)
-
2.5%
(Scavenger for tBu cations)
-
-
Add 5 mL of cocktail to the dried resin.
-
Agitate gently for 2.5 to 3 hours .
-
Note: Cys(Trt) requires sufficient time for complete Trityl removal.[1]
-
-
Filter the resin and collect the filtrate (peptide solution).[1]
-
Precipitation: Dropwise add the filtrate into cold Diethyl Ether (-20°C, 40 mL). The peptide will precipitate as a white solid.[1]
-
Centrifuge (3000 rpm, 5 min), decant ether, and wash pellet 2x with fresh cold ether.
Quantitative Data Summary
| Parameter | Specification | Notes |
| Scale | 0.1 mmol | Ideal for pilot synthesis.[1] |
| Resin | Fmoc-Gly-Wang | Pre-loaded to avoid racemization during loading. |
| Coupling Time | 60 min (Standard) / 2x60 min (Val-Thr) | Extended for steric hindrance. |
| Cys Strategy | DIC/Oxyma | Reduces racemization risk vs. HBTU/DIEA.[1] |
| Cleavage Time | 3.0 Hours | Ensures complete removal of Trt from Cys.[1] |
| Theoretical Yield | ~40 mg (approx) | Based on 0.1 mmol scale and MW ~392 g/mol .[1] |
Visualization of Workflows
Figure 1: SPPS Cycle Flowchart
This diagram illustrates the iterative deprotection and coupling cycle, highlighting the critical decision point for the hindered Val-Thr junction.
Caption: Iterative SPPS cycle with specific branching logic for the sterically hindered Valine coupling step.
Figure 2: Cysteine Protection & Scavenging Mechanism
This diagram details the chemical logic behind using Trityl protection and DODT scavenging to preserve the Cysteine thiol.
Caption: Mechanism of Cysteine preservation during cleavage. DODT intercepts Trityl cations to prevent S-alkylation.[1]
Analytical Quality Control (QC)
Upon isolation of the crude white powder, verification is mandatory.
-
HPLC Analysis:
-
Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in Water.[1]
-
Mobile Phase B: 0.1% TFA in Acetonitrile.[1]
-
Gradient: 5% to 60% B over 20 minutes. (Peptide is relatively polar).[1]
-
Expectation: A single major peak.[1] Cys-related impurities (dimers) usually elute later.[1]
-
-
Mass Spectrometry (ESI-MS):
References
-
Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino acid-protecting groups.[1] Chemical Reviews, 109(6), 2455-2504.
-
Subirós-Funosas, R., Prohens, R., Barany, G., & Albericio, F. (2009). Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion.[1] Chemistry – A European Journal, 15(37), 9394-9403.
-
Han, Y., Albericio, F., & Barany, G. (1997). Occurrence and minimization of cysteine racemization during stepwise solid-phase peptide synthesis.[1] The Journal of Organic Chemistry, 62(13), 4307-4312.
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255-266.[1]
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. rsc.org [rsc.org]
- 4. digital.csic.es [digital.csic.es]
- 5. CN106631900A - Synthesis method of Fmoc-O-tert-butyl-L-threoninol - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biotage.com [biotage.com]
Application Note: Optimized Fmoc Synthesis Strategy for Val-Thr-Cys-Gly (VTCG)
Executive Summary & Strategic Analysis
The tetrapeptide Val-Thr-Cys-Gly (VTCG) presents a deceptive challenge.[1] While short, it encapsulates two of the most significant hurdles in Solid-Phase Peptide Synthesis (SPPS): steric hindrance between
Standard "one-size-fits-all" automated protocols often fail here, yielding deleted sequences (des-Val) or epimerized products (D-Cys).[1] This guide details a hybrid activation strategy to ensure >98% purity.
Critical Mechanistic Challenges[1]
| Residue Pair | Challenge | Mechanistic Cause | Strategic Solution |
| Gly-Wang | Esterification | Low reactivity of hydroxyl resin.[1] | DIC/DMAP Loading. Glycine is achiral, eliminating the risk of racemization often caused by DMAP. |
| Cys-Gly | Racemization | Base-catalyzed enolization of the activated Cys ester.[1] | Base-Free Coupling. Use DIC/Oxyma Pure.[1] Avoid HBTU/DIEA to maintain optical purity. |
| Thr-Cys | Potential for piperidine-induced degradation.[1] | Standard Fmoc protocols are generally safe, but minimize base contact time. | |
| Val-Thr | Steric Clashing | Both Val and Thr are | High-Power Activation. Switch to HATU/TMP (Collidine) or perform double coupling. |
Materials & Reagents
-
Resin: Fmoc-Gly-Wang Resin (Pre-loaded, 0.6–0.8 mmol/g) is recommended for reproducibility.[1] If starting from bare Wang resin, see Protocol A.[1]
-
Amino Acids:
-
Activators:
-
Bases:
-
Cleavage Scavengers:
Experimental Protocols
Protocol A: Resin Loading (If using bare Wang Resin)
Since Glycine is achiral, we can use the high-efficiency DMAP method without fear of racemization.[1]
-
Swelling: Swell Wang resin in DCM for 30 min.
-
Activation: Dissolve Fmoc-Gly-OH (5 eq) and DIC (5 eq) in minimal DMF. Stir for 5 min (pre-activation).
-
Loading: Add the mixture to the resin. Add DMAP (0.1 eq) dissolved in DMF.[3]
-
Reaction: Agitate for 2 hours at room temperature.
-
Capping: Wash resin, then treat with Acetic Anhydride/Pyridine/DMF (1:1:[1]8) for 20 min to cap unreacted hydroxyls.
-
Validation: Perform a UV-Fmoc test to calculate substitution level. Target: 0.6–0.7 mmol/g.
Protocol B: Peptide Elongation (The Hybrid Cycle)
This protocol uses a "Base-Free" strategy for Cysteine to prevent racemization, and a "High-Power" strategy for Valine to overcome sterics.[1]
Step 1: Fmoc Deprotection (Standard)[1][5]
-
Treat resin with 20% Piperidine/DMF (2 x 10 min).
-
Wash with DMF (5 x 1 min) to remove all traces of amine.
-
Note: Incomplete washing causes premature Fmoc removal of the next amino acid.
-
Step 2: Coupling Cysteine (The "Safe" Step)
Target: Fmoc-Cys(Trt)-OH[1]
-
Reagents: Fmoc-Cys(Trt)-OH (3 eq), DIC (3 eq), Oxyma Pure (3 eq).[1]
-
Solvent: DMF (Concentration ~0.3 M).
-
Procedure: Dissolve AA and Oxyma in DMF. Add DIC.[3][7][8] Do NOT add DIEA/Collidine.
-
Time: Agitate for 60 min.
-
QC: Kaiser Test (Ninhydrin) should be negative (colorless beads).
Step 3: Coupling Threonine
Target: Fmoc-Thr(tBu)-OH[1]
-
Reagents: Fmoc-Thr(tBu)-OH (3 eq), DIC (3 eq), Oxyma Pure (3 eq).[1]
-
Procedure: Standard coupling as above. Time: 45–60 min.
Step 4: Coupling Valine (The "Difficult" Step)
Target: Fmoc-Val-OH onto Thr-peptide[1]
-
Rationale: The bulky side chains of Val and Thr hinder the approach of the activated ester. DIC/Oxyma may be too slow, leading to aggregation.[1]
-
Reagents: Fmoc-Val-OH (4 eq), HATU (4 eq), TMP (Collidine) (8 eq).
-
Why Collidine? It is less basic than DIEA, preserving the integrity of the sensitive Cys(Trt) downstream, yet strong enough to drive HATU activation.
-
-
Procedure: Pre-activate Val/HATU/Collidine for 1 min, then add to resin.
-
Time: Double couple recommended (2 x 45 min).
Protocol C: Cleavage & Isolation
The presence of Cys(Trt) demands a thiol scavenger to prevent the trityl carbocation from re-attaching to the sulfur.
Cocktail Composition (Reagent K Variant):
| Component | Volume % | Function |
|---|---|---|
| TFA | 92.5% | Acidolysis of protection groups and linker.[1][6] |
| TIS | 2.5% | Scavenger for tBu cations.[9] |
| H2O | 2.5% | Hydrolysis of potential esters. |
| DODT (or EDT) | 2.5% | Critical: Scavenges Trityl cations; keeps Cys reduced. |
-
Reaction: Add cold cocktail to dry resin (10 mL per gram resin).
-
Time: Agitate for 2.5 hours at room temperature.
-
Warning: Do not exceed 4 hours; Trt groups can re-attach or S-tBu exchange can occur.[1]
-
-
Precipitation: Filter filtrate into cold Diethyl Ether (-20°C). Centrifuge to pellet the peptide.
-
Workup: Wash pellet 3x with cold ether. Lyophilize from water/acetonitrile.
Visualization of Synthesis Logic
The following diagram illustrates the decision matrix for selecting coupling reagents based on the specific risks of the VTCG sequence.
Caption: Workflow logic for VTCG synthesis, highlighting the switch from racemization-suppressing conditions (Cys) to high-potency coupling (Val).
Quality Control & Troubleshooting
Analytical Expectations
-
HPLC: Expect a main peak at >95% purity.
-
Mass Spec (ESI):
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Mass +56 Da | t-Butyl adduct on Cys | Inefficient scavenging.[1] Increase DODT/EDT concentration or cleavage time slightly. |
| Mass -99 Da | Deletion of Valine | Steric hindrance prevented coupling.[1] Use HATU/HOAt and double couple the Valine step. |
| Double Peaks (HPLC) | Cys Racemization (D/L mix) | Base was used during Cys coupling (e.g., HBTU/DIEA).[1] Switch to DIC/Oxyma for the Cys step. |
| Low Yield | Aggregation | Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or elevate temp to 50°C (only for Val/Thr steps, never for Cys). |
References
-
Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. (Accessed 2023).[7][10] Recommended for Cys racemization data.[8]
-
Biotage. Peptides containing cysteine: the role of scavengers in cleavage cocktail.[6][7] (2023).[7][10] Detailed analysis of EDT/DODT necessity.
-
Albericio, F., et al. Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt.[1] (Cited via ACS Omega, 2022).[1] Validates Oxyma for racemization suppression. [1]
-
CEM Corporation. Solid Phase Peptide Synthesis (SPPS) of Difficult Sequences. (General reference for Val-Thr steric hindrance).
-
ResearchGate. A protocol for racemization-free loading of Fmoc-amino acids to Wang resin. (2025).[7][11] Confirms DIC/DMAP utility for achiral Glycine.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 3. peptideweb.com [peptideweb.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. peptide.com [peptide.com]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. biotage.com [biotage.com]
- 8. chempep.com [chempep.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note & Protocol: Optimal Solubilization of H-Val-Thr-Cys-Gly-OH
Abstract
This document provides a comprehensive guide and detailed protocols for the optimal solubilization of the tetrapeptide H-Val-Thr-Cys-Gly-OH. The unique physicochemical properties derived from its constituent amino acids—Valine (hydrophobic), Threonine (polar), Cysteine (reactive thiol), and Glycine (neutral)—present specific challenges, primarily the risk of poor aqueous solubility and oxidative dimerization via the cysteine residue. This guide offers a systematic, science-backed approach to solvent selection, solubility testing, and stock solution preparation to ensure the peptide's integrity and experimental reproducibility for researchers, scientists, and drug development professionals.
Physicochemical Characterization & Solubility Profile
The solubility of a peptide is dictated by its amino acid composition, sequence, and overall charge.[1][2] A preliminary analysis of H-Val-Thr-Cys-Gly-OH is crucial for developing an effective solubilization strategy.
-
Valine (Val): A non-polar, hydrophobic amino acid that decreases solubility in aqueous solutions.[3]
-
Threonine (Thr): A polar, uncharged amino acid that can improve aqueous solubility through hydrogen bonding.
-
Cysteine (Cys): A polar, uncharged amino acid containing a highly reactive thiol (-SH) group. This is the most critical residue for solubility considerations. The thiol group is susceptible to oxidation, especially at a pH above 7, leading to the formation of a disulfide-linked dimer (Val-Thr-Cys-Gly-OH)₂.[1][4] This dimerization significantly increases hydrophobicity and often leads to aggregation and precipitation.[5]
-
Glycine (Gly): The smallest amino acid, considered neutral, providing flexibility to the peptide backbone.[3]
Net Charge Calculation
To predict the peptide's behavior in different pH environments, we calculate its net charge.[6][7]
-
Acidic Residues (-1): C-terminal carboxyl group (-COOH)
-
Basic Residues (+1): N-terminal amino group (-NH₂)
-
Net Charge at pH ~7: (+1) + (-1) = 0
With a net charge of zero, H-Val-Thr-Cys-Gly-OH is a neutral peptide . Peptides are often least soluble at their isoelectric point (pI), which for a neutral peptide is typically near neutral pH.[8] This necessitates a strategy that avoids neutral aqueous solutions.
Table 1: Physicochemical Properties of H-Val-Thr-Cys-Gly-OH
| Property | Value / Description | Rationale & Impact on Solubility |
| Sequence | H-Val-Thr-Cys-Gly-OH | Combination of hydrophobic (Val) and polar (Thr, Cys) residues. |
| Molecular Weight | ~407.48 g/mol | A relatively small peptide; solubility is dominated by side-chain properties. |
| Net Charge (pH 7) | 0 (Neutral) | Low solubility expected in pure water or neutral buffers (e.g., PBS).[7] |
| Key Residue | Cysteine (Cys) | Prone to oxidation at pH > 7, forming insoluble dimers.[4][9] |
The Critical Challenge: Cysteine Oxidation
The primary obstacle to solubilizing and storing this peptide is the oxidation of the cysteine thiol group. This process is accelerated in neutral to basic conditions and in the presence of dissolved oxygen.
Caption: Cysteine oxidation pathway leading to dimerization.
To maintain the peptide in its active, monomeric form, the following precautions are mandatory:
-
Use Acidic Solvents: Maintain a pH below 7 to keep the thiol group protonated and less reactive.[1][4]
-
Use Degassed Solvents: Remove dissolved oxygen from all aqueous buffers and water by sparging with nitrogen or argon, or by using a sonication/vacuum cycle.[4]
Systematic Solubilization Strategy
Always begin by attempting to dissolve a small, non-critical amount of the lyophilized peptide before proceeding with the entire sample.[2][9] Sonication can be used to aid dissolution but be mindful that it can generate heat.[2][8]
Caption: Decision workflow for solubilizing H-Val-Thr-Cys-Gly-OH.
Detailed Experimental Protocols
Protocol 1: Direct Dissolution in Acidic Aqueous Buffer (Preferred Method)
This method is preferred as it avoids organic solvents that may interfere with biological assays.
Rationale: An acidic environment (pH 4-6) suppresses the deprotonation of the cysteine thiol, thereby inhibiting oxidation.[9] Acetic acid is volatile and can be removed by lyophilization if necessary.
Materials:
-
H-Val-Thr-Cys-Gly-OH (lyophilized powder)
-
Sterile, deionized water (degassed)
-
10% Acetic Acid solution (degassed)
-
Vortex mixer and sonicator
Procedure:
-
Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent moisture condensation.[9]
-
Add a small volume of degassed, sterile water to the vial to wet the peptide.
-
While vortexing, add 10% acetic acid dropwise until the peptide fully dissolves.[9]
-
Once dissolved, you can slowly add your desired degassed acidic buffer (e.g., citrate buffer, pH 5.0) to reach the final desired concentration.
-
If any cloudiness persists, sonicate the solution for 5-10 minutes.
-
Centrifuge the solution to pellet any undissolved particulates before use.[2]
Protocol 2: Organic Co-Solvent Method (For Persistent Solubility Issues)
Rationale: For peptides with significant hydrophobic character, a small amount of a polar aprotic organic solvent can disrupt hydrophobic interactions and facilitate dissolution.[1][2] Dimethylformamide (DMF) is recommended over Dimethyl Sulfoxide (DMSO) for cysteine-containing peptides, as DMSO can oxidize the thiol side chain.[7][9][10]
Materials:
-
H-Val-Thr-Cys-Gly-OH (lyophilized powder)
-
Dimethylformamide (DMF), anhydrous
-
Acidic aqueous buffer from Protocol 1 (e.g., 10% acetic acid or a pH 5 buffer, degassed)
-
Vortex mixer
Procedure:
-
Equilibrate the peptide vial to room temperature.
-
Add a minimal volume of DMF to the peptide (e.g., 20-30 µL per mg of peptide) and vortex until fully dissolved.
-
Very slowly, add the degassed acidic aqueous buffer drop-by-drop to the DMF-peptide solution while continuously vortexing.[9] Rapid addition of the aqueous buffer can cause the peptide to crash out of solution.
-
Continue to dilute to the final desired concentration.
-
Crucial: Ensure the final concentration of DMF is compatible with your downstream application (typically <1% for cell-based assays).[2]
Table 2: Recommended Solvents and Compatibility
| Solvent System | Suitability for H-Val-Thr-Cys-Gly-OH | Key Considerations |
| Pure Water / PBS (pH 7.4) | Not Recommended | Peptide is neutral; low solubility expected. High risk of cysteine oxidation at pH 7.4.[1][4] |
| Basic Buffers (e.g., NH₄OH) | Strongly Discouraged | Rapidly promotes disulfide bond formation and irreversible aggregation.[4][8][9] |
| Dilute Acetic Acid / TFA | Highly Recommended | Maintains acidic pH, preventing oxidation. Volatile and easily removed. |
| DMSO | Not Recommended | Can oxidize the cysteine thiol group.[7][10] |
| DMF, Acetonitrile (ACN) | Recommended (as co-solvents) | Effective for dissolving hydrophobic peptides; less reactive with cysteine than DMSO.[9][10] |
| Guanidine-HCl / Urea | Last Resort | Effective for aggregated peptides, but are denaturing agents that will interfere with most biological assays.[10] |
Protocol for Stock Solution Storage
The long-term stability of the peptide in solution is critical.
-
Aliquot: Once dissolved, aliquot the peptide stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage Temperature: Store frozen at -20°C or, for extended periods, at -80°C.[10]
-
Oxygen-Free Environment: For maximum stability, overlay the aliquot with an inert gas like argon or nitrogen before capping and freezing.[9]
-
Reducing Agents: If the free thiol is absolutely essential for your assay and the peptide will be stored for a long time in a buffer, consider adding a small amount of a reducing agent like Dithiothreitol (DTT), although this may interfere with some experiments.[5][9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Peptide forms a gel or cloudy suspension in acidic buffer. | Hydrophobic aggregation. | Use the organic co-solvent method (Protocol 2). Try gentle warming (to 37°C) or longer sonication. |
| Solution is clear initially but becomes cloudy over time. | Cysteine oxidation and dimerization. | The solvent was not properly degassed, or the pH is too high. Prepare a fresh stock using rigorously degassed, acidic buffers. |
| Inconsistent results in biological assays. | Incomplete solubilization or peptide degradation. | Centrifuge the stock solution before each use and take the supernatant. Confirm peptide concentration via UV absorbance (~215 nm) or HPLC. Ensure proper storage conditions are met. |
References
- RCSB PDB. (n.d.). Amino Acid Structures. Retrieved from a general resource page for amino acid properties.
- Creative Peptides. (n.d.). Guidelines for Peptide Dissolving.
-
InvivoGen. (n.d.). Peptide Solubility Guidelines. Retrieved from [Link]
-
ResearchGate. (2015). How to dissolve cysteine containing peptides?. Retrieved from [Link]
-
JPT. (n.d.). Peptide Solubilization. Retrieved from [Link]
-
Bio Basic. (n.d.). Peptide Solubility. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 145459044, Val-Thr-Cys. Retrieved from [Link]
- ACS Publications. (2020). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach. Retrieved from a relevant scientific journal article on peptide solubility.
-
GenScript. (n.d.). Guidelines for Dissolving Peptides. Retrieved from [Link]
-
Wikipedia. (n.d.). Amino acid. Retrieved from [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. jpt.com [jpt.com]
- 3. Amino acid - Wikipedia [en.wikipedia.org]
- 4. bachem.com [bachem.com]
- 5. researchgate.net [researchgate.net]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 8. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 9. biocat.com [biocat.com]
- 10. genscript.com [genscript.com]
Application Note: Preparation and Handling of H-Val-Thr-Cys-Gly-OH Stock Solutions for Cell Culture
Abstract
This technical guide provides a rigorous protocol for the preparation, solubilization, and storage of the tetrapeptide H-Val-Thr-Cys-Gly-OH (VTCG).[1] Unlike inert peptides, VTCG contains a Cysteine residue, rendering it highly susceptible to oxidative dimerization (cystine formation) at neutral pH.[1] This guide details a "Quality by Design" approach to mitigate oxidation, ensure accurate dosing via Net Peptide Content (NPC) correction, and maintain sterility for sensitive cell culture applications.[1]
Introduction & Chemical Analysis[1][2][3][4][5]
The Molecule[1]
-
Sequence: Valine-Threonine-Cysteine-Glycine[1]
-
Formula: C
H N O S -
Molecular Weight (MW): ~378.44 g/mol [1]
-
Key Challenge: The Cysteine (Cys) residue contains a free thiol (-SH) group.[1] In the presence of atmospheric oxygen and neutral/basic pH, this thiol rapidly oxidizes to form a disulfide bridge, dimerizing the peptide and potentially altering its biological activity.
Pre-Formulation Analysis
Before wetting the lyophilized powder, we must analyze its physicochemical properties to select the correct solvent.
| Property | Value (Approx.) | Implication for Solubilization |
| Hydrophobicity | Mixed | Val (Hydrophobic), Thr/Cys (Polar), Gly (Neutral).[1] Overall: Moderately Soluble . |
| Isoelectric Point (pI) | ~5.5 - 6.0 | Solubility is lowest near pH 5.[1]5. Avoid buffers in this range for high-concentration stocks. |
| Oxidation Potential | High | Requires acidic pH (<4) or inert atmosphere to suppress disulfide formation.[1] |
| Counter-Ion | TFA or Acetate | Residual acid from synthesis affects the initial pH upon dissolution. |
Critical Calculations: Net Peptide Content (NPC)
Stop. Do not assume 1 mg of powder equals 1 mg of peptide. Lyophilized peptides contain bound water and counter-ions (salts).[1] You must correct for Net Peptide Content (NPC) to avoid under-dosing.[1]
Formula:
Example Scenario:
-
Goal: Prepare 1 mL of 10 mM stock.
-
MW: 378.44 g/mol .
-
NPC: 75% (from Certificate of Analysis).[1]
-
Purity: 98% (HPLC).
Solubilization Decision Matrix
The following logic flow dictates the solvent choice based on the peptide's chemistry and the constraints of cell culture (toxicity).
Figure 1: Decision matrix for solubilizing Cysteine-containing peptides for biological assays.
Detailed Protocol: Preparation of 10 mM Stock
Materials Required[1][2][4][6][7][8][9][10][11][12]
-
Peptide: H-Val-Thr-Cys-Gly-OH (Store at -20°C desiccated until use).[1]
-
Solvent: Sterile Water for Injection (WFI) or 0.1% Acetic Acid (sterile filtered).[1]
-
Gas: Nitrogen (
) or Argon (Ar) tank with regulator.[1] -
Filtration: 0.22 µm PES (Polyethersulfone) syringe filter.[1] Avoid PVDF or Nylon as they may bind peptides.
-
Labware: Low-binding microcentrifuge tubes (Amber colored preferred).
Step-by-Step Methodology
Phase 1: Environmental Control (The "Cysteine Safety" Step)[1]
-
Equilibration: Allow the peptide vial to warm to room temperature in a desiccator (approx. 30-60 mins). Opening a cold vial causes condensation, ruining the powder.[1]
-
Degassing:
-
Place 10 mL of your chosen solvent (0.1% Acetic Acid is recommended to stabilize the thiol) in a tube.
-
Sparge the solvent with
or Ar gas for 5-10 minutes to remove dissolved oxygen. -
Why? Removing oxygen prevents the formation of VTCG-VTCG dimers.
-
Phase 2: Solubilization
-
Weighing: Using an anti-static gun, weigh the calculated amount of powder (see Section 2) into a sterile tube.
-
Dissolution:
-
Add 75% of the calculated volume of degassed solvent.
-
Vortex gently (10-15 seconds).[1]
-
Observation: If the solution is cloudy, add 0.1% Acetic Acid dropwise. Acidic pH protonates the side chains, often aiding solubility and preventing oxidation.
-
Once dissolved, add the remaining solvent to reach the final target volume.[2]
-
Phase 3: Sterilization & Aliquoting[1]
-
Filtration:
-
Pre-wet the 0.22 µm PES filter with 50 µL of solvent (discard flow-through).
-
Push the peptide solution through the filter into a sterile collection tube.
-
Note: Account for ~10-20 µL dead volume loss in the filter.
-
-
Aliquoting:
-
Dispense into single-use aliquots (e.g., 20-50 µL). Do not freeze-thaw Cys-peptides.
-
Argon Overlay (Optional but Recommended): Gently blow a stream of Argon into the headspace of the tube before closing.
-
-
Storage: Flash freeze in liquid nitrogen and store at -80°C.
Cell Culture Application
Dilution Strategy
When applying the stock to cells, ensure the final solvent concentration is non-toxic.[3][2]
| Stock Solvent | Stock Conc.[3][4][5][6] | Dilution Factor | Final Media Conc.[4] | Solvent Toxicity Risk |
| 0.1% Acetic Acid | 10 mM | 1:1000 | 10 µM | Negligible (Buffered by media) |
| DMSO | 10 mM | 1:1000 | 10 µM | Low (0.1% DMSO is standard) |
Workflow Diagram
Figure 2: Serial dilution workflow to minimize pipetting errors and solvent shock.
Troubleshooting & Quality Control
| Observation | Probable Cause | Corrective Action |
| Cloudy Solution | Isoelectric precipitation or hydrophobicity. | Add dilute Acetic Acid (to pH ~4) or small volume of DMSO (if compatible).[1] |
| Loss of Activity | Oxidation of Cys to Cystine. | Verify use of degassed buffers. Add 0.5 mM TCEP (Tris(2-carboxyethyl)phosphine) if assay permits reducing agents.[1] |
| Cytotoxicity | Residual TFA from synthesis. | Ensure high dilution (1:1000) or request "Acetate exchange" from peptide vendor. |
References
-
Sigma-Aldrich. Solubility Guidelines for Peptides.[6] Merck KGaA. Link
-
Thermo Fisher Scientific. Peptide Solubility and Stability Guidelines. Thermo Fisher Scientific Inc. Link
-
Bachem. Net Peptide Content & Concentration Calculator. Bachem Holding AG. Link
-
ResearchGate (Community Discussion). How to store stock solution of peptide containing one cysteine?Link
-
National Institutes of Health (NIH). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO.Link[1]
Sources
- 1. Identifying cysteine residues susceptible to oxidation by photoactivatable atomic oxygen precursors using a proteome-wide analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 3. lifetein.com [lifetein.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. proimmune.com [proimmune.com]
High-Performance Liquid Chromatography (HPLC) Purification of the Tetrapeptide H-Val-Thr-Cys-Gly-OH: An Application Note and Protocol
Abstract
This application note provides a comprehensive guide and a detailed protocol for the purification of the synthetic tetrapeptide H-Val-Thr-Cys-Gly-OH using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The inherent challenges associated with this peptide, primarily its hydrophilic nature and the presence of a reactive cysteine residue, are addressed through a systematic method development approach. This document outlines the rationale for selecting optimal chromatographic conditions, including column chemistry, mobile phase composition, and gradient parameters. Furthermore, it details critical procedures for sample preparation, fraction analysis, and post-purification handling to ensure the final product's high purity and stability. This guide is intended for researchers, scientists, and professionals in drug development engaged in the synthesis and purification of peptides.
Introduction and Guiding Principles
The tetrapeptide H-Val-Thr-Cys-Gly-OH is a short-chain peptide with potential applications in various fields of biochemical and pharmaceutical research. The successful application of synthetic peptides is critically dependent on their purity. Impurities, such as deletion sequences, incompletely deprotected fragments, or byproducts from side reactions, can significantly impact experimental outcomes.[1] The purification of H-Val-Thr-Cys-Gly-OH presents two primary challenges:
-
Hydrophilicity: The peptide consists of polar (Threonine, Cysteine) and small (Glycine) amino acids, with only one hydrophobic residue (Valine). This composition results in a relatively hydrophilic molecule, which can lead to poor retention on traditional reversed-phase columns.[2]
-
Cysteine Reactivity: The free thiol (-SH) group on the cysteine residue is highly susceptible to oxidation, leading to the formation of a disulfide-bridged dimer, (H-Val-Thr-Cys-Gly-OH)₂. This dimer is a major impurity that must be minimized during synthesis and effectively separated during purification.[3]
Reversed-Phase HPLC is the cornerstone of peptide purification due to its high resolving power and compatibility with volatile mobile phases suitable for subsequent lyophilization.[4][5] The fundamental principle involves the partitioning of the peptide between a non-polar stationary phase (e.g., C18 silica) and a polar mobile phase. Elution is achieved by gradually increasing the concentration of an organic solvent, which increases the mobile phase's hydrophobicity and displaces the peptide from the column.
Method Development: A Rationale-Driven Approach
A robust purification method is built on a logical selection of parameters grounded in the physicochemical properties of the target molecule.
The Cysteine Challenge: Preventing Oxidation
The primary obstacle in purifying this peptide is the oxidation of the cysteine thiol group. This reaction is catalyzed by oxygen, metal ions, and neutral-to-alkaline pH. The resulting dimer has a significantly different hydrophobicity and size, complicating the chromatographic profile. To ensure the integrity of the monomeric peptide, the following strategies are essential:
-
Low pH Environment: Maintaining an acidic mobile phase (pH 2-3) protonates the thiol group, making it less nucleophilic and significantly reducing the rate of oxidation.
-
Use of Degassed Solvents: Removing dissolved oxygen from the mobile phases and the sample diluent minimizes the primary oxidizing agent.
-
Reducing Agents: While not always necessary in the mobile phase due to the low pH, adding a small amount of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to the crude sample before injection or to the collection vials can prevent oxidation during sample handling and storage.[6] TCEP is often preferred as it is odorless and more stable than DTT.[6]
Selecting the Chromatographic System
-
Stationary Phase: A C18 (octadecyl) bonded silica column is the most common starting point for peptide purification.[7] Its high hydrophobicity provides good retention for a wide range of peptides. Given the hydrophilic nature of H-Val-Thr-Cys-Gly-OH, a column with a high carbon load and end-capping is recommended to maximize retention and minimize peak tailing caused by interactions with residual silanols. For peptides, a pore size of 100-300 Å is typically recommended to ensure the molecule can freely access the bonded phase within the pores.[8]
-
Mobile Phase Composition:
-
Solvent A (Aqueous): High-purity water with 0.1% (v/v) Trifluoroacetic Acid (TFA).
-
Solvent B (Organic): Acetonitrile with 0.1% (v/v) Trifluoroacetic Acid (TFA). Acetonitrile is favored for its low viscosity and UV transparency.
-
Ion-Pairing Agent (TFA): TFA is crucial for several reasons. It maintains a low pH to suppress cysteine oxidation and protonates free silanol groups on the stationary phase, reducing undesirable secondary interactions. Most importantly, it acts as an ion-pairing agent, forming a neutral complex with the positively charged N-terminus and any basic side chains, which enhances hydrophobic interaction with the stationary phase, leading to improved retention and sharper peaks.[9]
-
Gradient Elution Strategy
Due to the wide range of impurities present in a crude peptide synthesis, a gradient elution is necessary. For peptides, a shallow gradient is essential to achieve high resolution between the target peptide and closely eluting impurities.[10] A typical starting point is a linear gradient that increases the percentage of the organic mobile phase (Solvent B) by approximately 1% per minute.[10]
Overall Purification and Analysis Workflow
The following diagram outlines the complete workflow from the crude synthetic peptide to the final, purified product.
Caption: Workflow for the purification of H-Val-Thr-Cys-Gly-OH.
Detailed Experimental Protocol
Materials and Reagents
-
Crude H-Val-Thr-Cys-Gly-OH peptide (lyophilized powder)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Trifluoroacetic Acid (TFA)
-
Ultrapure Water (18.2 MΩ·cm)
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional)
-
0.22 µm Syringe Filters (hydrophilic)
Instrumentation
-
Preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), UV-Vis detector, and fraction collector.
-
Analytical HPLC system for purity analysis.
-
Mass Spectrometer (e.g., ESI-MS) for identity confirmation.
-
Lyophilizer (Freeze-Dryer).
-
pH meter.
-
Sonicator/Vortex mixer.
Mobile Phase Preparation
-
Mobile Phase A: To 999 mL of ultrapure water, add 1 mL of TFA. Degas for 15-20 minutes using sonication or helium sparging.
-
Mobile Phase B: To 999 mL of HPLC-grade acetonitrile, add 1 mL of TFA. Degas for 15-20 minutes.
Sample Preparation
-
Accurately weigh the crude peptide powder.
-
Dissolve the peptide in Mobile Phase A to a concentration of 5-10 mg/mL. Vortex or sonicate briefly to ensure complete dissolution.
-
Optional: If dimer formation is a known issue from analytical scouting runs, add TCEP to the sample solution to a final concentration of 0.1-0.5 mM to reduce any existing disulfide bonds.[6]
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.
HPLC Purification Method
The following parameters serve as a robust starting point and can be optimized further.
| Parameter | Preparative Method Recommendation |
| Column | C18, ≥10 µm particle size, 100-120 Å pore size, 21.2 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 18-22 mL/min |
| Column Temp. | Ambient or controlled at 25-30 °C |
| Detection | 220 nm (primary), 280 nm (secondary) |
| Injection Volume | 0.5 - 5 mL (dependent on concentration and column loading capacity) |
| Gradient | Time (min) |
| 0.0 | |
| 5.0 | |
| 35.0 | |
| 40.0 | |
| 45.0 | |
| 46.0 | |
| 55.0 |
Fraction Collection and Analysis
-
Inject the prepared sample onto the equilibrated preparative HPLC system.
-
Monitor the chromatogram at 220 nm. The product peak is expected to elute at a relatively low percentage of acetonitrile due to its hydrophilic character.
-
Collect fractions across the main peak using the fraction collector. It is advisable to collect narrow fractions (e.g., 0.25-0.5 min/fraction) to achieve the highest purity.
-
Analyze each collected fraction for purity using an analytical RP-HPLC method (e.g., on a 4.6 x 150 mm C18 column with a faster gradient).
-
Confirm the identity of the peptide in the pure fractions by Mass Spectrometry. The expected monoisotopic mass for H-Val-Thr-Cys-Gly-OH (C₁₄H₂₆N₄O₆S) is approximately 394.16 Da.
Post-Purification Processing
-
Pool all fractions that meet the desired purity specification (typically >95%).
-
Freeze the pooled solution in a suitable container (e.g., a round-bottom flask) using a dry ice/acetone bath or a -80 °C freezer.
-
Lyophilize the frozen solution until a dry, fluffy white powder is obtained. This process typically takes 24-48 hours.
-
Store the final lyophilized peptide at -20 °C or lower under dessication to prevent degradation and re-oxidation.[3]
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor/Broad Peak Shape | Column overload; secondary interactions with silica; inappropriate mobile phase. | Reduce sample load. Ensure 0.1% TFA is present in both mobile phases. Consider a different column chemistry (e.g., C4, Phenyl). |
| Early Elution / No Retention | Peptide is too hydrophilic for the column/conditions. | Use a more retentive column (higher carbon load). Lower the initial %B in the gradient. Consider using a HILIC column if RP-HPLC fails.[2] |
| Presence of a Later-Eluting Peak with ~2x MW | Oxidation of cysteine to form a dimer. | Ensure mobile phases are at pH 2-3 and degassed. Add TCEP to the sample before injection.[6] Collect fractions in tubes pre-loaded with a reducing agent. |
| Low Recovery | Peptide precipitation on the column; irreversible adsorption. | Ensure the peptide is fully dissolved before injection. Add a small amount of organic solvent (5-10% ACN) to the sample diluent. |
Conclusion
The purification of H-Val-Thr-Cys-Gly-OH by RP-HPLC is readily achievable with careful consideration of its hydrophilic and redox-active nature. The use of a C18 stationary phase with a TFA-modified water/acetonitrile mobile phase system provides a high-resolution separation. The key to success lies in maintaining an acidic environment to suppress the oxidative dimerization of the cysteine residue. The detailed protocol and troubleshooting guide presented here offer a validated starting point for obtaining this peptide at high purity, enabling its reliable use in downstream research and development applications.
References
- Agilent Technologies. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns.
- Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- Biotage. (2023). Optimizing a mobile phase gradient for peptide purification using flash column chromatography.
- Linde, I., et al. (1998). Purification of cysteine-containing synthetic peptides via selective binding of the alpha-amino group to immobilised Cu2+ and Ni2+ ions. Journal of Chromatography A.
- Sadeghi, M., et al. (2017). Fractionation and purification of cysteine-rich citcol peptides by reversed-phase HPLC. ResearchGate.
- Chemistry Stack Exchange. (2019). Purifying cysteine containing peptides.
- Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis.
- Le, T. P., et al. (2017). Improved Reversed Phase Chromatography of Hydrophilic Peptides from Spatial and Temporal Changes in Column Temperature. Journal of Proteome Research.
- GenScript. (2025). Peptide Lyophilization Protocol: A Step-by-Step Lab Guide.
- Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
- Anwer, M. K., et al. (2016). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. LCGC North America.
- LCGC International. (2019). The Basics of HPLC Peptide Analysis.
- Separation Science. (2023). Peptide analysis using reverse phase liquid chromatography.
- Wanner, K., et al. (2021). Investigation of Impurities in Peptide Pools. Molecules.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. verifiedpeptides.com [verifiedpeptides.com]
- 4. hplc.eu [hplc.eu]
- 5. pharmtech.com [pharmtech.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. mdpi.com [mdpi.com]
- 8. sepscience.com [sepscience.com]
- 9. agilent.com [agilent.com]
- 10. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
Application Note: Mechanistic Investigation of Anti-Angiogenic Signaling via CD36 Using the H-Val-Thr-Cys-Gly-OH (VTCG) Motif
Introduction & Biological Context
The tetrapeptide H-Val-Thr-Cys-Gly-OH (VTCG) represents a critical functional motif derived from the Type 1 repeats of Thrombospondin-1 (TSP-1) . While TSP-1 is a large matricellular glycoprotein with complex multidomain interactions, the VTCG sequence has been identified as a specific binding site for the CD36 receptor (also known as platelet glycoprotein IV or GPIIIb).[1]
Unlike the RGD motif, which facilitates cell adhesion via integrins, the VTCG motif initiates a distinct signaling cascade that inhibits angiogenesis. Upon binding to CD36 on microvascular endothelial cells (MVECs), VTCG-containing peptides trigger a signal transduction pathway involving Fyn kinase , p38 MAPK , and Caspase-3 , ultimately leading to endothelial cell apoptosis and the inhibition of capillary tube formation.
This application note details optimized protocols for utilizing synthetic H-Val-Thr-Cys-Gly-OH to interrogate this pathway. It is designed for researchers investigating tumor microenvironments, ocular neovascularization, and cardiovascular pathology.
Mechanism of Action
Understanding the signaling architecture is prerequisite to assay design. The VTCG peptide acts as a mimetic of the endogenous TSP-1 anti-angiogenic domain.
Signaling Pathway Diagram
Figure 1: The VTCG-CD36 signaling axis. The peptide mimics TSP-1, engaging CD36 to activate a pro-apoptotic kinase cascade that overrides survival signals (e.g., from VEGF).
Technical Considerations for H-Val-Thr-Cys-Gly-OH
Before initiating protocols, the physicochemical properties of the peptide must be managed to ensure reproducibility.
| Parameter | Specification | Critical Insight |
| Sequence | Val-Thr-Cys-Gly | Contains a free thiol (Cysteine).[2][3] |
| Redox State | Susceptible to Dimerization | The Cys residue oxidizes rapidly in air to form disulfide-linked dimers (VTCG-S-S-GCTV). Fresh preparation is mandatory. |
| Solubility | Hydrophilic | Soluble in water or PBS. Avoid DMSO if possible to reduce oxidation rate. |
| Storage | Lyophilized: -20°C | Store under Argon/Nitrogen. Reconstitute immediately before use. |
| Control | Scrambled Peptide | Recommended control sequence: Gly-Cys-Val-Thr (GCVT) . |
Protocol A: CD36-Dependent Endothelial Cell Migration Assay (Scratch Wound)
This assay quantifies the ability of VTCG to inhibit the migration of Human Umbilical Vein Endothelial Cells (HUVECs), a primary phenotype of anti-angiogenic activity.
Materials
-
Cells: HUVECs (Passage 2-5).
-
Media: EGM-2 (Endothelial Growth Medium) with 2% FBS.
-
Peptide: H-Val-Thr-Cys-Gly-OH (Stock: 10 mM in degassed PBS).
-
Inducer: VEGF-A (10 ng/mL) to stimulate migration.
-
Imaging: Phase-contrast microscope with stage incubator.
Step-by-Step Methodology
-
Seeding:
-
Seed HUVECs into a 24-well plate at
cells/well. -
Incubate at 37°C/5% CO₂ until a confluent monolayer (95-100%) is formed (approx. 24 hours).
-
-
Starvation (Synchronization):
-
Aspirate growth medium. Wash once with PBS.
-
Add Basal Medium (EBM-2) containing only 0.1% FBS (no growth factors) for 4-6 hours. This synchronizes the cell cycle and sensitizes cells to VEGF.
-
-
Wound Generation:
-
Using a sterile P200 pipette tip, scratch a straight line through the center of the monolayer.
-
Critical: Apply consistent pressure to remove cells without damaging the underlying plastic substrate.
-
Wash twice with PBS to remove floating debris.
-
-
Treatment:
-
Prepare treatment media in EBM-2 + 0.5% FBS:
-
Negative Control: Vehicle (PBS).
-
Positive Inducer: VEGF (10 ng/mL).
-
Experimental: VEGF (10 ng/mL) + VTCG Peptide (Concentration titration: 1, 10, 50 µM).
-
Specificity Control: VEGF (10 ng/mL) + Scrambled Peptide (50 µM).
-
-
Add 500 µL of treatment media to respective wells.
-
-
Data Acquisition:
-
Image the scratch at T=0 hours (immediately after treatment) and T=18 hours.
-
Ensure the same field of view is captured (mark the plate bottom with an ultrafine marker).
-
-
Analysis:
-
Measure the wound area using ImageJ/Fiji.
-
Calculate % Wound Closure:
-
Protocol B: In Vitro Angiogenesis (Tube Formation Assay)
The "gold standard" for assessing anti-angiogenic peptides. This assay measures the disruption of capillary-like structures on a basement membrane matrix.
Materials
-
Matrix: Growth Factor Reduced (GFR) Matrigel™ (Corning).
-
Peptide: H-Val-Thr-Cys-Gly-OH.
-
Dye: Calcein AM (fluorescent live-cell stain).
Step-by-Step Methodology
-
Matrix Preparation:
-
Thaw Matrigel overnight at 4°C on ice. Warning: Matrigel solidifies rapidly above 10°C.
-
Using pre-chilled pipette tips, coat a 96-well plate with 50 µL/well of Matrigel.
-
Incubate at 37°C for 30 minutes to polymerize.
-
-
Cell Treatment:
-
Trypsinize HUVECs and resuspend in EGM-2 media.
-
Pre-incubate cells (
cells/mL) with VTCG peptide (10–50 µM) or controls for 30 minutes at 37°C in a tube. Rationale: Pre-incubation ensures CD36 receptor occupancy before integrin-matrix engagement.
-
-
Plating:
-
Gently add 100 µL of the cell/peptide suspension (
cells) onto the polymerized Matrigel. -
Incubate at 37°C/5% CO₂ for 4–6 hours. (Longer incubation may lead to tube collapse or apoptosis).
-
-
Staining and Imaging:
-
Add Calcein AM (2 µg/mL final) directly to the wells. Incubate for 15 minutes.
-
Image using a fluorescence microscope (FITC filter).
-
-
Quantification:
-
Use the "Angiogenesis Analyzer" plugin for ImageJ.
-
Key Metrics: Total Tube Length, Number of Junctions, Number of Meshes.
-
Expectation: VTCG treatment should significantly reduce the number of closed meshes and total tube length compared to VEGF-only controls.
-
Expected Results & Data Interpretation
The following table summarizes typical outcomes when validating the VTCG peptide in CD36+ endothelial cells.
| Assay Metric | Vehicle (Basal) | VEGF Only (Inducer) | VEGF + VTCG (50 µM) | Interpretation |
| Migration (Wound Closure) | ~15% | ~85% | ~30% | VTCG blocks VEGF-induced migration. |
| Tube Formation (Total Length) | Low | High | Low | VTCG prevents capillary organization. |
| Apoptosis (Caspase-3 Activity) | Low | Low | High | VTCG actively induces apoptosis via CD36. |
Troubleshooting: Lack of Activity?
If the VTCG peptide fails to show inhibition:
-
Check Oxidation: Analyze the peptide by LC-MS. If >10% is dimerized, the steric hindrance may prevent CD36 binding. Add 0.5 mM TCEP to the buffer if cells tolerate it.
-
Check CD36 Expression: HUVECs lose CD36 expression after multiple passages. Use cells < Passage 5. Verify CD36 levels via Western Blot or Flow Cytometry.
-
Serum Interference: High concentrations of serum (FBS) contain soluble CD36 or TSP-1 which may sequester the peptide. Perform assays in low-serum (0.5% - 2%) conditions.
References
-
Tolsma, S. S., Volpert, O. V., Good, D. J., Frazier, W. A., Polverini, P. J., & Bouck, N. (1993). Peptides derived from two separate domains of the matrix protein thrombospondin-1 have anti-angiogenic activity. Journal of Cell Biology, 122(2), 497-511.
-
Dawson, D. W., Pearce, S. F., Zhong, R., Silverstein, R. L., Frazier, W. A., & Bouck, N. P. (1997). CD36 mediates the In vitro inhibitory effects of thrombospondin-1 on endothelial cells.[4] Journal of Cell Biology, 138(3), 707-717.
-
Jimenez, B., Volpert, O. V., Crawford, S. E., Febbraio, M., Silverstein, R. L., & Bouck, N. (2000). Signals leading to apoptosis-dependent inhibition of neovascularization by thrombospondin-1. Nature Medicine, 6(1), 41-48.
- Primo, L., et al. (2005). Identification of CD36 as the first receptor for thrombospondin-1 peptide VTCG. Proceeding of the National Academy of Sciences.
Sources
Application Note: Chemoselective Conjugation Strategies for H-Val-Thr-Cys-Gly-OH
Executive Summary & Molecule Analysis
The tetrapeptide H-Val-Thr-Cys-Gly-OH (VTCG) presents a classic chemoselectivity challenge in bioconjugation. As a short, bioactive motif often involved in cell adhesion and surface immobilization, maintaining its functional integrity during labeling is critical.
This guide details the optimal strategies for labeling VTCG, prioritizing chemoselectivity —the ability to target a specific functional group without affecting others.
Molecular Profile: H-Val-Thr-Cys-Gly-OH
| Feature | Residue | Chemical Property | Reactivity Profile |
| N-Terminus | Valine (Val) | Moderate nucleophile.[1] Target for NHS esters, but competes with Cys. | |
| Spacer | Threonine (Thr) | Secondary Alcohol | Inert under standard conjugation conditions. |
| Reactive Core | Cysteine (Cys) | Thiol ( | High nucleophilicity. The primary target for site-specific labeling. Prone to oxidation (disulfide formation). |
| C-Terminus | Glycine (Gly) | Carboxyl ( | Generally unreactive unless activated (EDC/NHS) for surface immobilization. |
Key Technical Insight: In short peptides like VTCG, the N-terminal amine and the Cysteine thiol are in close proximity. While the amine is reactive, the thiol (sulfhydryl) group is the superior nucleophile at neutral pH (6.5–7.5). Therefore, Thiol-Maleimide conjugation is the recommended "Gold Standard" approach for this peptide to ensure single-site labeling and prevent heterogeneous product mixtures.
Strategic Decision Framework
Before initiating benchwork, use the following logic flow to select the correct protocol.
Figure 1: Decision tree for selecting the optimal conjugation chemistry based on biological requirements.
Protocol A: Site-Specific Thiol-Maleimide Conjugation (Recommended)
This protocol exploits the soft nucleophilicity of the Cysteine thiol. It is the most robust method for VTCG because it avoids modifying the N-terminal Valine, which may be critical for receptor recognition.
Materials
-
Peptide: H-Val-Thr-Cys-Gly-OH (lyophilized).
-
Label: Maleimide-functionalized probe (e.g., Biotin-Maleimide, Fluorophore-Maleimide).
-
Reducing Agent: TCEP-HCl (Tris(2-carboxyethyl)phosphine).
-
Why TCEP? Unlike DTT, TCEP does not contain thiols and does not compete with the maleimide reaction.[2] It can be left in the solution during labeling [1].
-
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.2.
-
Why EDTA? Chelates divalent cations (
, ) that catalyze cysteine oxidation [2].
-
-
Solvent: Anhydrous DMSO or DMF (for the label).[3]
Step-by-Step Procedure
1. Peptide Solubilization & Reduction
-
Dissolve VTCG peptide in Reaction Buffer to a concentration of 1–2 mg/mL (~2–5 mM).
-
Critical Step: Add a 10-fold molar excess of TCEP to the peptide solution.[3][4]
-
Incubate for 30 minutes at room temperature.
-
Note: This ensures all cysteine dimers (VTCG-S-S-GCTV) are reduced to reactive monomers (VTCG-SH).
-
2. Label Preparation
-
Dissolve the Maleimide-Label in anhydrous DMSO/DMF to a concentration of 10 mM.[3]
-
Caution: Maleimides hydrolyze in moisture. Prepare immediately before use.
3. Conjugation Reaction
-
Add the Maleimide-Label solution to the reduced peptide mixture.
-
Target Ratio: 1.2 : 1 (Label : Peptide). A slight excess of label drives the reaction to completion.
-
Solvent Limit: Keep the final DMSO/DMF concentration <10% (v/v) to prevent peptide precipitation.
-
Incubate for 2 hours at Room Temperature or Overnight at 4°C. Protect from light.
4. Quenching (Optional but Recommended)
-
Add excess Mercaptoethanol or free Cysteine to quench unreacted maleimide groups. This prevents non-specific binding during purification.
5. Purification
-
Method: Reverse-Phase HPLC (C18 column).
-
Gradient: 0–60% Acetonitrile in Water (+0.1% TFA).
-
The hydrophobic label will significantly shift the retention time of the conjugated peptide compared to the free peptide.
Protocol B: N-Terminal Amine Labeling (Advanced)
Warning: This protocol is challenging. If you react an NHS-ester with VTCG without protecting the Cysteine, the NHS ester will react with the Thiol (forming a thioester) faster or competitively with the Amine. You must block the thiol first.
Workflow
-
Thiol Protection: React VTCG with a reversible blocking group (e.g., MMTS - Methyl methanethiosulfonate) or ensure the peptide is in dimer form (Disulfide) if the disulfide is the intended final state.
-
Amine Labeling:
-
Adjust buffer to pH 8.0–8.3 (Bicarbonate buffer).
-
Add NHS-Ester Label (5-fold excess).
-
React for 1 hour.
-
-
Deprotection (If MMTS used): Treat with reducing agent (DTT/TCEP) to regenerate the thiol.
Quality Control & Validation
Every conjugation must be validated to ensure the correct stoichiometry and absence of side products.
| Method | Purpose | Expected Result |
| Ellman's Assay | Quantify free thiols [3] | Pre-reaction: High absorbance (free -SH).[5] Post-reaction: Near-zero absorbance (blocked -SH). |
| ESI-MS | Verify Molecular Weight | Mass = |
| RP-HPLC | Purity Analysis | Single sharp peak. Shifted retention time vs. unlabeled control. |
Mechanism of Action: Thiol-Maleimide
The following diagram illustrates the chemical pathway and the critical role of pH control.
Figure 2: Reaction mechanism. Note that high pH (>8.0) promotes hydrolysis of the maleimide, lowering yield.[6]
Troubleshooting Guide
| Problem | Probable Cause | Solution |
| Low Yield | Oxidized Peptide (Dimerization) | Treat with TCEP immediately before adding the label. Ensure EDTA is in the buffer. |
| Precipitation | Label is too hydrophobic | Increase DMSO concentration (up to 20%) or use a sulfonated (water-soluble) form of the label. |
| Multiple Peaks (MS) | Non-specific Amine labeling | pH was too high (> 7.5). The maleimide reacted with the N-terminal Valine. Lower pH to 7.0. |
| No Reaction | Maleimide Hydrolysis | The maleimide stock was old or stored in moisture. Use fresh reagents. |
References
-
Getz, E. B., et al. (1999). A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry.[7] Analytical Biochemistry, 273(1), 73-80.
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.[7] Chapter 2: Functional Targets.
-
Ellman, G. L. (1959). Tissue sulfhydryl groups. Archives of Biochemistry and Biophysics, 82(1), 70-77.
-
Nair, D. P., et al. (2014). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. Chemistry of Materials, 26(1), 724-744.
Sources
- 1. Exploiting Protein N-Terminus for Site-Specific Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 4. biotium.com [biotium.com]
- 5. longdom.org [longdom.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mstechno.co.jp [mstechno.co.jp]
Advanced Storage & Handling Protocol: H-Val-Thr-Cys-Gly-OH (VTCG)
[1][2][3][4]
Executive Summary
H-Val-Thr-Cys-Gly-OH (VTCG) is a bioactive tetrapeptide derived from the thrombospondin-1 type I repeat, widely used in cell adhesion and motility studies.[1][2] While its short length suggests stability, the presence of a cysteine (Cys) residue introduces a critical instability factor: rapid oxidative dimerization.
This guide deviates from standard "store at -20°C" advice by addressing the specific redox chemistry of VTCG. Successful preservation requires a hypoxic, anhydrous environment to prevent the formation of the inactive disulfide-linked dimer (VTCG-S-S-GCTV).[1][2]
Physicochemical Profile & Critical Quality Attributes (CQA)
Understanding the molecule is the first step to preserving it.
| Property | Data | Implication for Storage |
| Sequence | Val-Thr-Cys-Gly | N-terminal Valine; Internal Cysteine.[1][2][3] |
| Molecular Weight | 378.44 g/mol | Small size increases hygroscopicity.[1][2] |
| Isoelectric Point (pI) | ~5.5 - 6.0 | Lowest solubility near pH 5.5; dissolve in acidic buffer.[1][2] |
| Hydrophobicity | Mixed | Val (Hydrophobic), Thr/Cys/Gly (Polar).[1][2] |
| Reactivity | High (Thiol) | Critical Risk: Thiol oxidation to disulfide.[1][2] |
| Hygroscopicity | High | Moisture accelerates hydrolysis and oxidation.[2] |
Mechanism of Degradation: The Cysteine Trap
Unlike peptides that degrade primarily via hydrolysis, VTCG fails via oxidative dimerization . This reaction is pH-dependent and accelerated by moisture.[1][2]
The Oxidation Cascade
-
Deprotonation: The thiol group (-SH) loses a proton to form a thiolate anion (-S⁻).[1][2] This occurs readily at neutral/basic pH.[1][2]
-
Attack: The thiolate attacks an oxidized thiol or oxygen species.[2]
-
Dimerization: Two VTCG monomers covalently bond (Disulfide bridge), rendering the peptide biologically inactive for adhesion assays requiring free thiols.[2]
Visualization: Degradation Logic
The following diagram illustrates the critical decision points where VTCG stability is lost.
Figure 1: The "Cysteine Trap" degradation pathway showing how moisture and pH converge to drive oxidation.[1]
Protocol 1: Long-Term Storage (Lyophilized)[1][4]
Objective: Maintain VTCG in a "glassy" amorphous state to arrest molecular mobility and chemical reactivity.
Equipment Required[2][6][7][8][9][10][11][12]
-
Parafilm™ or Nescofilm.[2]
Step-by-Step Procedure
-
Arrival Inspection: Upon receipt, inspect the vial. The peptide should appear as a fluffy white pellet.[2] If it looks "shrunken" or sticky, moisture ingress may have occurred during transit.[2]
-
Secondary Sealing: Do not rely on the manufacturer's cap alone.[2] Wrap the cap junction tightly with Parafilm to create a secondary moisture barrier.[2]
-
Desiccation: Place the vial inside a secondary container (e.g., a 50mL conical tube) containing a sachet of desiccant.
-
Freezing: Store at -20°C .
-
The "Warm-Up" Rule (Crucial): Before opening the vial, remove it from the freezer and place it in a desiccator at room temperature for at least 60 minutes .
-
Why? Opening a cold vial condenses atmospheric water vapor directly onto the hygroscopic peptide, initiating immediate degradation.
-
Protocol 2: Reconstitution & Handling (The "Zero-Oxygen" Method)
Objective: Solubilize VTCG while preventing immediate disulfide bond formation.
Constraint: Once in solution, VTCG half-life is measured in hours at room temperature unless specific precautions are taken.
Reagents
-
Buffer: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.[1][2]0) OR 10mM Sodium Acetate (pH 5.0).[1][2]
-
Rationale: Low pH protonates the thiol (-SH), preventing the formation of the reactive thiolate anion (-S⁻).[1]
-
-
Water: HPLC-grade, degassed.
Workflow Diagram
Figure 2: The "Zero-Oxygen" reconstitution workflow to maximize peptide activity.
Detailed Procedure
-
Degas Solvents: Sonicate the acidic buffer (0.1% TFA or Acetate) for 10 minutes or bubble with Nitrogen/Argon for 5 minutes.
-
Dissolution: Add the buffer to the VTCG vial. Vortex gently.
-
Aliquoting: Immediately divide into single-use aliquots (e.g., 20-50 µL) in low-binding polypropylene tubes.
-
Inert Overlay: Gently blow a stream of Argon/Nitrogen into the headspace of each tube before capping.[2]
-
Flash Freezing: Snap-freeze aliquots in liquid nitrogen or dry ice/ethanol bath. Store at -80°C.
-
Warning:Never store VTCG solution at 4°C. Oxidation proceeds slowly but surely at refrigerator temperatures.[2]
-
Self-Validating Quality Control
How do you know if your VTCG is still active? Use these two methods to validate your stock.
Method A: Ellman’s Reagent (Quick Check)[1][4]
-
Principle: Ellman’s reagent (DTNB) reacts with free thiols to produce a yellow color (TNB anion).[1][2] Disulfides (oxidized peptide) do not react.[1][2]
-
Protocol: Mix 10 µL of peptide solution with 100 µL of Ellman’s buffer.
-
Result:
Method B: HPLC Shift (Definitive)[1][4]
References
dissolving H-Val-Thr-Cys-Gly-OH in DMSO vs water
Part 1: Executive Summary & Core Directive
The Cysteine Paradox: Dissolving H-Val-Thr-Cys-Gly-OH (VTCG) presents a classic biochemical trade-off. While the peptide is short enough (4 residues) to be theoretically water-soluble, the presence of a free Cysteine (Cys) residue introduces significant instability.
-
In Water: The peptide is prone to rapid oxidative dimerization (disulfide bond formation) at neutral-to-basic pH, driven by dissolved oxygen.
-
In DMSO: While Dimethyl Sulfoxide (DMSO) is an excellent universal solvent, it acts as a mild oxidizing agent that can accelerate disulfide formation, particularly if water is present as a contaminant. Furthermore, DMSO is cytotoxic above low thresholds (0.1–0.5%) in downstream cellular assays.
Directive: This guide provides two distinct, self-validating protocols. Protocol A (Aqueous) prioritizes biological compatibility and utilizes pH control to suppress oxidation. Protocol B (DMSO) prioritizes high-concentration stock stability and sterility.
Part 2: Scientific Foundation & Mechanism[1][2]
Physicochemical Analysis of H-Val-Thr-Cys-Gly-OH
-
Sequence: Valine (Hydrophobic) - Threonine (Polar) - Cysteine (Thiol/Reactive) - Glycine (Neutral/Flexible).
-
Isoelectric Point (pI): The peptide has a free N-terminal amine (~pKa 9.6) and C-terminal carboxyl (~pKa 2.1). The side chain of Cysteine has a pKa
8.[1]3. The net charge is near zero at physiological pH (zwitterionic), but solubility is generally maintained by the polar Thr and charged termini. -
Hydrophobicity Profile: The Valine residue adds hydrophobicity, but the short length and polar residues (Thr, Cys) generally ensure aqueous solubility >1 mg/mL.
The Mechanism of Instability (Why Cysteine Matters)
The critical failure mode for this peptide is the oxidation of the free thiol (-SH) to a disulfide (-S-S-) dimer.
-
Aqueous Oxidation (pH Dependent): The reactive species is the thiolate anion (
).[2] At pH > 7, the equilibrium shifts right, and reacts rapidly with dissolved to form dimers (Cystine). Solution: Maintain pH < 6 during dissolution. -
DMSO-Induced Oxidation: DMSO is not chemically inert. It can act as an oxidant, converting thiols to disulfides while being reduced to dimethyl sulfide (DMS).
This reaction is accelerated by the presence of water (DMSO is hygroscopic) and heat. Solution: Use Anhydrous DMSO and store at -20°C immediately.
Part 3: Decision Matrix & Solvent Selection
Table 1: Solvent Selection Guide based on Downstream Application
| Parameter | Aqueous Buffer (Protocol A) | DMSO Stock (Protocol B) |
| Primary Use Case | Immediate use in cell culture, enzymatic assays, or in vivo studies. | Long-term storage, chemical synthesis, or high-concentration libraries. |
| Oxidation Risk | High (if pH > 7 or not degassed). | Moderate (if DMSO is hydrous or stored at RT). |
| Cell Toxicity | None (Buffer dependent). | High (Must be diluted to <0.5% final conc). |
| Freezing Point | 0°C (Expands on freezing). | 19°C (Solid at room temp; does not expand). |
| Recommended Storage | Use immediately or lyophilize. | -20°C or -80°C (Desiccated). |
Part 4: Visualized Workflows
Figure 1: Solubilization Decision Tree
Caption: Decision logic for selecting the optimal solvent system based on experimental constraints.
Part 5: Detailed Experimental Protocols
Protocol A: Aqueous Dissolution (The "Biomimetic" Method)
Best for: Cell culture, immediate use, avoiding solvent toxicity.
-
Preparation of Solvent:
-
Use sterile, nuclease-free water.
-
CRITICAL: Degas the water to remove dissolved oxygen. Sonicate under vacuum for 15 minutes or purge with Nitrogen/Argon gas for 5 minutes.
-
-
Acidification (Protonation of Thiol):
-
Do not dissolve directly in neutral PBS. The pH of PBS (7.[3]4) promotes disulfide formation.
-
Prepare 0.1% (v/v) Acetic Acid or 10 mM HCl in the degassed water.
-
Target pH: 4.0 – 5.5.
-
-
Dissolution:
-
Add the calculated volume of acidic buffer to the peptide powder.
-
Vortex gently. The peptide should dissolve readily.
-
Note: If turbidity persists, add dropwise 0.1 M
(Ammonium Hydroxide) only until clear, then immediately re-acidify or use. (VTCG is rarely basic-insoluble, so this is unlikely needed).
-
-
Neutralization (At point of use):
-
Dilute the acidic peptide solution into your cell culture media or assay buffer (e.g., 1:100 dilution). The buffering capacity of the media (HEPES/Bicarbonate) will instantly restore physiological pH.
-
Protocol B: DMSO Stock Preparation (The "Storage" Method)
Best for: High concentration stocks (>10 mM), long-term storage.
-
Solvent Quality:
-
Use Anhydrous DMSO (typically supplied in septum-sealed bottles or ampoules).
-
Warning: Standard "lab grade" DMSO absorbs water from the air, which accelerates peptide oxidation.
-
-
Dissolution:
-
Add Anhydrous DMSO to the peptide to achieve a concentration of 10–50 mM (approx. 4–20 mg/mL).
-
Vortex until completely clear.
-
-
Aliquot & Storage:
-
Do not store the bulk bottle. Repeated freeze-thaw cycles introduce moisture.
-
Aliquot into small volumes (e.g., 20–50 µL) in screw-cap cryovials.
-
Store at -20°C or -80°C.
-
-
Usage:
Part 6: Quality Control (Self-Validating System)
To verify that your Cysteine is still free (reduced) and not dimerized, use the Ellman’s Reagent (DTNB) assay.
QC Protocol:
-
Reagent: Dissolve 4 mg DTNB in 1 mL of 0.1 M Sodium Phosphate buffer (pH 8.0).
-
Reaction: Mix 10 µL of your peptide solution with 990 µL of DTNB reagent.
-
Readout: Incubate 15 mins at Room Temp. Measure Absorbance at 412 nm.[5][6][7][8]
-
Validation:
-
Yellow color = Free Thiol present (
anion released). -
Clear/Low Absorbance = Oxidized Disulfide (Bad preparation).
-
Part 7: References
-
Sigma-Aldrich (Merck). "Solubility Guidelines for Peptides." Technical Library. Link
-
Thermo Fisher Scientific. "Peptide Handling Guidelines: Storage and Solubilization." Pierce Protein Methods. Link
-
Tam, J. P., et al. (1991). "Disulfide bond formation in peptides by dimethyl sulfoxide. Scope and applications." Journal of the American Chemical Society, 113(17), 6657-6662. Link
-
Ellman, G. L. (1959). "Tissue sulfhydryl groups." Archives of Biochemistry and Biophysics, 82(1), 70-77. Link
-
Bachem. "Handling and Storage of Peptides." Technical Notes. Link
Sources
- 1. Cysteine Oxidation in Proteins: Structure, Biophysics, and Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. bachem.com [bachem.com]
- 4. lifetein.com [lifetein.com]
- 5. broadpharm.com [broadpharm.com]
- 6. interchim.fr [interchim.fr]
- 7. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]
- 8. longdom.org [longdom.org]
Troubleshooting & Optimization
Technical Support Center: Minimizing Disulfide Bond Formation in Val-Thr-Cys-Gly
Welcome to the technical support guide for handling the cysteine-containing tetrapeptide, Val-Thr-Cys-Gly. The presence of a cysteine residue makes this peptide susceptible to oxidation, leading to the formation of intermolecular disulfide bonds and potentially impacting experimental outcomes. This guide provides in-depth, field-proven insights and protocols to help you minimize unwanted disulfide bond formation and ensure the integrity of your peptide.
Frequently Asked Questions (FAQs)
Q1: Why is my Val-Thr-Cys-Gly peptide forming dimers?
A1: The thiol group (-SH) in the cysteine residue of your peptide is susceptible to oxidation.[1] Two cysteine-containing peptides can react with an oxidizing agent, such as atmospheric oxygen, to form a disulfide bond (-S-S-), resulting in a peptide dimer. This is a common issue with peptides containing cysteine, methionine, or tryptophan.[2][3]
Q2: What are the main factors that promote disulfide bond formation?
A2: Several factors can accelerate the oxidation of cysteine residues:
-
pH: Disulfide bond formation is significantly faster at alkaline (basic) pH (pH > 8).[4][5] This is because the deprotonated thiol group (thiolate anion, -S⁻) is the more reactive species in the oxidation reaction.[6][7] The concentration of the thiolate anion increases with pH.[8]
-
Presence of Oxygen: Atmospheric oxygen is a common oxidizing agent that contributes to disulfide bond formation.[9] Minimizing air exposure during handling and storage is crucial.[4]
-
Metal Ions: Trace metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze the oxidation of thiols.[9][10] These ions are often present in buffers and solvents if not specifically removed.
-
Peptide Concentration: Higher concentrations of the peptide can increase the likelihood of intermolecular disulfide bond formation.[8]
Q3: How can I visually detect if my peptide has formed disulfide bonds?
A3: While direct visual detection is not possible, you can infer the presence of dimers through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). In an HPLC chromatogram, the dimer will typically appear as a new peak with a different retention time than the monomeric peptide. Mass spectrometry will show a peak corresponding to the molecular weight of the dimer, which is approximately double that of the monomer.
Q4: Is it possible to reverse disulfide bond formation?
A4: Yes, disulfide bonds can be reduced back to free thiols using reducing agents.[11] Common reducing agents include Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), and β-mercaptoethanol (BME).[11]
Troubleshooting Guide: Specific Experimental Issues
This section addresses specific problems you might encounter during your experiments with Val-Thr-Cys-Gly and provides actionable solutions based on established scientific principles.
Issue 1: Peptide precipitates out of solution upon dissolution.
-
Question: I'm trying to dissolve my lyophilized Val-Thr-Cys-Gly, but it's not fully soluble and a precipitate forms. What's happening?
-
Answer & Rationale: This could be due to the formation of insoluble disulfide-linked oligomers or aggregates during storage or upon initial dissolution. The change in the peptide's covalent structure can significantly alter its solubility properties.
-
Solution Workflow:
-
Initial Dissolution in an Acidic Buffer: Attempt to dissolve a small amount of the peptide in a slightly acidic buffer (e.g., 0.1% Trifluoroacetic acid (TFA) in water, pH ~2-3). Acidic conditions slow down the rate of oxidation.[8]
-
Use of Reducing Agents: If solubility is still an issue, dissolve the peptide in a buffer containing a reducing agent. TCEP is often a good choice as it is effective over a wide pH range (1.5-8.5).[12][13][14]
-
Sonication: Gentle sonication can help break up aggregates and improve dissolution. Avoid excessive heating.
-
Issue 2: HPLC analysis shows multiple peaks, suggesting impurity.
-
Question: My HPLC chromatogram for Val-Thr-Cys-Gly shows the expected monomer peak, but also a significant secondary peak. Is this a disulfide-linked dimer?
-
Answer & Rationale: It is highly likely that the secondary peak represents the disulfide-linked dimer of Val-Thr-Cys-Gly. The dimer will have a different hydrodynamic radius and potentially different polarity, leading to a different retention time on the HPLC column. To confirm, you can collect the fraction corresponding to the secondary peak and analyze it by mass spectrometry.
-
Solution Workflow:
-
Confirmation with Mass Spectrometry: As mentioned, analyze the secondary peak by MS to confirm its molecular weight corresponds to the dimer.
-
In-situ Reduction: Prepare your sample for HPLC injection in a buffer containing a reducing agent like TCEP or DTT.[15] This will reduce any existing dimers back to monomers. If the secondary peak disappears or significantly decreases with the addition of the reducing agent, it confirms its identity as the dimer.
-
Preventative Measures for Future Runs: For subsequent HPLC analyses, ensure your mobile phases are degassed to minimize dissolved oxygen.[15] You can also add a small concentration of a reducing agent to your sample diluent.
-
Issue 3: Inconsistent results in cell-based or biochemical assays.
-
Question: I'm using Val-Thr-Cys-Gly in a biological assay, and my results are not reproducible. Could disulfide bond formation be the cause?
-
Answer & Rationale: Absolutely. The formation of a disulfide-linked dimer creates a new molecular entity. This dimer may have different biological activity, receptor binding affinity, or cell permeability compared to the monomeric peptide. This can lead to significant variability in your experimental results.
-
Solution Workflow:
-
Freshly Prepare Peptide Solutions: Always prepare your peptide solutions fresh before each experiment. Avoid storing the peptide in solution for extended periods, even at -20°C, as oxidation can still occur.[3] If storage in solution is unavoidable, use a buffer at pH 5-6 and store as single-use aliquots at -20°C.[3]
-
Incorporate a Reducing Agent in the Assay Buffer: If compatible with your assay system, include a mild reducing agent like a low concentration of DTT or TCEP in your assay buffer to maintain the peptide in its reduced, monomeric state.
-
Use Degassed Buffers: For sensitive assays, preparing your buffers with deoxygenated water and handling them under an inert gas (like nitrogen or argon) can help prevent oxidation.[4]
-
Experimental Protocols
Protocol 1: Recommended Procedure for Dissolving and Storing Val-Thr-Cys-Gly
This protocol is designed to minimize oxidation from the moment of reconstitution.
Materials:
-
Lyophilized Val-Thr-Cys-Gly peptide
-
High-purity, deoxygenated water (prepare by sparging with nitrogen or argon for at least 30 minutes)
-
Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl)
-
Sterile, amber-colored microcentrifuge tubes
Procedure:
-
Equilibrate the Peptide: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator.[2] This prevents condensation of atmospheric moisture inside the vial.
-
Prepare the Dissolution Buffer: Prepare a 10 mM TCEP stock solution in deoxygenated water.
-
Reconstitution:
-
Briefly centrifuge the peptide vial to ensure all the lyophilized powder is at the bottom.
-
Carefully open the vial and add the required volume of the 10 mM TCEP solution to achieve the desired stock concentration of the peptide.
-
Gently vortex or pipette up and down to dissolve the peptide completely.
-
-
Aliquoting and Storage:
-
Immediately aliquot the peptide stock solution into single-use volumes in sterile, amber-colored microcentrifuge tubes.
-
Blanket the headspace of each aliquot with nitrogen or argon gas before sealing.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage. Avoid repeated freeze-thaw cycles.[3]
-
Protocol 2: Reduction of Pre-formed Disulfide Dimers
This protocol can be used to rescue a peptide solution that has already undergone significant oxidation.
Materials:
-
Peptide solution containing disulfide dimers
-
Dithiothreitol (DTT)
-
0.1 M Ammonium bicarbonate buffer, pH 8
-
Nitrogen or Argon gas
Procedure:
-
Dissolve the Peptide: Dissolve the peptide in 0.1 M ammonium bicarbonate buffer (pH 8) to a concentration of 1-3 mg/mL.[12]
-
Add Reducing Agent: Add a 5-fold molar excess of DTT relative to the total thiol groups in the peptide solution.[12]
-
Incubation: Blanket the solution with nitrogen or argon gas and incubate at room temperature for 1-4 hours.[12][16]
-
Monitoring (Optional): The progress of the reduction can be monitored by analytical HPLC.
-
Removal of Reducing Agent: If DTT interferes with downstream applications, it can be removed by size-exclusion chromatography or dialysis. TCEP is often preferred as its removal is not always necessary for subsequent applications like maleimide conjugations.[14]
Data Summary Table
| Parameter | Recommendation for Minimizing Disulfide Bonds | Rationale |
| pH of Solution | Slightly acidic (pH 3-6) for storage and handling. | The rate of thiol oxidation is significantly slower at acidic pH due to the lower concentration of the highly reactive thiolate anion.[8] |
| Reducing Agents | TCEP (0.4-10 mM) or DTT (1-5 mM) | These agents effectively reduce disulfide bonds back to free thiols and maintain the peptide in a reduced state.[11][15] TCEP is often preferred due to its stability and effectiveness over a wider pH range.[12][13] |
| Solvents | Deoxygenated water or buffers. | Removing dissolved oxygen, a primary oxidizing agent, minimizes the rate of disulfide bond formation.[2] |
| Storage | Lyophilized at -20°C or -80°C under an inert atmosphere.[3][4] | Minimizes degradation and oxidation. If in solution, store as single-use aliquots at -80°C. |
| Metal Ions | Use metal-free buffers or add a chelating agent (e.g., EDTA). | Trace metal ions can catalyze the oxidation of thiols.[9][10] |
Visualizations
Workflow for Handling Cysteine-Containing Peptides
Caption: Workflow for minimizing disulfide bond formation in Val-Thr-Cys-Gly.
Mechanism of Disulfide Bond Formation
Caption: Key factors promoting the oxidation of Val-Thr-Cys-Gly to its dimer.
References
- BioLongevity Labs. (2025, June 7). Peptide Stability: Guidelines and SOPs for Handling and Storage.
- Lant, M. G., & Vlieghe, P. (2022). Multifaceted Roles of Disulfide Bonds. Peptides as Therapeutics. Chemical Reviews, 122(19), 15469–15531.
- Chemistry Stack Exchange. (2019, May 20). Purifying cysteine containing peptides.
- Thermo Fisher Scientific.
- Sigma-Aldrich. Storage and Handling Synthetic Peptides.
- Fairweather, J. K., & Pires, M. M. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9606–9655.
- Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
- LifeTein. Custom cyclic peptide synthesis with disulfide bond.
- Ferrer-Sueta, G., Mastrogiovanni, M., & Trujillo, M. (2020). Mechanisms and consequences of protein cysteine oxidation: the role of the initial short-lived intermediates. Essays in Biochemistry, 64(1), 15–28.
- Paulsen, J. L., & Carroll, K. S. (2013).
- Zhang, Y., et al. (2024). Practical solutions for overcoming artificial disulfide scrambling in the non-reduced peptide mapping characterization of monoclonal antibodies. mAbs, 16(1), 2309855.
- da Costa, G., et al. (2001). Effects of metal ions on the oxidation and nitrosation of cysteine residues in proteins and enzymes. Metal Ions in Biological Systems, 38, 313–350.
- Gde, M., et al. (2011). Detection and function of an intramolecular disulfide bond in the pH-responsive CadC of Escherichia coli. BMC Microbiology, 11, 15.
- Ferrer-Sueta, G., Mastrogiovanni, M., & Trujillo, M. (2020). Mechanisms and consequences of protein cysteine oxidation: the role of the initial short-lived intermediates. Essays in Biochemistry, 64(1), 15–28.
- Thermo Fisher Scientific. Handling and Storage Instruction Custom Peptides.
- GenScript. Peptide Storage and Handling Guidelines.
- Prudent, M., & Girault, H. H. (2009). The role of copper in cysteine oxidation: Study of intra- and inter-molecular reactions in mass spectrometry. Journal of Mass Spectrometry, 44(4), 519–531.
- Gao, S. (2018, February 18). Which pH does disulfide bond form preferably, high pH (~8) or low pH (~6)?.
- Zhang, J. H., et al. (2014). Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets. PLoS ONE, 9(7), e101887.
- Honegger, A. (2020, May 5). Can cysteine in solution reduce protein disulfide bonds?.
- Calvo, J. S., et al. (2019). Impact of naturally occurring serine/cysteine variations on the structure and function of Pseudomonas metallothioneins. Metallomics, 11(11), 1845–1855.
- GoldBio. All about TCEP—the Odorless Reducing Agent.
- Narayan, M. (2012). Role of Disulfide Bonds in Peptide and Protein Conformation.
- NanoTemper Technologies. Reducing Agents - Definition and Relevance.
- Collins, M. O., & Wood, N. T. (2019). Proteomic Approaches to Study Cysteine Oxidation: Applications in Neurodegenerative Diseases. Frontiers in Molecular Neuroscience, 12, 223.
- AG Scientific. TCEP HCl vs DTT: Preferred Reducing Agents.
- Go, Y.-M., & Jones, D. P. (2013). Chasing Cysteine Oxidative Modifications: Proteomic Tools for Characterizing Cysteine Redox-Status. Antioxidants & Redox Signaling, 19(15), 1847–1868.
Sources
- 1. Chasing Cysteine Oxidative Modifications: Proteomic Tools for Characterizing Cysteine Redox-Status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. genscript.com [genscript.com]
- 4. biolongevitylabs.com [biolongevitylabs.com]
- 5. researchgate.net [researchgate.net]
- 6. portlandpress.com [portlandpress.com]
- 7. Mechanisms and consequences of protein cysteine oxidation: the role of the initial short-lived intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Effects of metal ions on the oxidation and nitrosation of cysteine residues in proteins and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protein Denaturing and Reducing Agents | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 13. goldbio.com [goldbio.com]
- 14. agscientific.com [agscientific.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. lifetein.com [lifetein.com]
optimizing pH stability for H-Val-Thr-Cys-Gly-OH
Technical Support Guide for H-Val-Thr-Cys-Gly-OH
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: pH Stability, Solubility, and Oxidation Control for Tetra-peptide VTCG
The Stability Landscape (Mechanism of Action)
To stabilize H-Val-Thr-Cys-Gly-OH (VTCG), you must manage two competing physicochemical forces: Isoelectric Precipitation and Thiol Oxidation .
The Physicochemical Trap
VTCG is a zwitterionic tetrapeptide. Its stability profile is dictated by the ionization states of the N-terminal Valine, the C-terminal Glycine, and the reactive Cysteine side chain.
-
N-terminal (Val): pKa
9.6 (Amine) -
C-terminal (Gly): pKa
2.3 (Carboxyl) -
Side Chain (Cys): pKa
8.3 (Thiol)
The Isoelectric Point (pI):
The theoretical pI of VTCG is approximately 5.3 .
At pH ~5.3, the peptide carries a net charge of zero (Zwitterion). This is the Zone of Minimum Solubility , where peptide-peptide attractive forces dominate, leading to aggregation and precipitation.
The Oxidation Trap: At pH > 7.0, the Cysteine thiol (-SH) deprotonates to the thiolate anion (-S⁻). This anion is a potent nucleophile that rapidly reacts with other VTCG molecules to form disulfide dimers (VTCG-S-S-GCTV) or undergoes irreversible oxidation to sulfenic/sulfinic acids.
Visualizing the Stability Window
Figure 1: The pH-dependent stability flow. Green indicates the target stability zone.
Troubleshooting Dashboard
Identify your issue below to find the immediate corrective action.
| Symptom | Probable Cause | Diagnostic Check | Corrective Action |
| White Precipitate | pH is near pI (5.3) | Check pH with micro-probe. | Acidify: Adjust pH to < 4.0 using 0.1M Acetic Acid or HCl. |
| Mass Shift (-2 Da) | Disulfide Dimerization | LC-MS shows [2M-2H] peak. | Reduce: Add TCEP (1-5 mM). Avoid DTT if pH < 7. |
| Mass Shift (+16/32 Da) | Irreversible Oxidation | LC-MS shows +16 (Sulfenic) or +32 (Sulfinic). | Prevention Only: Degas buffers; add EDTA to chelate metal catalysts. |
| Loss of Activity | Mixed Disulfides | Ellman's Test (Low free thiol). | Exchange: Use TCEP to reduce, then desalt into degassed buffer. |
| Gelation | Amyloid-like Aggregation | Thioflavin T fluorescence. | Solubilize: Add chaotrope (Urea/GdnHCl) or switch to organic co-solvent (DMSO). |
Validated Experimental Protocols
Protocol A: The "Gold Standard" Solubilization
Use this protocol for preparing stock solutions.
-
Buffer Selection: Do NOT use PBS or Tris. These promote oxidation.[1]
-
Recommended: 10 mM Sodium Acetate or Citrate, pH 3.5 - 4.0.
-
-
Degassing: Sparge buffer with Argon or Nitrogen for 15 minutes before adding peptide. Dissolved oxygen is the primary enemy of Cysteine.
-
Reducing Agent (Optional but Recommended):
-
Dissolution: Add VTCG powder to the buffer. Vortex gently.
-
Storage: Aliquot immediately. Snap freeze in liquid nitrogen. Store at -80°C.
Protocol B: Ellman’s Reagent Test (Thiol Quantification)
Use this to verify if your VTCG has oxidized during storage.
Principle: DTNB reacts with free thiols to produce TNB²⁻ (yellow,
-
Prepare Reaction Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0. (Note: High pH is required only for the assay duration).
-
Prepare Ellman’s Solution: Dissolve 4 mg DTNB in 1 mL Reaction Buffer.
-
Assay:
-
Mix 50 µL of Ellman’s Solution + 2.5 mL Reaction Buffer.[6]
-
Add 250 µL of your VTCG sample (diluted to < 1 mM).
-
Incubate 15 mins at room temperature.
-
-
Measure: Read Absorbance at 412 nm.
-
Calculate:
If [SH] is < 90% of expected concentration, significant oxidation has occurred.
Optimization Logic Flow
Use this logic gate to design your experiment conditions.
Figure 2: Decision tree for buffer composition.
Frequently Asked Questions (FAQ)
Q: Can I use PBS (Phosphate Buffered Saline) for VTCG? A: Avoid if possible. PBS is typically pH 7.4. At this pH, the Cysteine oxidation rate is high [1]. If you must use PBS for biological compatibility, prepare the solution immediately before use, keep it on ice, and use 0.5 mM TCEP to maintain the reduced state.
Q: Why is my peptide precipitating at pH 5? A: You are at the Isoelectric Point (pI) . The N-terminal amine is positive, the C-terminal carboxyl is negative, and the net charge is zero. This maximizes intermolecular attraction. Shift the pH to 3.5 (net positive) or 8.0 (net negative, but risky for oxidation) to resolve.
Q: TCEP vs. DTT: Which is better for VTCG? A: TCEP. DTT oxidizes rapidly and is less effective at the acidic pH (< 5) required to keep VTCG soluble. TCEP is also irreversible and does not interfere with most maleimide-thiol conjugations if you plan to label the Cysteine [2].
Q: How do I remove TCEP before downstream applications? A: You often don't need to. TCEP does not contain a thiol group, so it does not compete in thiol-exchange reactions (unlike DTT). If removal is strictly required, use a PD-10 desalting column equilibrated with degassed acidic buffer.
References
-
Cysteine Oxidation Mechanisms
-
Reducing Agents (TCEP vs DTT)
-
Thiol Quantification Protocol
-
Ellman’s Reagent Protocol for Free Sulfhydryls.[5] BroadPharm / Interchim.
-
- Peptide Solubility & Isoelectric Points: Isoelectric Points of Amino Acids and Peptides. Master Organic Chemistry / Sigma-Aldrich.
Sources
- 1. researchgate.net [researchgate.net]
- 2. broadpharm.com [broadpharm.com]
- 3. goldbio.com [goldbio.com]
- 4. mstechno.co.jp [mstechno.co.jp]
- 5. broadpharm.com [broadpharm.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Effect of pH on the Kinetics of Cysteine-to-Cystine Conversion in Thin Films Formed by ESI Microdroplet Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Resolving HPLC Peak Tailing for H-Val-Thr-Cys-Gly-OH
Case ID: VTCG-TAIL-001 Status: Open Priority: High (Method Optimization) Analyte: H-Val-Thr-Cys-Gly-OH (Tetrapeptide: Valine-Threonine-Cysteine-Glycine)
Executive Summary
You are encountering peak tailing with the tetrapeptide H-Val-Thr-Cys-Gly-OH . This is a common but multi-factorial issue. This peptide presents a "perfect storm" for chromatographic difficulties due to two distinct chemical features:
-
The N-Terminal Amine (Val): A basic moiety prone to ionic interactions with residual silanols on the column stationary phase.
-
The Cysteine Residue (Cys): A highly reactive thiol group susceptible to metal chelation (adsorption to stainless steel) and oxidative dimerization (forming Cystine-bridged dimers).
Diagnosis: Tailing in this specific sequence is rarely just "column overload." It is likely a combination of silanol activity (if pH > 3) and active site adsorption (metal contamination).
Module 1: Mobile Phase Chemistry (The Silanol Effect)
The Mechanism
The N-terminal amine of Valine is positively charged at acidic pH. Traditional silica columns have residual silanol groups (Si-OH).[1] If the mobile phase pH is not sufficiently low (or if the ionic strength is too low), these silanols ionize (Si-O⁻), creating a cation-exchange site that grabs the positively charged peptide, causing a "drag" or tail.
Optimization Protocol
Current Standard: Formic Acid (0.1%) is often used for LC-MS sensitivity, but it is a weak ion-pairing agent and often fails to suppress silanols for basic peptides.
Recommendation: Switch to Difluoroacetic Acid (DFA) or high-purity Trifluoroacetic Acid (TFA) .
| Modifier | Ion-Pairing Strength | Silanol Suppression | MS Signal Suppression | Recommendation |
| Formic Acid (FA) | Weak | Low (High Tailing Risk) | Low (Excellent Sensitivity) | Avoid for VTCG if tailing persists. |
| Trifluoroacetic Acid (TFA) | Strong | High (Sharp Peaks) | High (Signal Loss) | Use for UV-HPLC or if MS sensitivity permits. |
| Difluoroacetic Acid (DFA) | Medium | Medium-High | Medium | Optimal balance for LC-MS. |
Actionable Steps:
-
Prepare Mobile Phase A: Water + 0.05% TFA (or 0.1% DFA).
-
Prepare Mobile Phase B: Acetonitrile + 0.05% TFA (or 0.1% DFA).
-
Note: Always match the acid concentration in A and B to prevent baseline drift.
-
Module 2: Hardware & Passivation (The Cysteine Trap)
The Mechanism
Cysteine residues have a high affinity for iron and other metal ions found in stainless steel frits and column bodies. This is not traditional "tailing" but rather adsorption/desorption kinetics . The peptide binds to the metal, then slowly leaks off, creating a severe tail or even a complete loss of the peak.
Passivation Protocol (Mandatory for Cys-Peptides)
If you are using a standard stainless steel HPLC/UHPLC, you must passivate the system or use a bio-inert (PEEK-lined) flow path.
Step-by-Step Passivation Workflow:
-
Remove the Column: Install a PEEK union in place of the column.
-
Flush 1 (Solubilization): Flush system with Isopropanol for 10 mins at 1 mL/min.
-
Flush 2 (Passivation): Flush with 30% Phosphoric Acid or Medronic Acid (e.g., Agilent InfinityLab Deactivator) for 20-30 mins.
-
Warning: Do not pump this through the detector cell if it is not rated for high acid; bypass the detector if necessary.
-
-
Flush 3 (Neutralization): Flush with HPLC-grade water for 20 mins.
-
Re-install Column: Ensure you use PEEK-lined or Titanium frits if possible.
Module 3: Sample Preparation (The Oxidation Factor)
The Mechanism
H-Val-Thr-Cys-Gly-OH will spontaneously oxidize in the autosampler vial to form a dimer (VTCG-S-S-GTCV). This dimer often elutes slightly later or earlier than the monomer and can merge with the main peak, looking like a "hump" or tail.
Stabilization Protocol
-
Reducing Agent: Add TCEP (Tris(2-carboxyethyl)phosphine) to your sample buffer at a final concentration of 1-5 mM.
-
Why TCEP? Unlike DTT, TCEP is stable at acidic pH and does not interfere with UV detection as strongly.
-
-
pH Control: Keep the sample pH < 4. Oxidation is accelerated at neutral/basic pH.
Visual Troubleshooting Guide
The following diagram illustrates the decision matrix for diagnosing the root cause of the tailing.
Figure 1: Decision matrix for resolving peak tailing in cysteine-containing peptides. Blue nodes indicate decision points; Green nodes indicate corrective actions.
Frequently Asked Questions (FAQ)
Q: I switched to TFA, but my MS signal dropped by 90%. What now? A: This is the "TFA Effect."[2] TFA anions cluster with the peptide in the gas phase, suppressing ionization.[3]
-
Solution: Switch to Difluoroacetic Acid (DFA) .[4] It provides similar peak shape benefits to TFA but with significantly less signal suppression. Alternatively, use a "TFA fix" solvent (propionic acid/isopropanol) post-column.
Q: Can I just use a standard C18 column? A: Yes, but ensure it is a Type B (High Purity) Silica with high carbon load and exhaustive end-capping.
-
Recommended Pore Size: 100 Å or 120 Å (VTCG is a small molecule, < 1 kDa). 300 Å columns are for large proteins and will result in poor retention and peak shape for this tetrapeptide.
Q: The peak looks split, not just tailing. A: This is a hallmark of Disulfide Scrambling . The "split" is likely the monomer and the dimer co-eluting. Implement the TCEP reduction protocol immediately.
References
-
McCalley, D. V. (2005). The effect of mobile phase additives on the separation of peptides by high performance liquid chromatography. Journal of Chromatography A.
-
Waters Corporation. (2020). Bypassing LC System Passivation Requirements Using ACQUITY PREMIER with MaxPeak HPS Technology.
-
Sigma-Aldrich. (2025). Eliminate TFA and Improve Sensitivity of Peptide Analyses by LC/MS.
-
Shrestha, N. et al. (2018). Oxidation of Cysteine Residues in Peptides and Proteins. Journal of Pharmaceutical Sciences.
Sources
Technical Support Center: Solubilizing H-Val-Thr-Cys-Gly-OH (VTCG)
Executive Summary: The "Deceptively Simple" Tetrapeptide
H-Val-Thr-Cys-Gly-OH (VTCG) presents a classic "perfect storm" in peptide chemistry. While short (4 residues), it combines three distinct physicochemical challenges that frequently lead to experimental failure:
-
The pI Trap: The theoretical isoelectric point (pI) lies near pH 5.3, a common pH for unbuffered water/peptide mixtures, causing immediate precipitation.
-
Hydrophobic Initiation: The N-terminal Valine (Val) is hydrophobic, impeding initial wetting.
-
The Cysteine Time-Bomb: The internal Cysteine (Cys) is highly susceptible to oxidation, forming intermolecular disulfide bridges (cystine) that create insoluble aggregates (dimers/oligomers).
This guide provides a self-validating protocol to solubilize VTCG while preserving its chemical integrity.
Module 1: The Diagnostic Phase
Before adding solvent, you must understand the charge state of your peptide. Blindly adding PBS (pH 7.4) often leads to crashing out because it is too close to the aggregation zone.
Physicochemical Profile[1][2][3][4][5][6][7][8][9]
| Residue | Position | Property | pKa (Approx) | Impact on Solubility |
| Valine (V) | N-Term | Hydrophobic | Resists initial wetting; requires organic co-solvent if aggregation occurs. | |
| Threonine (T) | Internal | Polar | N/A | Aids solubility (neutral). |
| Cysteine (C) | Internal | Reactive | CRITICAL: Oxidation leads to polymerization. | |
| Glycine (G) | C-Term | Flexible | Provides backbone flexibility. |
The Isoelectric Calculation (The "Danger Zone")
The net charge (
- Net +1 (Soluble)
-
pH 2.3 – 8.3: (+1) Val-NH3, (0) Cys-SH, (-1) Gly-COO
Net 0 (Insoluble) -
pH > 8.3: (+1) Val-NH3, (-1) Cys-S, (-1) Gly-COO
Net -1 (Soluble but Unstable)
Guidance: You must target pH < 3 for stability or pH > 9 for solubility (at the risk of rapid oxidation). Acidic conditions are preferred to keep Cysteine in its reduced (-SH) state.
Module 2: The "Acid-First" Solubilization Protocol
Standard Operating Procedure (SOP-VTCG-01) Do not use DMSO as the primary solvent if avoidable, as it can accelerate Cys oxidation in the presence of air.
Step 1: Oxygen Exclusion (Pre-requisite)
Cysteine oxidation is driven by dissolved oxygen.
-
Degas all buffers/water using sonication or inert gas sparging (Argon/Nitrogen) for 10 minutes.
-
If available, work in a glove box or under an inert gas blanket.
Step 2: The Acid Drop Strategy
-
Weigh the peptide into a sterile vial.
-
Add 0.1% to 1.0% Acetic Acid (in degassed water) to the peptide powder.
-
Vortex for 30 seconds.
-
Sonicate for 5 minutes (water bath) to break up hydrophobic stacking driven by Valine.
Step 3: The Rescue (If still cloudy)
If the solution remains cloudy, Valine-driven hydrophobic aggregation is occurring.
-
Add Acetonitrile (ACN) or DMF dropwise.[5]
-
Limit: Keep organic content < 10% if used for biological assays.
-
Why DMF over DMSO? DMSO is a mild oxidizing agent and can promote disulfide bond formation (Cys-Cys) unless strictly oxygen-free. DMF is safer for Cysteine peptides.
-
Step 4: Chemical Stabilization
Even if soluble, VTCG will dimerize over time.
-
Add TCEP (Tris(2-carboxyethyl)phosphine) at a 1.5x molar excess relative to the peptide.
Module 3: Visualization & Workflows
Workflow 1: Solubility Decision Tree
This logic gate ensures you choose the correct solvent system based on visual feedback.
Caption: Decision tree for solubilizing VTCG, prioritizing pH adjustment to avoid the isoelectric point before resorting to organic co-solvents.
Workflow 2: The Cysteine Oxidation Trap
Understanding why "pH 7" is dangerous for this specific peptide.
Caption: Mechanism of Cysteine oxidation. At neutral/basic pH, the thiol deprotonates, becoming highly reactive and forming insoluble disulfide aggregates.
Module 4: FAQ & Troubleshooting
Q1: I dissolved VTCG in PBS (pH 7.4) and it turned cloudy after 20 minutes. Can I save it?
-
Diagnosis: This is likely oxidative dimerization (Cys-Cys bond formation) combined with low solubility near the isoelectric point.
-
Remedy: You cannot easily reverse the aggregation with simple dilution.
-
Add TCEP (final conc. 1-5 mM) to break the disulfide bonds.
-
Adjust pH down to ~3 using dilute HCl or Acetic Acid.
-
Sonicate.[8] If it clears, use immediately.
-
Q2: Can I use DMSO to dissolve VTCG?
-
Technical Advisory: While DMSO dissolves the hydrophobic Valine residue well, it promotes the oxidation of Cysteine to Cystine (disulfide bridges), especially if the DMSO is not fresh or contains water.
-
Recommendation: If you must use DMSO for cell assays, prepare the stock in anhydrous DMF instead, or use DMSO supplemented with 50mM TCEP to keep the peptide reduced.
Q3: How do I calculate the exact pI for my specific batch?
-
Answer: Batch-specific counter-ions (TFA salts vs Acetate salts) affect the local pH but not the theoretical pI.
-
Theoretical pI: ~5.3.
-
Practical implication: If your peptide was delivered as a TFA salt (common), dissolving it in water will naturally yield an acidic pH (~2-3), which is actually good for VTCG solubility. If delivered as an Acetate salt, the pH may be higher (~4-5), putting you right in the precipitation danger zone. Always check the pH paper immediately after adding water.
-
Q4: What is the best way to store the stock solution?
-
Protocol:
-
Aliquot into single-use vials (avoid freeze-thaw cycles).
-
Flush vials with Nitrogen/Argon before capping.[9]
-
Store at -80°C.
-
Life span: < 3 months in solution due to Cys instability. Indefinite as lyophilized powder.
-
References
-
National Institutes of Health (PMC). Stabilization of Zwitterionic Glycine by DMSO and Solubility Profiles. [Link]
-
SB-Peptide. Troubleshooting Peptide Solubility: The Role of Hydrophobic Residues and Oxidation. [Link]
Sources
- 1. goldbio.com [goldbio.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. biocat.com [biocat.com]
- 6. researchgate.net [researchgate.net]
- 7. agscientific.com [agscientific.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. proimmune.com [proimmune.com]
Technical Support Center: Reducing Racemization in H-Val-Thr-Cys-Gly-OH Synthesis
Status: Operational Agent: Senior Application Scientist Ticket ID: #VT-CYS-OPT-001
Executive Summary: The "Val-Thr-Cys" Challenge
Synthesizing H-Val-Thr-Cys-Gly-OH presents a dual-threat challenge in peptide chemistry:
-
Cysteine Racemization: Cysteine is the most racemization-prone amino acid (after Histidine). The high acidity of the
-proton allows for rapid base-catalyzed enolization during activation. -
Steric Hindrance (Val-Thr): The coupling of Valine to Threonine involves two
-branched amino acids. This steric bulk dramatically slows down reaction kinetics, often requiring prolonged activation times or double couplings, which paradoxically increases the window for side reactions.
This guide provides a self-validating protocol to mitigate these risks, moving beyond standard SPPS (Solid Phase Peptide Synthesis) templates to a precision-engineered approach.
Module 1: Strategic Synthesis Workflow
Do not attempt a standard stepwise (1+1+1+1) synthesis if high purity is required. Instead, adopt a Fragment-Based/Pseudoproline Strategy .
The "Golden Path" Protocol
| Step | Operation | Critical Reagent/Condition | Technical Rationale |
| 1 | Resin Selection | 2-Chlorotrityl Chloride (2-CTC) Resin | Low loading (< 0.6 mmol/g) prevents aggregation. The steric bulk of the trityl linker protects the C-terminal Gly from diketopiperazine (DKP) formation. |
| 2 | C-Term Loading | Fmoc-Gly-OH + DIPEA (excess) | Standard loading. Capping with MeOH is required to neutralize unreacted chloride linkers. |
| 3 | Cys Coupling | Fmoc-Cys(Trt)-OH Activator: DIC / Oxyma Pure Base: None (or Collidine) | CRITICAL: Avoid DIPEA. Use carbodiimide (DIC) and Oxyma.[1][2] If a base is strictly required for solubility, use Sym-Collidine (TMP), which is too sterically hindered to abstract the Cys |
| 4 | Val-Thr Install | Fmoc-Val-Thr( | GAME CHANGER: Using a commercially available pseudoproline dipeptide block eliminates the difficult Val |
| 5 | Cleavage | TFA / TIS / H | EDT (Ethanedithiol) is essential to scavenge trityl cations and prevent them from re-alkylating the Cys thiol. |
Module 2: Troubleshooting Cysteine Racemization
The Mechanism of Failure
Racemization primarily occurs via the Oxazolone (Azlactone) Mechanism or direct Enolization . Both are accelerated by strong bases (tertiary amines) and high temperatures.
Q&A: Cysteine Specifics
Q: Why shouldn't I use HATU for the Cysteine coupling?
A: HATU is an uronium/guanidinium salt that requires a base (DIPEA/NMM) to function. The combination of HATU's high reactivity and the presence of a strong base significantly increases the rate of
-
Correct Action: Use DIC/Oxyma Pure .[1] Oxyma creates an active ester that is reactive enough for coupling but acidic enough (pKa ~4.6) to suppress racemization compared to HOBt [1].[3][4]
Q: Can I use Microwave synthesis? A: Proceed with extreme caution. While microwaves accelerate coupling, the thermal energy promotes racemization.
-
Protocol: For the Cys coupling step, turn the microwave OFF or set the maximum temperature to 50°C (standard is often 75°C+). Room temperature coupling for 60 minutes is safer for Cys.
Q: How does the choice of base affect the outcome?
A: Standard bases like DIPEA (Diisopropylethylamine) are strong enough to deprotonate the
-
Solution: Switch to 2,4,6-Trimethylpyridine (Sym-Collidine) . It is a weaker base and sterically hindered, making it difficult for the molecule to access and abstract the proton, reducing racemization by up to 50% compared to NMM [2].
Module 3: Overcoming the Val-Thr Steric Barrier
The Pseudoproline Advantage
The coupling of Valine to Threonine is notoriously difficult because both side chains branch at the
Why use Fmoc-Val-Thr(psiMe,Mepro)-OH?
-
Pre-formed Bond: The difficult Val-Thr bond is already formed in the factory under optimized solution-phase conditions.
-
Structure Breaking: The pseudoproline structure (an oxazolidine ring on the Thr side chain) forces the peptide backbone into a "kink," preventing the formation of
-sheets (aggregation) on the resin. This makes the final Valine more accessible for deprotection. -
Cycle Reduction: You eliminate one entire deprotection/coupling cycle, reducing the total time the sensitive Cysteine residue is exposed to reagents [3].
Module 4: Experimental Protocol (Step-by-Step)
Reagents Required:
-
Resin: 2-Chlorotrityl Chloride (Loading 0.4 - 0.6 mmol/g).
-
Amino Acids: Fmoc-Gly-OH, Fmoc-Cys(Trt)-OH, Fmoc-Val-Thr(
pro)-OH. -
Solvent: DMF (Dimethylformamide).
Protocol:
-
Resin Loading (Gly):
-
Swell resin in DCM (Dichloromethane).
-
Dissolve Fmoc-Gly-OH (1.2 eq) and DIPEA (4 eq) in DCM. Add to resin. Agitate 2 hrs.
-
Cap: Add MeOH (1 mL/g resin) to the reaction mixture for 15 mins to cap unreacted chlorides. Wash DMF x3.
-
-
Fmoc Removal (Standard):
-
20% Piperidine in DMF (2 x 10 mins). Note: Keep this time strict. Prolonged exposure to piperidine can slowly racemize the anchored Cys once it is installed.
-
-
Coupling Cysteine (The Critical Step):
-
Dissolve Fmoc-Cys(Trt)-OH (3 eq) and Oxyma Pure (3 eq) in minimal DMF.
-
Add DIC (3 eq).
-
Pre-activation: 2 minutes max.
-
Add to resin. Agitate 60 mins at Room Temperature .
-
Validation: Perform Chloranil test (for secondary amines) or Kaiser test (if Gly was deprotected).
-
-
Coupling Val-Thr Dipeptide:
-
Deprotect Fmoc from Cys (Standard protocol).
-
Dissolve Fmoc-Val-Thr(
pro)-OH (2.5 eq) + Oxyma (2.5 eq) + DIC (2.5 eq). -
Add to resin. Agitate 2-3 hours (Dipeptides are bulkier and couple slower).
-
-
Final Cleavage:
-
Wash resin with DCM. Dry under Nitrogen.
-
Cocktail: TFA/TIS/H2O/EDT (92.5/2.5/2.5/2.5).
-
Time: 2.5 hours.
-
Precipitate in cold diethyl ether.
-
References
-
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal.
-
Park, J.H., et al. (2012).[5][6] Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide–protoxin II.[5] Journal of Peptide Science.
-
Mutter, M., et al. (2004). Pseudo-prolines as a solubilizing, structure-disrupting protection technique in peptide synthesis.[3] Journal of the American Chemical Society.
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
Validation & Comparative
A Senior Application Scientist's Guide to Purity Assessment of H-Val-Thr-Cys-Gly-OH via RP-HPLC
For researchers, scientists, and drug development professionals, the assurance of peptide purity is not merely a quality control checkpoint; it is the bedrock of reliable and reproducible experimental outcomes. The tetrapeptide H-Val-Thr-Cys-Gly-OH, with its unique sequence of amino acids, presents a case study in the nuanced challenges of purity assessment. This guide provides an in-depth, technically-grounded comparison of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for the purity determination of this peptide, contrasted with its more recent evolution, Ultra-High-Performance Liquid Chromatography (UHPLC).
The narrative that follows is born from years of hands-on experience in peptide analysis. We will dissect the causality behind experimental choices, moving beyond a simple recitation of protocols to a deeper understanding of the underlying chromatographic principles. Every recommendation is designed to be part of a self-validating system, ensuring the trustworthiness of your results.
The Central Role of RP-HPLC in Peptide Purity Analysis
Reversed-phase high-performance liquid chromatography (RP-HPLC) has long been the gold standard for the analysis of synthetic peptides.[1][2] Its power lies in its ability to separate closely related molecules based on differences in their hydrophobicity.[3] The fundamental principle involves a non-polar stationary phase (typically a silica support chemically modified with C18 alkyl chains) and a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile. Peptides are eluted by a gradient of increasing organic solvent concentration, with more hydrophobic peptides being retained longer on the column.[3]
For a peptide like H-Val-Thr-Cys-Gly-OH, the hydrophobicity is determined by the collective properties of its constituent amino acid side chains. Valine contributes a significant hydrophobic character, while Threonine and Glycine are more polar. The free thiol group of Cysteine also influences its interaction with the stationary phase.
A Deeper Dive: Optimizing an RP-HPLC Method for H-Val-Thr-Cys-Gly-OH
The development of a robust and reliable RP-HPLC method is a systematic process. Here, we explore the critical parameters and the rationale for their selection in the context of H-Val-Thr-Cys-Gly-OH.
The Criticality of Cysteine and the Imperative of Scavengers
A key challenge in the analysis of cysteine-containing peptides is the propensity of the thiol group (-SH) to oxidize, forming a disulfide bridge (-S-S-) with another cysteine-containing molecule.[4] This results in the formation of a dimeric impurity that can significantly impact the biological activity and safety profile of the peptide. To mitigate this, it is crucial to handle the peptide in degassed, acidic buffers (e.g., 0.1% Trifluoroacetic Acid - TFA) to minimize oxidation.[4] During the synthesis and cleavage of the peptide from the solid support, the use of "scavengers" like ethanedithiol (EDT) in the cleavage cocktail is essential to protect the cysteine residue.[5]
Experimental Workflow for RP-HPLC Analysis
The following diagram outlines a typical workflow for the purity assessment of H-Val-Thr-Cys-Gly-OH by RP-HPLC.
Caption: A schematic of the RP-HPLC workflow for peptide purity analysis.
Detailed RP-HPLC Protocol
This protocol is a robust starting point for the analysis of H-Val-Thr-Cys-Gly-OH.
| Parameter | Condition | Rationale |
| Instrument | HPLC system with gradient pump, autosampler, and UV detector | Standard equipment for peptide analysis. |
| Column | C18, 150 x 4.6 mm, 3.5 µm, 100 Å | A C18 column is the standard for peptide separations due to its hydrophobic stationary phase. The 3.5 µm particle size offers a good balance between efficiency and backpressure. A 100 Å pore size is suitable for this small tetrapeptide. |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water | TFA acts as an ion-pairing agent, forming a neutral complex with the charged peptide, which enhances retention and improves peak shape.[6][7] The acidic pH also suppresses the ionization of free silanols on the silica support, reducing peak tailing. |
| Mobile Phase B | 0.1% (v/v) TFA in HPLC-grade acetonitrile | Acetonitrile is a common organic modifier that provides good elution strength for a wide range of peptides. |
| Gradient | 5% to 40% B over 20 minutes | A shallow gradient is often necessary for resolving closely related peptide impurities.[8] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Elevated temperature can improve peak shape and reduce viscosity, but should be optimized to prevent peptide degradation. |
| Detection | UV at 220 nm | The peptide bond has a strong absorbance around 214-220 nm, making this wavelength suitable for the detection of all peptide species.[2] |
| Injection Vol. | 10 µL | Should be optimized based on sample concentration and detector sensitivity. |
| Sample Prep. | Dissolve peptide in Mobile Phase A to a concentration of 1 mg/mL. | Dissolving the sample in the initial mobile phase composition ensures good peak shape. |
The Next Generation: A Comparative Look at UHPLC
Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement in liquid chromatography, primarily through the use of columns packed with sub-2 µm particles.[9][10] This allows for faster separations, higher resolution, and increased sensitivity compared to traditional HPLC.[11][12]
RP-HPLC vs. RP-UHPLC: A Head-to-Head Comparison
The following table presents a comparative summary of the expected performance of a well-optimized RP-HPLC method versus an RP-UHPLC method for the purity analysis of H-Val-Thr-Cys-Gly-OH.
| Parameter | RP-HPLC | RP-UHPLC | Advantage of UHPLC |
| Resolution (Main Peak vs. Dimer) | 1.8 | > 2.5 | Superior separation of critical impurity pairs. |
| Analysis Time | ~25 minutes | ~8 minutes | Significantly higher throughput. |
| Peak Width (Main Peak) | 0.2 minutes | 0.05 minutes | Sharper peaks lead to increased sensitivity. |
| Sensitivity (LOD) | ~0.05% | ~0.01% | Ability to detect lower levels of impurities. |
| System Backpressure | ~150 bar | ~700 bar | Requires specialized instrumentation capable of handling higher pressures. |
| Solvent Consumption | ~25 mL per run | ~6 mL per run | More environmentally friendly and cost-effective. |
Critical Quality Attributes and Analytical Techniques
The purity of a peptide is a critical quality attribute (CQA) that directly impacts its safety and efficacy. The following diagram illustrates the relationship between the CQAs of H-Val-Thr-Cys-Gly-OH and the analytical techniques used to assess them.
Caption: Mapping of analytical techniques to the critical quality attributes of a synthetic peptide.
Beyond Reversed-Phase: Orthogonal Methods for Comprehensive Characterization
While RP-HPLC is a powerful tool, a comprehensive purity assessment often benefits from the use of an orthogonal method – a separation technique that relies on a different mechanism. This provides a more complete picture of the impurity profile. For a relatively polar peptide like H-Val-Thr-Cys-Gly-OH, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent orthogonal choice.[13][14] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, leading to the retention of polar analytes.[8][13]
Conclusion: A Strategy for Robust Purity Assessment
The purity assessment of H-Val-Thr-Cys-Gly-OH is a multi-faceted challenge that demands a well-reasoned analytical strategy. RP-HPLC remains a robust and reliable workhorse for this task, and its performance can be significantly enhanced by transitioning to UHPLC technology, which offers faster analysis times and superior resolution.
As a Senior Application Scientist, my recommendation is to establish a primary RP-HPLC or RP-UHPLC method for routine purity testing, paying close attention to the potential for cysteine oxidation. For comprehensive characterization and in-depth impurity profiling, the use of an orthogonal technique like HILIC, coupled with mass spectrometry for peak identification, is invaluable. This multi-pronged approach, grounded in a thorough understanding of the underlying chemistry and chromatography, will ensure the highest level of confidence in the purity of your peptide and the integrity of your research.
References
- Aguilar, M.-I. (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
- The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.
- Creative Proteomics. RP-HPLC Peptide Purity Analysis.
- Longdom Publishing. Hydrophilic Interaction Liquid Chromatography (HILIC)
- LC Services. (2025, January 24).
- Wang, L. (2023, December 8). Peptide analysis using reverse phase liquid chromatography.
- Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in molecular biology (Clifton, N.J.), 194, 3-28.
- Chromatography Today. (2023, May 17). Using UHPLC for Peptide Analysis.
- Gilar, M., & Jaworski, A. (2011). Hydrophilic interaction liquid chromatography (HILIC) in proteomics. Proteomics, 11(1), 1-10.
- Phenomenex. (2025, April 1).
- Zhang, T., et al. (2020). Proteomic Approaches to Study Cysteine Oxidation: Applications in Neurodegenerative Diseases. Frontiers in Neuroscience, 14, 590.
- Fornstedt, T., et al. (2017). The importance of ion-pairing in peptide purification by reversed-phase liquid chromatography.
- Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds.
- ResearchGate. (2016, August 3).
- Biotage. (2023, February 6).
- Waters Corporation.
- Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
- NCERT. (2025-26). Biomolecules. Chemistry.
- Technology Networks. (2024, March 12).
- LabMal. (2023, June 21). UHPLC is the future for Peptide Mapping: Here's why!.
- Krenkova, J., & Foret, F. (2018). Enrichment of Cysteine-Containing Peptide by On-Resin Capturing and Fixed Charge Tag Derivatization for Sensitive ESI-MS Detection. Molecules, 23(11), 2948.
- Wikipedia. Amino acid.
- Creative Proteomics. Comparing HPLC vs. UHPLC.
- Li, Y., et al. (2023).
- LCGC International. (2024, October 29). HILIC Peptide Retention Times Predicted Using New Approach.
- Waters Corporation.
- Wikipedia. Aminoacyl tRNA synthetase.
- Royal Society of Chemistry. (2021, January 19). Identifying cysteine residues susceptible to oxidation by photoactivatable atomic oxygen precursors using a proteome-wide analysis.
- Wikipedia. Mitochondrial DNA.
- Wikipedia. Proteinogenic amino acid.
Sources
- 1. harvardapparatus.com [harvardapparatus.com]
- 2. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 3. renyi.hu [renyi.hu]
- 4. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. The importance of ion-pairing in peptide purification by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. technologynetworks.com [technologynetworks.com]
- 8. polylc.com [polylc.com]
- 9. HPLC vs UHPLC – What are the differences? - LC Services [lcservicesltd.co.uk]
- 10. HPLC vs UHPLC: Key Differences & Applications | Phenomenex [phenomenex.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. labmal.com [labmal.com]
- 13. longdom.org [longdom.org]
- 14. Hydrophilic interaction liquid chromatography (HILIC) in proteomics - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis and LC-MS Validation of H-Val-Thr-Cys-Gly-OH
For researchers and drug development professionals, the synthesis of a custom peptide is only the first step. Rigorous validation is paramount to ensure that the product in hand is, unequivocally, the product that was designed. This guide provides an in-depth, experience-driven comparison of analytical techniques for the validation of a custom tetrapeptide, H-Val-Thr-Cys-Gly-OH, with a primary focus on the gold-standard method: Liquid Chromatography-Mass Spectrometry (LC-MS).
We will explore the nuances of the peptide's synthesis, delve into the mechanics of LC-MS, and objectively compare its performance against other common analytical techniques, supported by clear experimental protocols and data interpretation guides.
The Synthetic Challenge: Building H-Val-Thr-Cys-Gly-OH
The synthesis of any peptide requires careful strategic planning, and this tetrapeptide, despite its short length, presents unique considerations due to the presence of Threonine (Thr) and, most notably, Cysteine (Cys). The method of choice for modern peptide production is Solid-Phase Peptide Synthesis (SPPS).[1][2]
Causality Behind the Synthetic Strategy: Fmoc-Based SPPS
We employ Fluorenylmethyloxycarbonyl (Fmoc) chemistry for SPPS. This strategy is selected for its use of a mild base (commonly piperidine) for the deprotection of the Nα-amino group, which contrasts with the harsh acid required in older Boc-based methods.[3][4] This mildness is crucial for preserving the integrity of the acid-sensitive side-chain protecting groups on Thr and Cys.
The synthesis proceeds from the C-terminus (Glycine) to the N-terminus (Valine), with each amino acid added in a cycle of deprotection and coupling.[5]
-
Resin Selection : A Wang resin is an excellent choice as it is designed for the synthesis of peptide acids (peptides with a C-terminal carboxyl group), and the linkage is cleaved under moderately acidic conditions.[6]
-
Side-Chain Protection :
-
Cysteine (Cys) : The thiol group of Cysteine is highly reactive and prone to oxidation, potentially leading to unintended disulfide bond formation.[7] Protecting it with a Trityl (Trt) group is a standard and effective strategy. The Trt group is stable to the mild base used for Fmoc removal but is readily cleaved during the final acid cleavage from the resin.[8][9]
-
Threonine (Thr) : The hydroxyl group is protected with a tert-Butyl (tBu) group to prevent side reactions. This group is also acid-labile and removed during final cleavage.[8]
-
-
Cleavage and Deprotection : Once the full peptide is assembled on the resin, it is cleaved using a "cocktail" predominantly containing Trifluoroacetic Acid (TFA). This cocktail also includes scavengers, such as water and triisopropylsilane (TIS), which are critical for quenching reactive carbocations released from the protecting groups and preventing the modification of sensitive residues like Cysteine.[7][10]
Workflow Diagram: Fmoc-SPPS of H-Val-Thr-Cys-Gly-OH
The diagram below illustrates the cyclical nature of solid-phase peptide synthesis.
Sources
- 1. bachem.com [bachem.com]
- 2. youtube.com [youtube.com]
- 3. scribd.com [scribd.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. peptide.com [peptide.com]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. biotage.com [biotage.com]
- 8. caslo.com [caslo.com]
- 9. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 10. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Establishing Reference Standards for the Tetrapeptide H-Val-Thr-Cys-Gly-OH
For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. The reliability of this data hinges on the quality of the reference standards used. This guide provides an in-depth comparison of analytical methodologies for characterizing the tetrapeptide H-Val-Thr-Cys-Gly-OH (VTCG), a bioactive molecule known for its role in cell adhesion.[1] We will explore the necessary experimental frameworks to establish a well-characterized reference standard, ensuring accuracy, reproducibility, and confidence in your research outcomes.
The Foundational Importance of a Reference Standard
A reference standard is not merely a high-purity sample; it is a comprehensively characterized substance intended for use in specific analytical tests. It serves as the benchmark against which other samples are compared. For a synthetic peptide like H-Val-Thr-Cys-Gly-OH, potential impurities can include truncated or deletion sequences, products of side-chain reactions, or stereoisomers (racemization products).[2] Establishing a robust reference standard is a non-negotiable step for:
-
Identity Confirmation: Unequivocally proving the substance is H-Val-Thr-Cys-Gly-OH.
-
Purity Assessment: Quantifying the percentage of the desired peptide relative to all impurities.
-
Quantitative Analysis: Accurately determining the concentration of the peptide in experimental samples.
The use of a Certified Reference Material (CRM), which is a reference material accompanied by documentation issued by an authoritative body, represents the highest level of metrological traceability.[3] While a specific CRM for H-Val-Thr-Cys-Gly-OH may not be commercially available, this guide outlines the rigorous, multi-faceted analytical approach required to qualify an in-house reference standard to a comparable level of certainty.
Physicochemical Properties of H-Val-Thr-Cys-Gly-OH
A prerequisite to any analysis is understanding the fundamental properties of the molecule.
| Property | Value | Source |
| Sequence | H-Val-Thr-Cys-Gly-OH (VTCG) | [1] |
| Molecular Formula | C₁₄H₂₆N₄O₆S | [1][4] |
| Molecular Weight | 378.44 g/mol | [1][4] |
| CAS Number | 131204-46-1 | [1][4] |
Orthogonal Analytical Strategy: A Multi-Pronged Approach to Characterization
No single analytical technique can fully characterize a peptide reference standard. An orthogonal approach, using multiple methods that measure different physicochemical properties, is essential for a comprehensive and self-validating assessment. The primary techniques for H-Val-Thr-Cys-Gly-OH are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA).
Workflow for Peptide Reference Standard Qualification
The following diagram illustrates the logical flow of analysis, starting from a synthesized peptide and culminating in a qualified reference standard.
Caption: Workflow for qualifying a peptide reference standard.
Core Methodologies: A Comparative Analysis
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
Reverse-Phase HPLC (RP-HPLC) is the cornerstone of peptide purity analysis.[2][5] It separates the target peptide from impurities based on hydrophobicity. For a relatively polar peptide like VTCG, a C18 stationary phase is the logical starting point.
Causality Behind Method Choices:
-
Stationary Phase (Column): A C18 column provides a hydrophobic surface. Peptides are retained based on the hydrophobicity of their amino acid side chains. Valine's isopropyl group will be the primary driver of retention for VTCG.
-
Mobile Phase: A gradient of increasing organic solvent (typically acetonitrile) is used to elute the peptides. Water is the weak solvent (Mobile Phase A), and acetonitrile is the strong solvent (Mobile Phase B).
-
Ion-Pairing Agent: Trifluoroacetic acid (TFA) at a low concentration (0.1%) is added to both mobile phases. It serves two crucial purposes:
-
It protonates the free amine and carboxyl groups, suppressing secondary ionic interactions with the silica backbone of the column and leading to sharper peaks.
-
It forms an ion pair with the positively charged peptide, increasing its hydrophobicity and retention, which improves separation.[5]
-
-
Detection: Peptides are typically monitored at a UV wavelength of 214-220 nm, where the peptide bond itself absorbs light.[6] This allows for the detection of nearly all peptide-related impurities, regardless of their amino acid composition.
-
System Preparation:
-
HPLC System: A binary pump system with a UV detector.[5]
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the H-Val-Thr-Cys-Gly-OH peptide in Mobile Phase A to a final concentration of 1.0 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 220 nm.[6]
-
Gradient Program:
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity as the percentage of the main peak area relative to the total area of all peaks. Purity levels greater than 95% are suitable for most quantitative analyses, while >98% is preferred for reference standards.[9]
-
Mass Spectrometry (MS): Unambiguous Identity Confirmation
While HPLC provides a purity value, it does not confirm the identity of the main peak. Mass spectrometry is essential for verifying the molecular weight and, with tandem MS (MS/MS), the amino acid sequence.[2][10]
Causality Behind Method Choices:
-
LC-MS Coupling: Coupling HPLC directly to a mass spectrometer allows for the mass analysis of each peak as it elutes from the column. This is the most powerful combination for peptide analysis.[2]
-
Ionization: Electrospray Ionization (ESI) is the preferred method for peptides as it is a "soft" ionization technique that keeps the molecule intact, allowing for accurate molecular weight determination.
-
Sequencing (MS/MS): The ion corresponding to the peptide is isolated and fragmented (e.g., via Collision-Induced Dissociation, CID). The resulting fragment ions are analyzed to reconstruct the amino acid sequence, providing ultimate confirmation of identity.[11]
Caption: LC-MS/MS workflow for peptide identity confirmation.
Ancillary Methods for Complete Characterization
| Method | Primary Purpose | Rationale for H-Val-Thr-Cys-Gly-OH Analysis |
| Amino Acid Analysis (AAA) | Confirms amino acid composition and stoichiometry. | This method involves hydrolyzing the peptide into its constituent amino acids and quantifying each one.[12] It provides orthogonal confirmation of the peptide's composition, ensuring the correct ratio of Val:Thr:Cys:Gly (1:1:1:1). |
| Chiral Analysis (GC-MS) | Determines enantiomeric purity (D- vs. L-amino acids). | Racemization is a common side reaction during peptide synthesis.[13] This analysis is critical to ensure that all amino acids are in the intended L-configuration, as stereochemistry dictates biological activity. The method typically involves acid hydrolysis followed by derivatization and analysis on a chiral GC column.[6] |
| Water Content (Karl Fischer) | Quantifies the amount of water in the lyophilized powder. | Lyophilized peptides are hygroscopic. Accurately knowing the water content is essential for calculating the true peptide content in a mass balance approach.[6] |
| Counter-ion Content (IC/HPLC) | Quantifies residual salts from synthesis and purification (e.g., TFA⁻, Acetate⁻). | The measured mass of a peptide powder includes the peptide itself, water, and counter-ions. Quantifying the counter-ion is necessary for accurate peptide content determination.[6] |
Comparison of Primary Analytical Platforms
| Feature | RP-HPLC | Mass Spectrometry (LC-MS) | Amino Acid Analysis (AAA) |
| Primary Role | Purity Assessment & Quantification | Identity & Sequence Confirmation | Compositional Verification |
| Information Provided | Purity (%), retention time, presence of hydrophobic impurities. | Molecular weight, amino acid sequence, presence of mass-variant impurities. | Stoichiometric ratio of constituent amino acids. |
| Key Strength | Robust, precise, and the industry standard for purity determination.[2][5] | Unambiguous identification and structural elucidation. | Orthogonal confirmation of composition.[6] |
| Limitation | Cannot confirm identity; co-eluting impurities can be missed. | Less quantitative than UV-based HPLC without isotopic standards. | Does not provide sequence information or detect many types of impurities. |
Conclusion: Establishing a Self-Validating System
The qualification of a reference standard for H-Val-Thr-Cys-Gly-OH is a rigorous process that relies on the synergistic use of orthogonal analytical techniques. HPLC establishes the purity profile, LC-MS provides unequivocal proof of identity and sequence, and ancillary methods like AAA and Karl Fischer titration allow for an accurate mass balance calculation to determine the true peptide content. By following this multi-faceted, scientifically-grounded approach, researchers and developers can establish a well-characterized in-house reference standard. This ensures the validity of experimental data, supports regulatory submissions, and ultimately accelerates the path of scientific discovery and therapeutic development.
References
-
HPLC Analysis Methods for Peptide Characterization. Biovera. [Link]
-
Learn important facts about Peptide Quality & Purity. JPT Peptide Technologies. [Link]
-
Total Chemical Synthesis of RNF4 by Sequential Native Chemical Ligation: C-To-N Versus N-To-C Strategies. ACS Publications. [Link]
-
Analytical method development for synthetic peptide for purity and impurities content by UHPLC. Almac Group. [Link]
-
HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. [Link]
-
CAS No : 131204-46-1 | Product Name : H-Val-Thr-Cys-Gly-OH. Pharmaffiliates. [Link]
-
Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments. PubMed Central, National Institutes of Health. [Link]
-
Enantiomeric purity of synthetic therapeutic peptides: A review. PubMed, National Institutes of Health. [Link]
-
Protein and Peptide Analysis Using a Dedicated Amino Acid Analyser. AZoM. [Link]
-
New LC–MS Detection Method for Short Peptides. LCGC International. [Link]
-
Reference Standards to Support Quality of Synthetic Peptide Therapeutics. PubMed Central, National Institutes of Health. [Link]
-
Recommended Peptide Purity Guidelines. GenScript. [Link]
-
Managing Product-Related Impurities in Synthetic Peptides. BioPharmaSpec. [Link]
-
Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry. PubMed Central, National Institutes of Health. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. jpt.com [jpt.com]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. biovera.com.au [biovera.com.au]
- 6. Reference Standards to Support Quality of Synthetic Peptide Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 8. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genscript.com [genscript.com]
- 10. Analytical method development for synthetic peptide for purity and impurities content by UHPLC - Almac [almacgroup.com]
- 11. Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. Enantiomeric purity of synthetic therapeutic peptides: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Peptide Content Determination: A Comparative Analysis for H-Val-Thr-Cys-Gly-OH
Introduction
The tetrapeptide H-Val-Thr-Cys-Gly-OH, a molecule of interest in cell adhesion and other biological interactions, requires accurate and precise quantification to ensure its efficacy and safety in research and therapeutic development.[1] Determining the exact peptide content—the proportion of the desired peptide sequence relative to counter-ions, water, and synthesis-related impurities—is a critical quality attribute. This guide provides an in-depth comparison of the three predominant analytical methodologies for peptide content determination: Amino Acid Analysis (AAA), Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV), and Liquid Chromatography-Mass Spectrometry (LC-MS).
This document is designed for researchers, scientists, and drug development professionals. It moves beyond mere protocols to explain the causality behind experimental choices, ensuring that the described methods are understood as self-validating systems. Our objective is to equip you with the expertise to select and implement the most appropriate method for your specific analytical challenge, grounded in the authoritative principles of the United States Pharmacopeia (USP), European Pharmacopoeia (Ph. Eur.), and the International Council for Harmonisation (ICH).
Understanding the Analyte: H-Val-Thr-Cys-Gly-OH
A robust analytical strategy begins with a thorough understanding of the molecule. H-Val-Thr-Cys-Gly-OH is a tetrapeptide with a theoretical molecular weight of approximately 378.44 g/mol .[1] Its constituent amino acids present unique analytical considerations:
-
Valine (Val): A hydrophobic, aliphatic amino acid.
-
Threonine (Thr): A polar, hydrophilic amino acid with a secondary hydroxyl group.
-
Cysteine (Cys): The most chemically reactive residue in this sequence. Its thiol (-SH) side chain is highly susceptible to oxidation, primarily forming a cystine disulfide bridge (-S-S-) that links two peptide molecules.[2] This dimerization is a critical potential impurity that must be monitored and controlled.
-
Glycine (Gly): The simplest amino acid, providing conformational flexibility.[3]
The presence of the reactive cysteine residue is the most significant challenge in the analysis of this peptide, demanding specific precautions in sample handling, method development, and data interpretation.
Comparative Analysis of Core Methodologies
The choice of a quantification method is a balance of accuracy, precision, specificity, sample throughput, and available resources. Each of the following methods offers a distinct set of advantages and limitations.
Amino Acid Analysis (AAA): The Gold Standard for Absolute Quantification
Principle of Operation: AAA determines peptide content by hydrolyzing the peptide bonds to liberate the constituent amino acids.[4] The quantity of each stable amino acid is then measured, and from their molar ratios, the absolute peptide content is calculated.
Causality in Experimental Choice: This method directly measures the fundamental building blocks of the peptide. By quantifying the stable amino acids (Valine, Threonine, Glycine), it provides a direct, absolute measure of the peptide quantity, independent of a specific peptide reference standard. This is why it is often used to assign the peptide content value to a reference standard itself.
Advantages:
-
Absolute Quantification: Provides a highly accurate determination of peptide mass without the need for a pre-calibrated peptide reference standard.
-
High Precision: When properly controlled, it yields highly reproducible results.
-
Pharmacopoeial Recognition: It is a well-established and respected method in regulatory submissions.
Limitations:
-
Destructive: The sample is completely destroyed during acid hydrolysis.
-
Low Throughput: The hydrolysis step is time-consuming (typically 18-24 hours), making it unsuitable for routine, high-volume testing.[5]
-
Cysteine Instability: Standard acid hydrolysis (e.g., 6 M HCl at 110°C) destroys cysteine.[6][7] Accurate determination of cysteine requires a separate, specialized procedure involving pre-oxidation to the stable cysteic acid form.[4][6] For content determination, it is common practice to base the calculation on the molar amounts of the stable amino acids only.
-
Does Not Provide Purity Information: AAA measures the total amino acid content but does not distinguish between the target peptide and any peptide-related impurities (e.g., deletion sequences).
Reversed-Phase HPLC with UV Detection (RP-HPLC-UV): The Workhorse for Purity and Routine Quantification
Principle of Operation: RP-HPLC separates the target peptide from impurities based on its hydrophobicity.[8] The peptide is retained on a nonpolar stationary phase (e.g., C18) and eluted by an increasing gradient of an organic mobile phase. Quantification is achieved by measuring the UV absorbance of the peptide bond (typically at 210-220 nm) and comparing the peak area to a calibration curve generated from a reference standard of known concentration.
Causality in Experimental Choice: This method excels at separating molecules with even minor structural differences. For H-Val-Thr-Cys-Gly-OH, it can effectively resolve the target peptide from its oxidized dimer, truncated sequences, and other process-related impurities. The use of an external reference standard links the measurement directly to a well-characterized material, ensuring traceability and consistency, which is a cornerstone of GMP-compliant quality control.
Advantages:
-
Purity and Content in a Single Run: Simultaneously determines the purity (as a percentage of total peak area) and the peptide content (against a standard).
-
High Throughput and Robustness: Modern HPLC systems allow for rapid and highly reproducible analyses, making it ideal for quality control environments.[8]
-
Regulatory Acceptance: It is the most common method cited in pharmacopoeias (e.g., USP <621>, Ph. Eur. 2.2.46) for peptide purity and assay.[9][10]
Limitations:
-
Requires a Reference Standard: Accurate quantification is entirely dependent on the availability of a well-characterized reference standard whose own peptide content has been accurately determined (often by AAA).
-
Relative Quantification: The result is relative to the reference standard, not an absolute measurement.
-
Potential for Co-elution: Complex impurity profiles may lead to co-eluting peaks, potentially overestimating the main peak's purity and content.
Liquid Chromatography-Mass Spectrometry (LC-MS): The Apex of Specificity and Sensitivity
Principle of Operation: LC-MS couples the powerful separation capabilities of HPLC with the highly specific and sensitive detection of mass spectrometry. The mass spectrometer measures the mass-to-charge ratio (m/z) of the peptide, providing unambiguous identification and enabling highly sensitive quantification.
Causality in Experimental Choice: The power of LC-MS lies in its specificity. By targeting the exact mass of H-Val-Thr-Cys-Gly-OH, the method can quantify the peptide even in complex biological matrices where UV detection would be non-specific. The use of a stable isotope-labeled (SIL) internal standard—a version of the peptide where some atoms are replaced with heavier isotopes (e.g., ¹³C, ¹⁵N)—is the most rigorous approach.[11] The SIL peptide is chemically identical and co-elutes with the analyte but is distinguished by the mass spectrometer. This internal standard corrects for variability at every stage of the analysis, from sample preparation to injection and ionization, yielding exceptional accuracy and precision.[12]
Advantages:
-
Unmatched Specificity: Directly measures the molecular weight, confirming identity and quantity simultaneously.
-
Highest Sensitivity: Capable of detecting and quantifying peptides at very low concentrations (pg/mL to ng/mL).
-
Isotope Dilution Gold Standard: When used with a SIL internal standard, it provides the most accurate and precise form of relative quantification available.[13]
Limitations:
-
Higher Cost and Complexity: Instrumentation is more expensive and requires specialized expertise for operation and maintenance.
-
Ion Suppression/Enhancement: The sample matrix can affect the ionization efficiency of the analyte, potentially compromising accuracy if not properly addressed (the use of a SIL internal standard is the best mitigation for this).
-
Requires a Specialized Internal Standard: The highest accuracy is achieved with a custom-synthesized SIL peptide, which can be costly and have a long lead time.
Quantitative Data Summary and Comparison
The following tables summarize the key performance attributes of each method and present representative experimental data to illustrate their comparative performance.
Table 1: Comparison of Key Performance Characteristics for Peptide Content Determination
| Feature | Amino Acid Analysis (AAA) | RP-HPLC-UV | LC-MS |
| Principle | Hydrolysis & AA quantification | Hydrophobic separation & UV detection | Hydrophobic separation & mass detection |
| Quantification Type | Absolute | Relative (to external standard) | Relative (to internal/external standard) |
| Specificity | Moderate (for AA composition) | Good (chromatographic resolution) | Excellent (mass-to-charge ratio) |
| Primary Use Case | Reference standard characterization | Routine QC (Assay & Purity) | High-sensitivity, bioanalysis, ID |
| Throughput | Low | High | Medium to High |
| Destructive? | Yes | No | No |
| Key Prerequisite | Stable amino acids | Characterized reference standard | Optimized ionization, SIL standard (ideal) |
| Regulatory Standing | Foundational / Gold Standard | Standard / Workhorse | Accepted / Advanced |
Table 2: Representative Experimental Data for H-Val-Thr-Cys-Gly-OH Quantification
| Parameter | Amino Acid Analysis (AAA) | RP-HPLC-UV | LC-MS (with SIL-IS) |
| Peptide Content (%) | 85.2% | 84.9% | 85.1% |
| Standard Deviation (±%) | 0.8 | 0.5 | 0.3 |
| Relative Standard Deviation (%RSD) | 0.94% | 0.59% | 0.35% |
| Purity (% Area) | N/A | 99.1% | 99.2% |
| Oxidized Dimer (% Area) | N/A | 0.4% | 0.3% |
Data are for illustrative purposes only.
Detailed Experimental Protocols
Adherence to a well-defined, validated protocol is paramount for generating trustworthy data. The following sections provide step-by-step methodologies that incorporate self-validating system suitability checks.
Workflow Diagram: Overview of Analytical Methods
Caption: Workflow for absolute peptide content determination by Amino Acid Analysis.
RP-HPLC-UV Workflow
Caption: Workflow for relative peptide content and purity by RP-HPLC-UV.
LC-MS Workflow with Internal Standard
Caption: Workflow for high-specificity peptide content by LC-MS with a SIL internal standard.
Conclusion and Recommendations
The determination of peptide content for H-Val-Thr-Cys-Gly-OH is achievable with high accuracy and precision, provided the chosen analytical method is appropriate for the intended purpose and accounts for the peptide's chemical properties, particularly the reactive cysteine residue.
-
For establishing a primary reference standard or for definitive, absolute quantification, Amino Acid Analysis (AAA) is the method of choice. Its ability to provide an absolute measure of peptide mass is unparalleled. However, its low throughput and inability to provide purity data limit its use for routine applications.
-
For routine quality control, including batch release testing and stability studies, RP-HPLC-UV is the industry standard. It provides a robust, reliable, and cost-effective means to simultaneously assess peptide content (assay) and purity. Its performance is directly traceable to a well-characterized reference standard, ensuring consistency. This method is essential for monitoring the formation of the critical oxidized dimer impurity.
-
For applications requiring the highest sensitivity and specificity, such as quantification in biological matrices or characterization of complex mixtures, LC-MS is the superior technique. When coupled with an isotope-labeled internal standard, it offers the most precise and accurate form of relative quantification, effectively mitigating matrix effects and other sources of analytical variability.
Ultimately, these methods are complementary. AAA is often used to certify the reference standard, which is then used to calibrate the daily HPLC-UV workhorse method. LC-MS serves as a powerful tool for troubleshooting, advanced characterization, and bioanalytical studies. A comprehensive understanding of these techniques empowers the scientist to generate data that is not only accurate but also defensible, trustworthy, and fit for its purpose in the advancement of scientific research and drug development.
References
-
ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
General Chapter <621> Chromatography . United States Pharmacopeia (USP). [Link]
-
General chapter 2.2.46. Chromatographic separation techniques . European Directorate for the Quality of Medicines & HealthCare (EDQM). [Link]
-
Amino Acid Determination, Revision 1 . United States Pharmacopeia (USP). [Link]
-
HPLC of Peptides and Proteins: Methods and Protocols . Aguilar, M.I. (Ed.). Humana Press. [Link]
-
Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry . van den Broek, I., et al. Journal of Chromatography B, 2012. [Link]
-
The Stability of Cysteine and Cystine during Acid Hydrolysis of Proteins and Peptides . Inglis, A.S., and Liu, T.Y. Journal of Biological Chemistry, 1970. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cysteine Redox Chemistry in Peptide Self-Assembly to Modulate Hydrogelation | MDPI [mdpi.com]
- 3. peptide.com [peptide.com]
- 4. Amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. keypublishing.org [keypublishing.org]
- 6. researchgate.net [researchgate.net]
- 7. usp.org [usp.org]
- 8. renyi.hu [renyi.hu]
- 9. usp.org [usp.org]
- 10. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 11. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 12. Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Comparative Guide: Optimizing Amino Acid Analysis for Hydrophobic & Cysteine-Rich Peptides
Case Study: H-Val-Thr-Cys-Gly-OH (VTCG)
Executive Summary & Technical Challenge
The tetrapeptide H-Val-Thr-Cys-Gly-OH presents a "perfect storm" of analytical challenges for standard amino acid analysis (AAA). A routine 24-hour acid hydrolysis (6N HCl, 110°C) will fail to provide accurate stoichiometry for this molecule due to three competing chemical mechanisms:
-
Oxidative Destruction (Cys): Cysteine is unstable in non-reducing acid hydrolysis, partially oxidizing to cysteic acid or degrading entirely, leading to near-zero recovery.
-
Steric Hindrance (Val-Thr): The valine-threonine peptide bond is notoriously resistant to hydrolysis. The isopropyl side chain of Valine sterically shields the carbonyl carbon, preventing the nucleophilic attack of water. Standard 24h protocols often yield only 70-80% cleavage of this bond.
-
Hydrolytic Degradation (Thr): Threonine is a secondary alcohol that slowly dehydrates and degrades under acidic conditions. While we wait for the Val-Thr bond to break, the liberated Threonine is simultaneously being destroyed.
This guide compares three methodologies to solve this analytical paradox, providing experimental evidence to support the Performic Acid Oxidation + Extended Hydrolysis workflow as the gold standard for this specific sequence.
Comparative Methodology
We evaluated three distinct workflows to determine the precise composition of the VTCG peptide.
| Feature | Method A: Standard Acid Hydrolysis | Method B: Performic Acid Oxidation + Extended Hydrolysis | Method C: Microwave-Assisted Hydrolysis |
| Reagents | 6N HCl + 0.1% Phenol | Performic Acid (HCOOH + H₂O₂), then 6N HCl | 6N HCl + Propionic Acid |
| Conditions | 110°C, 24 hours, Vacuum | 0°C (Oxidation) → 110°C, 48-72 hours | 150°C, 15-45 mins, Microwave Irradiation |
| Cysteine Strategy | None (High loss expected) | Converted to Cysteic Acid (Cya) | Partial recovery (unreliable) |
| Val-Thr Strategy | None (Incomplete cleavage) | Extended time (48-72h) to force cleavage | High energy to overcome steric barrier |
| Suitability for VTCG | POOR | EXCELLENT | GOOD (Requires optimization) |
Experimental Data & Results
The following data simulates the recovery rates observed when analyzing H-Val-Thr-Cys-Gly-OH using the three methods. Values are expressed as molar ratios relative to Glycine (Gly = 1.00), which is stable and hydrolyzes rapidly.
Theoretical Ratio: Val (1.0) : Thr (1.0) : Cys (1.0) : Gly (1.0)
Table 1: Comparative Recovery Rates
| Amino Acid | Method A (Standard 24h) | Method B (Oxidation + 72h) | Method C (Microwave 15m) | Status |
| Glycine (Gly) | 1.00 (Ref) | 1.00 (Ref) | 1.00 (Ref) | Stable |
| Valine (Val) | 0.78 | 0.98 | 0.96 | Val-Thr bond resistance |
| Threonine (Thr) | 0.88 | 0.94* | 0.92 | Degradation vs. Release |
| Cysteine (Cys) | 0.15 | 0.97 (as Cya) | 0.45 | Oxidative destruction |
*> Note for Method B: Threonine value is calculated using a time-course extrapolation to t=0 to account for degradation losses over 72 hours.
Analysis of Failure Points
-
Method A fails completely. Cysteine is lost, and Valine is underestimated because the Val-Thr bond was not fully cleaved.
-
Method C is fast and cleaves the Val-Thr bond well, but Cysteine recovery is inconsistent without prior oxidation.
-
Method B is the only method that accurately quantifies all four residues, provided Cysteine is measured as Cysteic Acid.
Detailed Protocols (Self-Validating Systems)
Protocol 1: The Gold Standard (Method B)
Performic Acid Oxidation followed by Extended Hydrolysis
Rationale: This method chemically "locks" Cysteine into a stable form (Cysteic Acid) before subjecting the peptide to the harsh conditions required to break the Val-Thr bond.
Step-by-Step Workflow:
-
Preparation of Performic Acid:
-
Mix 1 volume of 30%
with 9 volumes of 88% Formic Acid. -
Let stand at room temperature for 1 hour to allow formation of performic acid.
-
Cool to 0°C before use.
-
-
Oxidation:
-
Dissolve peptide sample (~10-50 µg) in 50 µL of cold performic acid.
-
Incubate at 0°C for 4 hours.
-
Validation Step: Add a known amount of Norleucine (Nle) as an internal standard here. If Nle recovery is <95% later, the transfer steps failed.
-
-
Quenching:
-
Add 10 µL of 48% HBr or Sodium Metabisulfite to destroy excess performic acid.
-
Dry sample in a vacuum centrifuge (SpeedVac).[1]
-
-
Hydrolysis:
-
Resuspend residue in 200 µL 6N HCl (constant boiling).
-
Flush with Nitrogen/Argon (remove
). Seal tube. -
Incubate at 110°C for 72 hours .
-
Note: We use 72h instead of 24h specifically to ensure the Val-Thr bond is >99% cleaved.
-
-
Analysis:
Protocol 2: Correction Factors for Threonine
Since we hydrolyzed for 72 hours to release Valine, the Threonine has been exposed to acid for a prolonged period. We must mathematically correct for its destruction.
-
Run parallel hydrolysis vials at 24h, 48h, and 72h.
-
Plot ln[Thr concentration] vs. Time.
-
Extrapolate the line to Time = 0.
-
The Y-intercept represents the true Threonine content.
Visualizing the Mechanism
Diagram 1: The Analytical Decision Tree
This flowchart illustrates the logic flow for selecting the correct method based on peptide sequence.
Caption: Decision matrix for selecting the optimal hydrolysis pathway. For VTCG, the path flows through Oxidation to Extended Hydrolysis.
Diagram 2: The Steric Hindrance Problem (Val-Thr)
Why does Method A fail? This diagram visualizes the molecular conflict.
Caption: Mechanism of incomplete hydrolysis. The bulky isopropyl group of Valine physically blocks water from attacking the peptide bond, requiring extended time or higher energy.
References
-
Rutherfurd, S. M., & Gilani, G. S. (2009).[5] Amino acid analysis. Current Protocols in Protein Science, 58(1), 11-9.[3] [Link]
-
Darragh, A. J., et al. (1996). The effect of hydrolysis time on amino acid analysis. Journal of Dairy Science. (Discusses correction factors for Threonine and Valine release rates). [Link]
-
Weiss, M., et al. (1998). Microwave-assisted hydrolysis of proteins for amino acid analysis. Journal of Chromatography A. (Comparison of microwave vs. standard thermal hydrolysis). [Link]
-
NIST. (2023). Measurement of Amino Acids in Protein Hydrolysates. (Standard Reference Material protocols). [Link]
-
AOAC International. (2005). Official Method 994.12: Amino Acids in Feeds. (The industry standard for performic acid oxidation protocols). [Link]
Sources
- 1. Accurate and efficient amino acid analysis for protein quantification using hydrophilic interaction chromatography coupled tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. keypublishing.org [keypublishing.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures: H-Val-Thr-Cys-Gly-OH
[1]
Executive Summary & Operational Scope
Objective: To establish a standardized, compliant, and safe disposal protocol for the tetrapeptide H-Val-Thr-Cys-Gly-OH (Val-Thr-Cys-Gly). Scope: This guide applies to research laboratories, pharmaceutical development sites, and analytical facilities. It covers dry lyophilized powder, solvated peptides (HPLC waste), and biological conjugates. Safety Profile: While H-Val-Thr-Cys-Gly-OH is not classified as a P-listed acutely toxic substance (like Amanitin), it must be treated as Hazardous Chemical Waste due to its bioactive potential and chemical reactivity (Thiol group).[1]
Chemical Profile & Hazard Assessment
Before disposal, the chemical nature of the peptide dictates the waste stream. The presence of Cysteine (Cys) is the critical control point for safety.
| Property | Data | Operational Implication |
| Sequence | Val-Thr-Cys-Gly | Hydrophobic (Val) + Reactive Thiol (Cys) |
| Reactive Moiety | Free Thiol (-SH) on Cysteine | DO NOT MIX with strong oxidizers (Nitric Acid, Peroxides).[1] Risk of exothermic reaction or disulfide precipitation. |
| Physical State | Lyophilized Powder or Solution | Determines primary waste container (Solid vs. Liquid carboy).[1] |
| Toxicity | Low (Non-P-listed) | Treat as "Non-Regulated Chemical Waste" unless conjugated to toxins.[1] |
⚠️ Critical Safety Warning: The Cysteine Factor
The Cysteine residue in this peptide is susceptible to rapid oxidation.[2]
-
Incompatibility: Never dispose of Cys-containing peptides in waste containers containing heavy metals (leads to metal-thiolate sludge) or strong oxidizing acids (fire/fume risk).
-
Odor Control: Thiol degradation can release sulfurous odors. Double-bagging solid waste is recommended.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Lyophilized Powder)
Applicable for: Expired vials, spilled powder, or contaminated weighing boats.[1]
-
Segregation: Do not discard in regular trash or bio-hazard bags (unless infectious). Use a dedicated Solid Chemical Waste container.
-
Packaging: Keep the peptide in its original glass/plastic vial if possible. Ensure the cap is tight.
-
Secondary Containment: Place the vial into a clear, sealable polyethylene bag (Ziploc type) to contain potential odors and dust.
-
Labeling: Affix a hazardous waste label.
-
Chemical Name: "H-Val-Thr-Cys-Gly-OH (Tetrapeptide)"[1]
-
Hazards: "Irritant" (Standard precautionary classification).
-
Protocol B: Liquid Waste (HPLC Effluent & Stock Solutions)
Applicable for: Peptides dissolved in Acetonitrile, Methanol, DMSO, or Water.[1]
-
Solvent Assessment: The disposal stream is dictated by the solvent, not the peptide.
-
Organic Solvents (ACN/MeOH): Dispose in Organic Solvent Waste (Red Can).
-
Aqueous Buffers (pH 5-9): Dispose in Aqueous Waste .
-
-
Deactivation (Optional but Recommended): If the peptide has known high bioactivity, treat the solution with 10% Bleach (Sodium Hypochlorite) for 30 minutes before disposal.
-
Note: Bleach oxidizes the Cysteine thiol to a sulfonate, effectively destroying the peptide's native structure.
-
-
Compatibility Check: Ensure the waste carboy does not contain incompatible oxidizers.
Protocol C: Biologically Contaminated Waste
Applicable for: Peptides used in cell culture or viral vectors.
-
Classification: If the peptide contacted biological agents (cells, viruses), it is Biological Waste .
-
Inactivation: Autoclave at 121°C for 30 minutes OR chemically disinfect with 10% bleach.
-
Disposal: Discard in Red Biohazard Bags for incineration.
Decision Logic & Workflow
The following diagram illustrates the decision process for segregating H-Val-Thr-Cys-Gly-OH waste streams.
Caption: Operational decision tree for segregating peptide waste based on physical state and biological contamination risks.
Regulatory Compliance & Waste Codes
For US-based laboratories, strict adherence to EPA (RCRA) guidelines is mandatory.
| Parameter | Classification | Code |
| RCRA Status | Not P-Listed or U-Listed | None (Unless mixed with solvents) |
| Ignitability | If in ACN/MeOH | D001 |
| Corrosivity | If in Acid/Base (pH <2 or >12.[1]5) | D002 |
| Toxicity (TCLP) | Peptide itself is exempt | None |
| Labeling | "Non-Regulated Chemical Waste" | N/A |
Institutional Best Practice: Most EH&S (Environmental Health & Safety) departments prefer labeling all synthetic peptides as "Hazardous Chemical Waste" to prevent confusion with trash. Always list the full chemical name on the tag.
Emergency Procedures (Spill Response)
-
PPE: Nitrile gloves, lab coat, safety glasses.
-
Containment:
-
Powder: Cover with wet paper towels to prevent dust aerosolization. Wipe up and place in a sealed bag.
-
Liquid: Absorb with vermiculite or standard spill pads.
-
-
Decontamination: Clean the surface with 10% Bleach followed by 70% Ethanol. This ensures the Cysteine residues are oxidized and removed.
References
-
Vertex AI Search. (2025).[3] Peptide disposal guidelines cysteine containing. Retrieved from 4[1]
-
BenchChem. (2025).[3][5] Essential Safety and Disposal Procedures for Cys Conjugated Peptides. Retrieved from 5[5]
-
Sigma-Aldrich. (2025).[3] Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Retrieved from 6[1]
-
US EPA. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from 7
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. peptide24.store [peptide24.store]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 7. epa.gov [epa.gov]
Personal protective equipment for handling H-Val-Thr-Cys-Gly-OH
As a Senior Application Scientist, it is my priority to ensure that you can work with our products not only effectively but also safely. This guide provides essential safety and logistical information for handling the tetrapeptide H-Val-Thr-Cys-Gly-OH. While many synthetic peptides are not classified as hazardous substances, their biological activity necessitates careful handling and disposal to prevent unintended environmental release or personnel exposure. The toxicological properties of many synthetic peptides have not been thoroughly investigated, and therefore, they should be handled with due care.
Section 1: Hazard Identification and Risk Assessment
The primary hazards associated with H-Val-Thr-Cys-Gly-OH are related to its unknown biological activity and the potential for inhalation, skin, and eye contact. As a lyophilized powder, it can easily become airborne during handling, posing a risk of respiratory sensitization.[1][2] Direct contact may cause skin and eye irritation.
The cysteine residue in the peptide sequence introduces a specific chemical hazard: susceptibility to oxidation. The sulfhydryl group is readily oxidized by atmospheric oxygen, which can alter the peptide's structure and activity.[3][4]
Causality of Hazards
-
Biological Activity: The specific biological effects of H-Val-Thr-Cys-Gly-OH may not be fully characterized. Therefore, it is prudent to treat it as a potentially bioactive substance.
-
Physical Form: As a lyophilized powder, the small particle size increases the risk of aerosolization and inhalation.[2]
-
Chemical Reactivity: The thiol group in cysteine is prone to oxidation, which can be catalyzed by air and certain metal ions.[3][4]
Section 2: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure. The following table summarizes the recommended PPE for handling H-Val-Thr-Cys-Gly-OH.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or safety glasses with side shields.[1] | Protects against accidental splashes of peptide solutions and contact with airborne powder.[2] |
| Hand Protection | Chemical-resistant nitrile gloves.[1] | Provides a barrier against skin contact. Gloves should be changed immediately if contaminated.[2] |
| Body Protection | A full-coverage lab coat or gown.[1] | Protects skin and personal clothing from spills.[2] |
| Respiratory Protection | Not generally required if handling small quantities in a fume hood. For larger quantities or in the absence of a fume hood, a NIOSH-approved respirator may be necessary. | Handling lyophilized powders can generate dust that may be harmful if inhaled. Working in a fume hood is the primary engineering control to prevent inhalation.[1] |
Section 3: Operational Plan for Handling
Preparation and Weighing of Lyophilized Powder
This phase presents the highest risk of inhalation and contamination.
Caption: Waste disposal workflow for H-Val-Thr-Cys-Gly-OH.
Step-by-Step Disposal Protocol:
-
Segregate Waste: Do not dispose of peptide waste in regular trash or down the drain. [1][2]2. Solid Waste:
-
Collect all solid waste, including used gloves, weigh boats, and empty vials, in a designated, clearly labeled hazardous waste container. [2]3. Liquid Waste:
-
Collect all liquid waste, such as unused peptide solutions and contaminated solvents, in a separate, sealed, and clearly labeled hazardous liquid waste container. [1]4. Institutional Protocols: Follow your institution's specific procedures for hazardous waste disposal. This typically involves contacting the Environmental Health & Safety (EH&S) department to arrange for pickup and disposal by a licensed contractor. [2]
-
Section 5: Emergency Procedures
In the event of an accidental exposure or spill, immediate action is necessary.
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. [1]Remove contaminated clothing. [1]* Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [1]Seek medical attention. * Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. * Spill:
-
Evacuate the area and restrict access.
-
Wearing appropriate PPE, cover the spill with an absorbent material such as sand or vermiculite. [5] * Sweep up the absorbed material and place it in a sealed container for disposal as hazardous waste. [5] * Ventilate the area and wash the spill site thoroughly. [5] By adhering to these guidelines, you can ensure a safe laboratory environment for yourself and your colleagues while maintaining the integrity of your research.
-
References
-
AAPPTec, LLC. (n.d.). Safety Data Sheet: Fmoc-Gly-Thr(ΨMe,Me pro)-OH. Retrieved from [Link]
-
Biovera Research. (2024, November 13). Laboratory Safety Guidelines for Peptide Handling. Retrieved from [Link]
-
Tirzepatyd Store. (n.d.). Handling and Storage of Synthetic Peptides. Retrieved from [Link]
-
Biotage. (2023, February 6). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Retrieved from [Link]
-
Peptide Synthetics. (n.d.). Materials safety data sheet. Retrieved from [Link]
-
Liu, H., et al. (2026, January 30). Total Chemical Synthesis of RNF4 by Sequential Native Chemical Ligation: C-To-N Versus N-To-C Strategies. Journal of the American Chemical Society. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). ANDAs for Certain Highly Purified Synthetic Peptide Drug Products That Refer to Listed Drugs of rDNA Origin. Retrieved from [Link]
-
Chemical Society Reviews. (2021, August 17). Cysteine protecting groups: applications in peptide and protein science. Retrieved from [Link]
-
ResearchGate. (2021, August 17). Cysteine protecting groups: applications in peptide and protein science. Retrieved from [Link]
-
AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]
-
AAPPTec, LLC. (n.d.). Safety Data Sheet: H-Gly(3-Thienyl)-OH. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
